Product packaging for Methyl 7-aminoheptanoate hydrochloride(Cat. No.:CAS No. 17994-94-4)

Methyl 7-aminoheptanoate hydrochloride

Cat. No.: B142789
CAS No.: 17994-94-4
M. Wt: 195.69 g/mol
InChI Key: CHMAEAFFKRYPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 7-aminoheptanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO2 B142789 Methyl 7-aminoheptanoate hydrochloride CAS No. 17994-94-4

Properties

IUPAC Name

methyl 7-aminoheptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMAEAFFKRYPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550101
Record name Methyl 7-aminoheptanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17994-94-4
Record name Methyl 7-aminoheptanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-heptanoicacidmethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of Methyl 7-aminoheptanoate hydrochloride (CAS No. 17994-94-4), a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. This document delves into the core physicochemical properties, provides a detailed, field-tested protocol for its synthesis via Fischer-Speier esterification, and explores its modern applications, with a particular focus on its role as a versatile aliphatic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The narrative emphasizes the mechanistic rationale behind experimental procedures and offers predictive insights into the compound's spectroscopic signature, serving as a vital resource for scientists engaged in medicinal chemistry and targeted protein degradation.

Section 1: Core Molecular Profile

This compound is the salt form of a linear amino acid ester. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, compared to the free-base which is a liquid.[1] Its bifunctional nature, possessing a terminal primary amine (as an ammonium salt) and a methyl ester, makes it a valuable building block in multi-step organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in experimental design, dictating choices of solvent, reaction temperature, and storage conditions.

PropertyValueSource(s)
CAS Number 17994-94-4[2]
Molecular Formula C₈H₁₈ClNO₂[2]
Molecular Weight 195.69 g/mol [2]
Appearance White to off-white or yellow solid
Melting Point 119-121 °C[1]
Solubility Soluble in organic solvents such as methanol and ethanol.[1] As an ammonium salt, it is expected to have appreciable solubility in water.
Storage Temperature 2-8°C (Refrigerator), under inert atmosphere[1]

Section 2: Synthesis and Mechanistic Rationale

The most efficient and common route for synthesizing amino acid esters is the Fischer-Speier esterification.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible equilibrium-driven process.[4] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol (which also serves as the solvent) and/or by removing water as it is formed.[4]

For the synthesis of this compound from 7-aminoheptanoic acid, using thionyl chloride (SOCl₂) in methanol is a highly effective method.[5] The causality behind this choice is twofold: methanol serves as both the reactant and the solvent, and thionyl chloride reacts in situ with methanol to generate anhydrous hydrogen chloride (HCl) gas, which is the true acid catalyst. This in situ generation is safer and more convenient than bubbling HCl gas directly into the reaction vessel. The HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The HCl also protonates the primary amine, protecting it from acting as a competing nucleophile and ensuring the final product is isolated as the stable hydrochloride salt.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of amino acids.[5]

Materials:

  • 7-Aminoheptanoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-aminoheptanoic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring, slowly add thionyl chloride (e.g., 2.0 equivalents) dropwise via a dropping funnel over 30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and methanol and to prevent excessive heat generation that could lead to side reactions. This step should be performed in a well-ventilated fume hood as both SO₂ and HCl gas are evolved.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 3-5 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and unreacted thionyl chloride derivatives by rotary evaporation under reduced pressure. This will yield a viscous oil or semi-solid residue.

  • Precipitation and Isolation: To the residue, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate vigorously. The hydrochloride salt product is insoluble in ether and will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield pure this compound. Purity can be confirmed by NMR and melting point analysis.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 7-Aminoheptanoic Acid in Anhydrous Methanol B Cool to 0°C (Ice Bath) A->B C Slowly Add Thionyl Chloride (in situ HCl generation) B->C D Reflux for 3-5 hours (approx. 65°C) C->D E Cool to RT & Concentrate (Rotary Evaporation) D->E F Precipitate with Anhydrous Diethyl Ether E->F G Filter and Wash with Diethyl Ether F->G H Dry under Vacuum G->H I I H->I Final Product: Methyl 7-aminoheptanoate HCl

Caption: Fischer-Speier esterification workflow for Methyl 7-aminoheptanoate HCl.

Section 3: Spectroscopic and Analytical Characterization

While a certificate of analysis confirms the ¹H NMR spectrum is consistent with the structure, specific public spectral data is scarce.[6] The following section provides a predictive analysis based on established principles of NMR, IR, and MS for the purpose of quality control and structural verification.

Predicted ¹H and ¹³C NMR Spectroscopy

The protonated amine group (-NH₃⁺) broadens adjacent proton signals and its own signal may be broad and exchangeable with D₂O.

Predicted ¹H NMR (in D₂O, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.67 Singlet 3H -OCH₃ Typical for methyl esters.[7]
~2.95 Triplet 2H -CH₂ -NH₃⁺ Deshielded by the adjacent ammonium group.
~2.35 Triplet 2H -CH₂ -C(=O)O- Deshielded by the adjacent carbonyl group.
~1.60 Multiplet 4H -CH₂-CH₂ -CH₂-NH₃⁺ and -CH₂-CH₂ -C(=O)O- Standard aliphatic region.

| ~1.35 | Multiplet | 4H | -(CH₂)₂-CH₂ -CH₂-(CH₂)₂- | Standard aliphatic region. |

Predicted ¹³C NMR (in D₂O, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale
~175.0 C =O Typical for ester carbonyl carbon.[8]
~52.0 -OCH₃ Typical for methyl ester carbon.
~39.5 -C H₂-NH₃⁺ Adjacent to the electron-withdrawing ammonium group.
~33.5 -C H₂-C(=O)O- Adjacent to the carbonyl group.
~28.0 -(CH₂)₂-C H₂-(CH₂)₂- Central methylene carbons.
~27.0 -CH₂-C H₂-CH₂-NH₃⁺
~25.5 -CH₂-C H₂-C(=O)O-

| ~24.0 | -(CH₂)₃-C H₂-(CH₂)₂- | |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: Key characteristic peaks would include a strong, sharp absorption around 1735 cm⁻¹ corresponding to the C=O (ester) stretch. Broad absorptions between 2500-3000 cm⁻¹ would be indicative of the N-H stretches of the ammonium salt (-NH₃⁺). C-O and C-N stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (EI-MS): The molecular ion peak for the free base (M⁺) would be at m/z = 159.13. The hydrochloride salt itself is not typically observed. A prominent fragment would be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 128. The base peak is often the McLafferty rearrangement product at m/z = 74, characteristic of methyl esters with a gamma-hydrogen.[9]

Section 4: Chemical Reactivity and Application as a PROTAC Linker

The utility of this compound stems from its two distinct reactive sites: the primary amine (after deprotonation) and the methyl ester.

  • Amine Reactivity: The primary amine is a potent nucleophile once deprotonated to its free base form. It readily undergoes acylation with acid chlorides, anhydrides, and activated esters (like NHS esters) to form stable amide bonds.[10][11] It can also be alkylated with alkyl halides.

  • Ester Reactivity: The methyl ester can undergo nucleophilic acyl substitution. For instance, it can react with other amines (aminolysis) to form amides, though this typically requires heat as the methoxy group is a poorer leaving group than a halide.[12]

Role as a PROTAC Linker

The most prominent modern application of this molecule is as a linker in the synthesis of PROTACs.[13] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14]

Methyl 7-aminoheptanoate serves as a simple, flexible, and hydrophobic alkyl linker . The choice of linker is a critical design element in PROTAC development, as its length, flexibility, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase) and influence the molecule's overall physicochemical properties.

Causality of Application:

  • Bifunctionality: The amine terminus can be coupled to a POI-binding ligand (warhead) or an E3 ligase ligand, while the ester can be hydrolyzed to a carboxylic acid for subsequent coupling to the other part of the chimera. This provides two orthogonal handles for synthesis.

  • Hydrophobicity: Unlike more common polyethylene glycol (PEG) linkers, purely aliphatic linkers like this one reduce the molecule's polar surface area. This can be a strategic advantage to enhance passive membrane permeability and improve bioavailability, particularly when optimizing a lead compound for systemic exposure.[]

  • Flexibility: The seven-carbon chain provides significant rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.

PROTAC Assembly Diagram

PROTAC_Assembly cluster_synthesis Synthetic Pathway POI Protein of Interest (POI) Ligand | (Warhead) PROTAC PROTAC Molecule POI Ligand Linker E3 Ligase Ligand E3 E3 Ligase Ligand Linker Methyl 7-aminoheptanoate HCl Amine Terminus (as -NH₃⁺) Hydrolyzable Ester Terminus Linker:f1->POI:f0 Amide Coupling (after deprotection) Linker:f2->E3:f0 Amide Coupling (after hydrolysis)

Caption: Role of Methyl 7-aminoheptanoate as a bifunctional linker in PROTAC synthesis.

Section 5: Safety, Handling, and Storage Protocols

As a laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.

  • Avoid breathing dust. Prevent dust formation during handling.

  • Wash hands thoroughly after handling.

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • For long-term stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Section 6: Conclusion

This compound is a foundational building block for advanced organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined physical properties, and dual reactivity make it an invaluable tool. Its recent emergence as a preferred hydrophobic, flexible linker in the rational design of PROTACs underscores its importance in the development of next-generation therapeutics. This guide provides the necessary technical framework for researchers to confidently store, handle, synthesize, and apply this versatile compound in their discovery workflows.

References

Methyl 7-aminoheptanoate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 17994-94-4

Introduction: The Versatile Linker and Intermediate

Methyl 7-aminoheptanoate hydrochloride is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its linear seven-carbon chain, terminating in an amino group at one end and a methyl ester at the other, provides a versatile scaffold for the synthesis of more complex molecules.[] This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core chemical properties, synthesis, purification, and applications of this important compound. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, making it highly suitable for a variety of research and formulation applications.[3]

Physicochemical Properties: A Tabulated Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 17994-94-4[4][5][6][7][8]
Molecular Formula C₈H₁₈ClNO₂[5][6][7]
Molecular Weight 195.69 g/mol [5][6][7]
Appearance White to off-white or pink solid[4][5][7]
Melting Point 119-121 °C[9]
Solubility Soluble in organic solvents such as ethanol and methanol.[10]
Storage Store at room temperature. For long-term storage in solvent, -80°C is recommended.[5]
Purity (Typical) ≥97.0% (by NMR)[5][7]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through a Fischer esterification of 7-aminoheptanoic acid, followed by the formation of the hydrochloride salt. This method is favored for its simplicity and cost-effectiveness.[11]

Part 1: Fischer Esterification of 7-Aminoheptanoic Acid

The core of the synthesis lies in the acid-catalyzed reaction between the carboxylic acid group of 7-aminoheptanoic acid and methanol.[12][13] The use of an acid catalyst, such as hydrochloric acid, serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it also protonates the amino group, effectively protecting it from participating in side reactions.[14]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 7-Aminoheptanoic_Acid 7-Aminoheptanoic Acid Reflux Reflux 7-Aminoheptanoic_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux HCl Hydrochloric Acid (Catalyst) HCl->Reflux Product Methyl 7-aminoheptanoate Hydrochloride Reflux->Product Water Water Reflux->Water

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-aminoheptanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Acid Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the stirring suspension. The addition of acid will also facilitate the dissolution of the amino acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, this compound, will be a solid or a viscous oil.

Part 2: Purification by Recrystallization

Purification is crucial to remove any unreacted starting material, by-products, or residual acid. Recrystallization is an effective method for purifying amino acid hydrochloride salts.[6]

Experimental Protocol: Purification

  • Solvent Selection: A common solvent system for the recrystallization of amino acid hydrochlorides is a mixture of ethanol and water or methanol and diethyl ether. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Applications in Drug Development: A Focus on Targeted Therapeutics

This compound's bifunctional nature makes it a valuable building block in several areas of drug development.

Intermediate in the Synthesis of Tianeptine

One of the most notable applications of this compound is as a key intermediate in the synthesis of the antidepressant drug Tianeptine.[4][5][15] In this synthesis, the amino group of the heptanoate derivative is reacted with the tricyclic core of the tianeptine molecule.[16][17]

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][9][18][19][20] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in orienting the two ends of the PROTAC for effective ternary complex formation. The aliphatic chain of Methyl 7-aminoheptanoate provides flexibility and appropriate length for this purpose.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery Target_Ligand Target Protein Ligand Linker Methyl 7-aminoheptanoate (as part of the linker) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Target_Protein->E3_Ligase Forms Ternary Complex (PROTAC-mediated) Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Caption: General Mechanism of Action for a PROTAC Utilizing a Linker Derived from Methyl 7-aminoheptanoate.

Building Block in Peptide Synthesis

The amino and carboxyl functionalities of this compound allow for its incorporation into peptide chains, creating non-natural peptide analogs with modified properties.[1][21][22] This can be particularly useful for altering the pharmacokinetic profile of a peptide therapeutic, such as its stability or membrane permeability.[23][24]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[25] Work should be conducted in a well-ventilated area, such as a fume hood.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[25]

Conclusion

This compound, with its well-defined physicochemical properties and versatile reactivity, is a valuable tool for the modern drug discovery and development scientist. Its role as a key intermediate in the synthesis of established drugs and as a flexible linker in cutting-edge therapeutic modalities like PROTACs underscores its importance. A thorough understanding of its synthesis, purification, and handling is paramount to leveraging its full potential in the creation of novel and effective medicines.

References

Methyl 7-aminoheptanoate hydrochloride molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 7-Aminoheptanoate Hydrochloride: Properties, Applications, and Protocols

Introduction

This compound is a bifunctional organic molecule featuring a terminal primary amine and a methyl ester, separated by a six-carbon aliphatic chain. This unique structure makes it a valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. Its primary utility lies in its role as a flexible linker molecule, particularly in the burgeoning field of targeted protein degradation, and as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, core applications in drug development, and detailed protocols for its use, designed for researchers, chemists, and drug development professionals.

Part 1: Physicochemical Characterization

The hydrochloride salt of methyl 7-aminoheptanoate enhances its stability and improves its handling characteristics as a solid raw material compared to the free-base form. Its bifunctional nature—a nucleophilic amine and an electrophilic ester—governs its reactivity and applications.

Chemical Structure and Properties

The molecule consists of a heptanoate backbone, with an amino group at the C7 position and a methyl ester at the C1 position. The presence of the hydrochloride salt protonates the primary amine, rendering it non-nucleophilic until deprotonation with a suitable base.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The essential physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 195.69 g/mol [1][2][3][4]
Molecular Formula C₈H₁₈ClNO₂[1][3][4]
CAS Number 17994-94-4[1][2][3][4]
Appearance White to off-white or pink solid[2][3]
Purity Typically ≥97%[3]
Melting Point 119-121°C[5]
Storage Temperature 2-8°C (refrigerator) or Room Temperature, under inert gas[2][3][5]
Solubility Soluble in organic solvents like ethanol and methanol[6]

Part 2: Core Applications in Drug Development

The utility of this compound stems from its linear carbon chain and its two distinct reactive functional groups, which can be addressed with orthogonal chemical strategies.

Crucial Role as a PROTAC Linker

One of the most significant applications of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]

  • Causality Behind its Efficacy: The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The six-carbon chain of this compound provides the necessary length and conformational flexibility to bridge the two proteins effectively. The terminal amine and ester groups serve as versatile handles for conjugation to a target protein ligand and an E3 ligase ligand, respectively.

PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker (e.g., derived from Methyl 7-aminoheptanoate) TargetLigand->Linker Amide Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Amide/Other Bond

Caption: General structure of a PROTAC molecule.

Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Beyond its role in PROTACs, this compound is a valuable intermediate for constructing more complex molecules. Its linear structure can be incorporated into APIs to modulate properties like lipophilicity and cell permeability.

  • Expert Insight: The ability to selectively react either the amine or the ester group is key. For instance, the amine can be protected, allowing for manipulation of the ester group (e.g., hydrolysis to the carboxylic acid or amidation). Subsequently, the amine can be deprotected for further functionalization. This strategic flexibility is essential in multi-step organic synthesis. A documented application includes its use in the synthesis of the antidepressant drug Amineptine.[7] The related ethyl ester has been identified as a building block for antiviral agents and HDAC inhibitors, suggesting similar potential for the methyl variant.[8]

Part 3: Experimental Protocols & Handling

Protocol for Amide Bond Formation: A Self-Validating Workflow

A common and critical reaction involving this compound is the coupling of its primary amine with a carboxylic acid. This forms the basis of its use as a linker.

Objective: To couple this compound with a generic carboxylic acid (R-COOH) to form an amide bond.

Methodology:

  • Reagent Preparation (Stoichiometry):

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

    • Add the carboxylic acid (R-COOH) (1.1 eq).

    • Add a coupling agent, such as HATU (1.2 eq).

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). The extra equivalent is needed to neutralize the hydrochloride salt.

  • Reaction Execution:

    • In a dry, nitrogen-flushed flask, combine the this compound, carboxylic acid, and solvent.

    • Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the coupling agent and base, preventing side reactions.

    • Add the DIPEA dropwise. The base deprotonates the ammonium salt to liberate the free primary amine, which is the active nucleophile.

    • Slowly add the coupling agent (HATU). HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Self-Validation (Monitoring & Work-up):

    • Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

    • Work-up: Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and activator byproducts, and finally with brine to remove residual water.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Product Confirmation: The identity and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_validation 3. Validation & Purification Prep Dissolve Reagents (Amine-HCl, R-COOH) in Anhydrous Solvent Cool Cool to 0°C Prep->Cool AddBase Add DIPEA (Base) Cool->AddBase AddCoupling Add HATU (Coupling Agent) AddBase->AddCoupling Stir Stir at Room Temp (2-12h) AddCoupling->Stir Monitor Monitor via TLC / LC-MS Stir->Monitor Workup Aqueous Work-up (Acid/Base Wash) Monitor->Workup Purify Column Chromatography Workup->Purify Confirm Characterize (NMR, HRMS) Purify->Confirm

Caption: Experimental workflow for amide bond formation.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative to ensure safety and maintain the compound's integrity.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

  • Safe Handling:

    • Always handle in a well-ventilated area or a chemical fume hood.[9][10]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

    • Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product.[9]

    • In case of contact, flush the affected area with copious amounts of water and seek medical advice.[9][11]

  • Storage Conditions:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[5]

    • Solutions of the compound in solvents can be stored at -20°C or -80°C for extended periods.[3]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined length, structural flexibility, and bifunctional nature make it an ideal linker for sophisticated molecular architectures like PROTACs. A thorough understanding of its physicochemical properties, coupled with rigorous and well-validated experimental protocols, allows researchers to fully leverage its potential in synthesizing novel therapeutics. Adherence to strict safety and handling guidelines is paramount to ensure both the integrity of the research and the well-being of the scientist.

References

An In-depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a linear seven-carbon chain capped by a methyl ester at one terminus and a protonated primary amine at the other. This arrangement makes it an exceptionally useful building block, particularly as a flexible aliphatic linker. Its most prominent application is in the burgeoning field of targeted protein degradation, where it serves as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications for professionals in the field.

Molecular Structure and Physicochemical Properties

This compound is the salt formed between the amino ester, methyl 7-aminoheptanoate, and hydrochloric acid. The protonation of the terminal amino group is a deliberate and critical feature for the compound's stability and handling.

Chemical Structure:

Rationale for the Hydrochloride Salt Form

Amino acid esters are frequently prepared and stored as their hydrochloride salts for several key reasons that enhance their utility in a research setting:

  • Enhanced Stability: The protonation of the nucleophilic amino group prevents it from catalyzing the hydrolysis of the nearby ester functional group. This significantly increases the compound's shelf-life and ensures its integrity during storage.

  • Improved Handling: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the corresponding free amine, which may be a liquid or a low-melting-point solid.

  • Increased Solubility: The ionic nature of the hydrochloride salt often improves solubility in polar protic solvents, which can be advantageous for certain reaction setups.

Physicochemical Data Summary

The key quantitative and qualitative properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 17994-94-4[2],
Molecular Formula C₈H₁₈ClNO₂[3],[2]
Molecular Weight 195.69 g/mol [3],[2]
Appearance White to yellow or off-white to pink solid[3],
Purity (Typical) ≥97% (by NMR)[3]
Storage Conditions Store at room temperature or under refrigeration. Keep container tightly closed.
IUPAC Name methyl 7-aminoheptanoate;hydrochloride[2]
InChI Key CHMAEAFFKRYPQT-UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)

While a Certificate of Analysis confirms the structure is consistent with NMR data, publicly available experimental spectra are scarce.[3] This section provides a predicted analysis based on fundamental principles of spectroscopy, which serves as a reliable guide for researchers to verify the identity and purity of the compound.

Predicted ¹H NMR Spectrum

(Solvent: DMSO-d₆, 400 MHz)

  • δ 8.15 (broad s, 3H): Protons of the ammonium group (-N⁺H₃). The broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

  • δ 3.58 (s, 3H): The three protons of the methyl ester group (-OCH₃).

  • δ 2.75 (t, J = 7.6 Hz, 2H): The two protons on the carbon adjacent to the ammonium group (C7-H₂). The triplet arises from coupling to the neighboring CH₂ group.

  • δ 2.29 (t, J = 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl group (C2-H₂).

  • δ 1.58 - 1.45 (m, 4H): A multiplet arising from the protons on the carbons beta to each functional group (C3-H₂ and C6-H₂).

  • δ 1.35 - 1.25 (m, 2H): A multiplet from the remaining central methylene protons (C4-H₂ or C5-H₂).

Predicted ¹³C NMR Spectrum

(Solvent: DMSO-d₆, 100 MHz)

  • δ 173.5: Carbonyl carbon of the methyl ester (C1).

  • δ 51.2: Methyl carbon of the ester group (-OCH₃).

  • δ 38.9: Carbon adjacent to the ammonium group (C7).

  • δ 33.1: Carbon alpha to the ester carbonyl (C2).

  • δ 27.9, 27.0, 25.8, 24.2: The four internal methylene carbons (C3, C4, C5, C6). Precise assignment requires 2D NMR, but they will reside in this aliphatic region.

Predicted FT-IR Spectrum

(Solid Phase, KBr Pellet)

  • 3200-2800 cm⁻¹ (broad): Strong, broad absorption corresponding to the N⁺-H stretching vibrations of the primary ammonium salt.

  • 2940 & 2860 cm⁻¹: Sharp, medium-to-strong peaks from the asymmetric and symmetric C-H stretching of the methylene and methyl groups.

  • ~1735 cm⁻¹ (strong, sharp): The characteristic C=O stretching vibration of the saturated aliphatic ester.

  • ~1240 & 1170 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.

Predicted Mass Spectrum (ESI+)

The mass spectrum would be acquired on the free base after in-source neutralization.

  • Expected [M+H]⁺: 160.13 Da (for C₈H₁₈NO₂⁺).

  • Key Fragmentation: A prominent fragment would be observed at m/z 128 by the loss of methanol (CH₃OH) or at m/z 101 by the loss of the carbomethoxy group (·COOCH₃). Cleavage along the alkyl chain would also produce a series of smaller fragment ions.

Synthesis and Purification Protocol

The most reliable and common method for preparing this compound is the Fischer-Speier esterification of the parent amino acid using methanol with an in situ generated acid catalyst, typically from thionyl chloride (SOCl₂).[4][5]

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It reacts exothermically with the methanol solvent to generate anhydrous hydrogen chloride (HCl), the true catalyst for the esterification.[5] Secondly, SOCl₂ is an excellent dehydrating agent, consuming the water produced during the reaction. This is critical because Fischer esterification is an equilibrium process; removing water drives the reaction to completion according to Le Châtelier's principle.[6]

  • Anhydrous Methanol: Using an anhydrous alcohol is essential to prevent the immediate hydrolysis of the thionyl chloride and to maximize the efficiency of the esterification.

  • Reflux Conditions: Heating the reaction to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Experimental Workflow: Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend 7-aminoheptanoic acid in anhydrous methanol (0°C) B Add Thionyl Chloride (SOCl₂) dropwise under inert atmosphere A->B Exothermic Generates HCl C Warm to Room Temperature B->C D Heat to Reflux (65°C) (Monitor by TLC, ~3-5 hours) C->D Drives equilibrium E Cool to Room Temperature D->E F Concentrate under reduced pressure E->F Removes excess MeOH/SOCl₂ G Precipitate/Triturate with dry diethyl ether F->G H Filter and wash solid with diethyl ether G->H I Dry under vacuum H->I J Product: Methyl 7-aminoheptanoate HCl I->J

Caption: Workflow for the synthesis of Methyl 7-aminoheptanoate HCl.

Step-by-Step Methodology
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 7-aminoheptanoic acid (1.0 eq). Suspend the solid in anhydrous methanol (approx. 0.2 M concentration).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add a sufficient volume of cold, dry diethyl ether and stir or sonicate. The hydrochloride salt product will precipitate as a white solid.

  • Final Steps: Collect the solid by vacuum filtration, wash thoroughly with several portions of dry diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield the final product. The purity can be confirmed by ¹H NMR and melting point analysis.

Chemical Reactivity and Utilization

For this compound to be used as a nucleophile in subsequent reactions (e.g., amide bond formation), the primary amine must be deprotonated from its ammonium salt form to the free amine.

Deprotonation Protocol

A standard and effective method involves a simple aqueous basic wash followed by extraction.

G cluster_setup Setup cluster_extraction Extraction & Isolation A Dissolve HCl salt in Dichloromethane (DCM) B Add saturated aqueous NaHCO₃ or K₂CO₃ solution A->B C Stir vigorously until CO₂ evolution ceases B->C Neutralization D Separate organic layer C->D E Extract aqueous layer with DCM (2x) D->E F Combine organic layers E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Product: Methyl 7-aminoheptanoate (Free Amine) G->H Use immediately

Caption: Workflow for deprotonation to the free amine.

Step-by-Step Methodology
  • Dissolution: Dissolve the this compound (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel and add an excess of a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution. Continue until gas evolution ceases.

  • Separation: Allow the layers to separate and drain the organic (bottom) layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Usage: The resulting free amine is a clear oil or low-melting solid and should be used immediately in the next synthetic step without purification, as it is less stable than the salt form.

Application in PROTAC Drug Development

The primary utility of this molecule is as a simple, flexible linker in the synthesis of PROTACs.

The Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system.[1] They consist of three parts:

  • A "warhead" ligand that binds to a target Protein of Interest (POI).

  • An "anchor" ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the warhead and the anchor.

The linker's role is not merely passive; its length, composition, and flexibility are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[7]

Why Aliphatic Linkers are Effective

Simple alkyl chains, such as the heptanoate chain in this molecule, are among the most common motifs used in PROTAC linkers.[8] Their effectiveness stems from several key properties:

  • Flexibility: The free rotation around the C-C single bonds provides the conformational flexibility needed for the warhead and anchor to adopt an optimal orientation for ternary complex formation.[9]

  • Synthetic Accessibility: They are synthetically straightforward to incorporate. The free amine of methyl 7-aminoheptanoate can be acylated to attach it to one ligand, and the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.

  • Modulability: A homologous series of linkers (e.g., aminopentanoate, aminohexanoate, aminoheptanoate) can be easily synthesized to systematically vary the linker length, which is a crucial parameter for optimizing degradation efficiency.[10]

Conceptual Diagram of PROTAC Action

G cluster_protac PROTAC Molecule POI Protein of Interest (POI) Target for Degradation Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase Recruited by PROTAC E3->POI   Ubiquitination Warhead Warhead Ligand Warhead->POI Binds Linker Linker (e.g., Heptanoate Chain) Anchor Anchor Ligand Anchor->E3 Binds Ub Ub

References

An In-Depth Technical Guide to the Synthesis of Methyl 7-Aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for methyl 7-aminoheptanoate hydrochloride, a valuable bifunctional molecule in pharmaceutical and chemical research. The content is structured to offer not only procedural details but also insights into the rationale behind the selection of specific reagents and conditions, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block, featuring a terminal primary amine and a methyl ester separated by a six-carbon aliphatic chain. Its hydrochloride salt form enhances stability and simplifies handling. This compound serves as a crucial intermediate in the synthesis of a variety of molecules, including peptide mimetics, polymers, and as a linker in the development of complex drug conjugates. This guide will explore the most direct synthetic route, the Fischer-Speier esterification, and delve into several robust alternative pathways, providing a comparative analysis to aid in methodological selection for specific research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 17994-94-4--INVALID-LINK--[1]
Molecular Formula C₈H₁₈ClNO₂--INVALID-LINK--[1]
Molecular Weight 195.69 g/mol --INVALID-LINK--[1]
Appearance Off-white to pink solid--INVALID-LINK--[2]
Melting Point 119-121 °C--INVALID-LINK--
Solubility Soluble in water and methanol--INVALID-LINK--[3]

Synthetic Pathways Overview

Several synthetic strategies can be employed to produce this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and the need to avoid certain reagents or reaction conditions. The primary methods covered in this guide are:

  • Direct Esterification (Fischer-Speier) of 7-aminoheptanoic acid.

  • Synthesis from a Halogenated Precursor via Gabriel Synthesis or ammonolysis.

  • Synthesis from a Keto Precursor via reductive amination.

  • Synthesis from an Azido Precursor via reduction.

Synthesis_Overview cluster_start Starting Materials cluster_product Final Product 7-Aminoheptanoic Acid 7-Aminoheptanoic Acid Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate HCl 7-Aminoheptanoic Acid->Methyl 7-Aminoheptanoate HCl Fischer-Speier Esterification Methyl 7-Bromoheptanoate Methyl 7-Bromoheptanoate Intermediate_Gabriel Intermediate_Gabriel Methyl 7-Bromoheptanoate->Intermediate_Gabriel Gabriel Synthesis Intermediate_Azide Intermediate_Azide Methyl 7-Bromoheptanoate->Intermediate_Azide Azide Formation Methyl 7-Oxoheptanoate Methyl 7-Oxoheptanoate Methyl 7-Oxoheptanoate->Methyl 7-Aminoheptanoate HCl Reductive Amination Intermediate_Gabriel->Methyl 7-Aminoheptanoate HCl Hydrolysis Intermediate_Azide->Methyl 7-Aminoheptanoate HCl Reduction

Overview of synthetic routes to Methyl 7-Aminoheptanoate HCl.

Pathway 1: Direct Esterification of 7-Aminoheptanoic Acid (Fischer-Speier Esterification)

The Fischer-Speier esterification is the most direct and commonly employed method for the synthesis of this compound.[4] This acid-catalyzed reaction involves the equilibrium between a carboxylic acid and an alcohol to form an ester and water. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, and the reaction is often performed under reflux. The final product is isolated as the hydrochloride salt, which conveniently protects the amine functionality and facilitates purification.[4]

Two common methods for acid catalysis are the use of methanolic hydrogen chloride or the in situ generation of HCl from thionyl chloride and methanol.

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Mechanism of Fischer-Speier Esterification.

Experimental Protocols

This method utilizes a pre-prepared solution of hydrogen chloride in methanol as the catalyst.

Materials:

  • 7-Aminoheptanoic acid

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • Anhydrous diethyl ether

Procedure:

  • Prepare a solution of methanolic HCl by carefully bubbling dry HCl gas through anhydrous methanol or by the cautious addition of acetyl chloride to methanol.

  • Suspend 7-aminoheptanoic acid in the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the this compound.

  • Filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum.

  • The product can be further purified by recrystallization from a methanol/diethyl ether solvent system.

This protocol generates the HCl catalyst in situ from the reaction of thionyl chloride with methanol, which can be more convenient.[4]

Materials:

  • 7-Aminoheptanoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 7-aminoheptanoic acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred suspension. This step should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the excess methanol and unreacted thionyl chloride by rotary evaporation.

  • Precipitate the product by adding anhydrous diethyl ether to the concentrated residue.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum to yield this compound.

ParameterProtocol 1.2.1 (Methanolic HCl)Protocol 1.2.2 (Thionyl Chloride)
Catalyst HCl in MethanolSOCl₂ (generates HCl in situ)
Reaction Time 12-24 hours3-5 hours
Temperature Reflux (~65°C)Reflux (~65°C)
Typical Yield >90%>90%

Pathway 2: Synthesis from a Halogenated Precursor

An alternative approach to this compound involves the introduction of the amino group onto a pre-existing seven-carbon chain that already contains the methyl ester functionality. A common starting material for this pathway is methyl 7-bromoheptanoate.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct ammonolysis.[5]

Mechanism: The synthesis proceeds in two main steps:

  • N-Alkylation: Potassium phthalimide, a bulky nucleophile, reacts with methyl 7-bromoheptanoate in an SN2 reaction. The steric hindrance of the phthalimide prevents further alkylation.

  • Hydrolysis: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. This is typically achieved by reaction with hydrazine (Ing-Manske procedure) or by acidic or basic hydrolysis.

Gabriel_Synthesis Methyl 7-Bromoheptanoate Methyl 7-Bromoheptanoate N-Alkylated Phthalimide N-Alkylated Phthalimide Methyl 7-Bromoheptanoate->N-Alkylated Phthalimide Potassium Phthalimide, DMF Methyl 7-Aminoheptanoate Methyl 7-Aminoheptanoate N-Alkylated Phthalimide->Methyl 7-Aminoheptanoate Hydrazine Hydrate, Ethanol Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate->Methyl 7-Aminoheptanoate HCl HCl

Gabriel synthesis pathway.

Experimental Protocol:

  • N-Alkylation: Dissolve potassium phthalimide and methyl 7-bromoheptanoate in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture, typically to 80-100°C, for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude N-(6-methoxycarbonylhexyl)phthalimide. Filter and wash the solid.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Isolation: Cool the reaction mixture and acidify with concentrated HCl to precipitate any remaining phthalhydrazide. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like methanol/ether.

Pathway 3: Synthesis from a Keto Precursor via Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[6] In this pathway, methyl 7-oxoheptanoate is converted to methyl 7-aminoheptanoate.

Mechanism: The reaction involves two key steps that can often be performed in a single pot:

  • Imine/Enamine Formation: The ketone (methyl 7-oxoheptanoate) reacts with an amine source, typically ammonia or an ammonium salt, to form an imine or enamine intermediate.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[6]

Reductive_Amination Methyl 7-Oxoheptanoate Methyl 7-Oxoheptanoate Imine Intermediate Imine Intermediate Methyl 7-Oxoheptanoate->Imine Intermediate NH3, Ti(OiPr)4 Methyl 7-Aminoheptanoate Methyl 7-Aminoheptanoate Imine Intermediate->Methyl 7-Aminoheptanoate Reducing Agent (e.g., NaBH4) Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate->Methyl 7-Aminoheptanoate HCl HCl

Reductive amination pathway.

Experimental Protocol:

  • Synthesis of Methyl 7-Oxoheptanoate: This precursor can be synthesized from various starting materials, such as the ozonolysis of methyl oleate or the oxidation of methyl 7-hydroxyheptanoate.[7]

  • Reductive Amination:

    • Dissolve methyl 7-oxoheptanoate in a suitable solvent like methanol.

    • Add an ammonia source, such as a solution of ammonia in methanol or ammonium acetate. A Lewis acid like titanium(IV) isopropoxide can be used to facilitate imine formation.

    • Add a reducing agent, for example, sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0°C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Isolation:

    • Quench the reaction carefully with an aqueous acid solution.

    • Extract the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts, concentrate under reduced pressure, and treat with a solution of HCl in a suitable solvent (e.g., ether or methanol) to precipitate the hydrochloride salt.

  • Purification: Recrystallize the product from an appropriate solvent pair.

Pathway 4: Synthesis from an Azido Precursor

This pathway involves the introduction of a nitrogen atom in the form of an azide group, which is subsequently reduced to the primary amine. The azide group is an excellent precursor for amines as it is relatively unreactive towards many reagents and can be reduced under mild conditions.

Synthesis of Methyl 7-Azidoheptanoate

The azido intermediate is typically prepared from methyl 7-bromoheptanoate via an SN2 reaction with sodium azide.[8]

Experimental Protocol:

  • Dissolve methyl 7-bromoheptanoate in a polar aprotic solvent like DMF or DMSO.

  • Add sodium azide and heat the mixture (e.g., 60-80°C) for several hours.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the characteristic azide stretch at ~2100 cm⁻¹).

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether.

  • Wash the organic extracts, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain crude methyl 7-azidoheptanoate. This product is often used in the next step without further purification.

Reduction of Methyl 7-Azidoheptanoate

The azide can be reduced to the amine via several methods, with catalytic hydrogenation and the Staudinger reaction being the most common.

This is a clean and efficient method for azide reduction.

Experimental Protocol:

  • Dissolve methyl 7-azidoheptanoate in a solvent such as methanol or ethyl acetate.

  • Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the scale) and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and treat with HCl to obtain the hydrochloride salt.

The Staudinger reaction provides a very mild method for azide reduction, which is particularly useful when other reducible functional groups are present in the molecule.[9][10]

Mechanism: The azide reacts with a phosphine, typically triphenylphosphine, to form a phosphazide intermediate. This intermediate loses nitrogen gas to form an iminophosphorane, which is then hydrolyzed with water to give the primary amine and a phosphine oxide byproduct.[11]

Staudinger_Reaction Methyl 7-Azidoheptanoate Methyl 7-Azidoheptanoate Iminophosphorane Intermediate Iminophosphorane Intermediate Methyl 7-Azidoheptanoate->Iminophosphorane Intermediate PPh3, THF Methyl 7-Aminoheptanoate Methyl 7-Aminoheptanoate Iminophosphorane Intermediate->Methyl 7-Aminoheptanoate H2O Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate HCl Methyl 7-Aminoheptanoate->Methyl 7-Aminoheptanoate HCl HCl

References

A Senior Application Scientist's Guide to Methyl 7-aminoheptanoate Hydrochloride: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 7-aminoheptanoate hydrochloride (CAS No: 17994-94-4), a critical chemical intermediate. Moving beyond a simple data sheet, this document offers practical, field-tested insights into its commercial availability, quality assessment, synthesis, and pivotal applications in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Understanding the Utility of a Versatile Building Block

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester, separated by a six-carbon aliphatic chain. This structure makes it an exceptionally useful building block in organic synthesis. The hydrochloride salt form enhances its stability and simplifies handling compared to the free amine, which can be prone to oxidation and carboxylation.

Its primary significance in the current research landscape lies in its role as a linker component in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker, for which this compound serves as a precursor, is a critical determinant of a PROTAC's efficacy, dictating the spatial orientation of the two ligand-binding heads.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale manufacturing. Purity is a critical parameter, with most suppliers offering grades of 97% or higher, as confirmed by NMR.[2][3] When selecting a supplier, researchers should consider not only the nominal purity but also the availability of a detailed Certificate of Analysis (CoA) to verify the absence of reactive impurities.

SupplierPurityCommon Pack SizesPhysical Form
MedChemExpress ≥97.0% (by NMR)CustomOff-white to pink Solid
Sigma-Aldrich 97%CustomWhite to Yellow Solid
Fluorochem 97%CustomSolid
ChemUniverse 97%1g, 5g, 10gNot Specified
Parchem Not SpecifiedCustomNot Specified
Various Chinese Suppliers 95% to 99%+0.1kg to 1 tonNot Specified

This table is a representative summary. Researchers should always verify current specifications directly with the supplier.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is essential for its proper use and storage.

PropertyValueSource
CAS Number 17994-94-4[2][4]
Molecular Formula C₈H₁₈ClNO₂[2][4]
Molecular Weight 195.69 g/mol [2][4]
Appearance Off-white to pink or yellow solid[2][3]
Melting Point 119-121°C[5]
Storage Conditions Store at room temperature or under refrigeration (2-8°C) under an inert atmosphere (e.g., Argon).[3][5]MedChemExpress, ChemBK
Safe Handling and Storage Protocol

Adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: Use only under a chemical fume hood.[7] Avoid breathing dust.[6][7]

Storage & Incompatibilities:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Store under an inert atmosphere as the compound is air-sensitive.[7]

  • Keep away from strong oxidizing agents and sources of ignition.[7]

Synthesis and Purification Overview

While commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling. A common synthetic route involves the esterification of 7-aminoheptanoic acid followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis
  • Esterification: 7-Aminoheptanoic acid is suspended in methanol.

  • Acid Catalysis: Thionyl chloride or gaseous HCl is carefully introduced to the chilled methanolic suspension. This serves a dual purpose: it catalyzes the Fischer esterification and protonates the amine, forming the hydrochloride salt in situ.

  • Reaction: The mixture is typically refluxed until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The solvent is removed under reduced pressure. The resulting crude solid is the target compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification A 7-Aminoheptanoic Acid D Mix & Cool to 0°C A->D B Methanol (Solvent/Reagent) B->D C Thionyl Chloride (Catalyst/HCl Source) E Slowly Add SOCl₂ C->E D->E F Reflux Reaction E->F G Solvent Evaporation F->G H Crude Methyl 7-aminoheptanoate HCl G->H I Recrystallization (e.g., Ethanol/Water) H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude product.[9]

  • Solvent Selection: A mixture of ethanol and water is a common choice. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Analysis

For applications in drug development, rigorous purity assessment is paramount to ensure that observed biological effects are not due to highly active impurities.[10]

Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself.[10] It relies on comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight.

Protocol: Purity Assessment by qNMR

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Sample Preparation: Accurately weigh the this compound sample into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant protons (e.g., a long relaxation delay, D1).

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and initial weights.

QC_Workflow A Commercial or Synthesized Batch B Visual Inspection (Color, Form) A->B C ¹H NMR Analysis (Structure Verification) B->C D Purity Assessment (qNMR or HPLC) C->D E Pass (≥97% Purity) D->E Meets Spec F Fail (<97% Purity) D->F Out of Spec G Release for Application E->G H Repurification Required F->H

Caption: Quality control workflow for validating this compound.

Applications in Research and Drug Development

The utility of this molecule stems from its bifunctional nature, allowing it to act as a bridge between two different chemical moieties.

PROTAC Linker Synthesis

This is arguably the most significant current application. The aliphatic chain of this compound serves as a flexible spacer in PROTACs. The synthesis typically involves:

  • Amine Acylation: The primary amine is acylated with a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL).

  • Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.

  • Amide Coupling: The newly formed carboxylic acid is then coupled to the ligand for the target protein, completing the PROTAC structure.

PROTAC_Synthesis cluster_linker Linker Precursor cluster_ligands Binding Ligands cluster_protac Final PROTAC Molecule Linker Methyl 7-aminoheptanoate hydrochloride PROTAC E3 Ligand --- Linker --- Target Ligand Linker->PROTAC Stepwise Coupling E3_Ligand E3 Ligase Ligand (with reactive group) E3_Ligand->PROTAC Target_Ligand Target Protein Ligand (with reactive group) Target_Ligand->PROTAC

Caption: Role of this compound as a linker in PROTAC assembly.

General Organic Synthesis

Beyond PROTACs, it is a valuable intermediate for various synthetic targets:

  • Pharmaceuticals: It is used in the synthesis of the antidepressant drug Amineptine.[11]

  • Enzyme Inhibitors: Its structural analogue, Ethyl 7-aminoheptanoate hydrochloride, is a precursor for developing potent HDAC inhibitors, which are crucial in cancer therapy research.[12] This suggests a similar potential for the methyl ester derivative.

  • Antiviral Research: The ethyl analogue has also shown promise as an entry inhibitor for viruses like Ebola, highlighting the potential of this chemical scaffold in developing novel therapeutics.[12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced therapeutic development. Its commercial availability, coupled with well-established protocols for handling, purification, and quality control, makes it an accessible and reliable building block for researchers. As targeted protein degradation and other advanced synthetic strategies continue to evolve, the demand for versatile and high-purity intermediates like this compound is set to grow, solidifying its importance in the modern medicinal chemistry toolbox.

References

Methyl 7-aminoheptanoate hydrochloride suppliers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 17994-94-4). Beyond a simple catalog of suppliers, this document establishes a framework for qualifying vendors, verifying material quality, and effectively utilizing this versatile bifunctional linker in key research applications.

Introduction: The Strategic Importance of a C7 Amino-Ester Linker

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester, separated by a seven-carbon aliphatic chain.[1][2] This structure makes it an invaluable building block in several areas of medicinal chemistry and drug development. Its primary utility lies in its role as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3] The length and flexibility of its seven-carbon chain can be critical for optimizing the spatial orientation and ternary complex formation required for efficient protein degradation.

Beyond PROTACs, it serves as a versatile intermediate in complex organic synthesis, enabling the introduction of a flexible, hydrophilic spacer into more complex molecules.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17994-94-4[1][2][6][7]
Molecular Formula C₈H₁₈ClNO₂[1][7]
Molecular Weight 195.69 g/mol [1][7]
Appearance White to off-white or pink solid[2][7]
Melting Point 119-121 °C[4][8]
Purity (Typical) ≥97%[2][7]
Solubility Soluble in organic solvents like ethanol and methanol[4]
Storage Store at room temperature or under refrigeration (2-8°C)[2][4]

Supplier Qualification: A Framework for Ensuring Quality and Reproducibility

Selecting a supplier is not merely a procurement decision; it is the first critical step in ensuring the validity and reproducibility of your experimental results. The quality of this starting material directly impacts reaction yields, impurity profiles, and the ultimate success of a synthesis campaign. A rigorous supplier evaluation process is therefore essential.

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Selection start Identify Potential Suppliers (e.g., MedChemExpress, Sigma-Aldrich, Fluorochem) doc_review Review Available Documentation (Website, Catalog) start->doc_review spec_check Check Purity & Grade Specifications doc_review->spec_check request_coa Request Lot-Specific Certificate of Analysis (COA) spec_check->request_coa Meets requirements? reject1 Reject Supplier spec_check->reject1 No nmr_hplc_check Analyze Analytical Data (¹H NMR, HPLC, MS) request_coa->nmr_hplc_check consistency Inquire About Batch-to-Batch Consistency Data nmr_hplc_check->consistency eval_purchase Make Small Evaluation Purchase consistency->eval_purchase Data satisfactory? reject2 Reject Supplier consistency->reject2 No qc_verify Perform In-House QC Verification eval_purchase->qc_verify approve Approve Supplier for Project Use qc_verify->approve Passes QC? reject3 Reject Supplier qc_verify->reject3 No

Caption: Supplier Qualification Workflow for Critical Reagents.

Key Vetting Criteria:

  • Purity Specification: Look for suppliers offering ≥97% purity, which is standard for this reagent.[2][7]

  • Comprehensive Certificate of Analysis (COA): A reliable supplier will provide a lot-specific COA that includes identity confirmation (e.g., by ¹H NMR) and purity assessment (e.g., by HPLC or NMR).[7] MedChemExpress, for instance, provides COAs showing that the ¹H NMR spectrum is consistent with the structure and that purity is ≥97.0%.[7]

  • Availability of Analytical Data: Beyond the COA, access to the raw analytical data (like the NMR spectrum) is a strong indicator of a supplier's transparency and quality control standards.

  • Scale-Up Capability: For drug development professionals, it is crucial to select a supplier who can provide the material in larger quantities for later-stage development without a change in the quality or impurity profile.

Table 2: Representative Suppliers of this compound

SupplierExample Product NumberStated PurityAvailable Documentation
MedChemExpress HY-W004807≥97.0%COA, ¹H NMR, SDS
Sigma-Aldrich SY3H3D68033997%COA, COO, SDS
Fluorochem F21027897%Specifications, SDS
J & K SCIENTIFIC LTD. (Varies)(Varies)Catalog Information
BLD Pharm 17994-94-4(Varies)NMR, HPLC, LC-MS data available

Note: This table is not exhaustive and is intended to provide examples. Researchers should conduct their own due diligence.

In-House Quality Control and Verification

Trust but verify. Upon receipt of the material, performing in-house quality control is a self-validating step that ensures the material's identity, purity, and suitability for its intended use.

QC_Workflow cluster_analytical Analytical Verification receive Receive Reagent log Log Lot Number & Supplier Info receive->log visual Visual Inspection (Color, Form) log->visual nmr ¹H NMR Spectroscopy visual->nmr hplc HPLC Analysis nmr->hplc ms Mass Spectrometry (Optional) hplc->ms compare Compare Data to Supplier COA & Literature ms->compare decision Pass or Fail? compare->decision release Release for Use decision->release Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: Workflow for Incoming Quality Control (QC) of Reagents.

Key Analytical Methods:

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure. Key signals to verify include the methyl ester singlet (~3.6 ppm), the methylene group adjacent to the ester (~2.3 ppm), the methylene group adjacent to the ammonium group (~3.0 ppm), and the integration of the aliphatic chain protons. The data provided by suppliers like MedChemExpress confirms that the spectrum should be consistent with the proposed structure.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[9] A high-quality sample should exhibit a single major peak with a purity value (often by peak area percentage) that meets or exceeds the supplier's specification (e.g., ≥97%).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the free base form of the molecule (C₈H₁₇NO₂, MW: 159.23).[10]

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]

  • Handling: Avoid breathing dust.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] While some suppliers suggest room temperature storage, refrigeration (2-8°C) is also recommended to ensure long-term stability.[2]

Application Protocol: Amide Bond Formation

This compound's primary utility is in coupling reactions. The following is a generalized, representative protocol for the coupling of the primary amine of this compound to a carboxylic acid, a fundamental step in the synthesis of PROTACs and other complex molecules.

Amide_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process R_COOH Carboxylic Acid (R-COOH) step1 1. Dissolve R-COOH, Coupling Agent in Solvent R_COOH->step1 Linker Methyl 7-aminoheptanoate Hydrochloride step3 3. Add Linker & Base to Reaction Mixture Linker->step3 Base Non-nucleophilic Base (e.g., DIPEA, Et₃N) step2 2. Add Base to neutralize Linker Hydrochloride Base->step2 Coupling Coupling Agent (e.g., HATU, HBTU) Coupling->step1 Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->step1 step2->step3 step4 4. Stir at Room Temp (Monitor by TLC/LC-MS) step3->step4 step5 5. Aqueous Workup & Extraction step4->step5 step6 6. Purification (e.g., Column Chromatography) step5->step6 Product Product: Amide-Coupled Linker step6->Product

Caption: Generalized Workflow for Amide Bond Formation.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a peptide coupling agent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF). Stir for 5-10 minutes at room temperature.

    • Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), making it susceptible to nucleophilic attack by the amine.

  • Amine Salt Neutralization: In a separate vial, suspend this compound (1.2 eq) in the reaction solvent. Add a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA, 2.5 eq). The mixture should become a clear solution as the free amine is generated.

    • Causality: The hydrochloride salt must be neutralized to the free primary amine, which is the active nucleophile required for the reaction. Two equivalents of base are needed: one to neutralize the HCl salt and one to scavenge the acid produced during the coupling reaction.

  • Coupling Reaction: Add the solution of the free amine linker to the activated carboxylic acid mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the water-soluble byproducts from the coupling agent and any remaining salts.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure, coupled product. The identity and purity of the final product should be confirmed by NMR and LC-MS.

This protocol provides a robust and self-validating system, as the progress and outcome can be rigorously checked at the monitoring and purification stages.

Conclusion

This compound is more than a simple chemical; it is a strategic component in the synthesis of advanced therapeutics. A successful research outcome begins with the selection of a high-quality reagent from a reputable supplier. By implementing a rigorous framework of supplier qualification, in-house quality verification, and adherence to established safety and experimental protocols, researchers can ensure the integrity of their starting materials and the reproducibility of their results, ultimately accelerating the pace of drug discovery and development.

References

An In-depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 7-aminoheptanoate hydrochloride is a bifunctional molecule of significant interest in contemporary chemical and pharmaceutical research. Its linear C7 aliphatic chain, terminated by an amino group and a methyl ester, provides a versatile scaffold for a range of chemical modifications. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the synthesis, physical and chemical properties, and key applications of this compound. Drawing from established protocols and analytical data, this document aims to serve as a practical resource for the effective utilization of this compound in the laboratory.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 7-aminoheptanoic acid. The protonation of the primary amine by hydrochloric acid enhances the compound's stability and crystallinity, making it a readily handleable solid.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 7-Aminoheptanoic acid methyl ester hydrochloride[1][2]
CAS Number 17994-94-4[2]
Molecular Formula C₈H₁₈ClNO₂[1][3]
Molecular Weight 195.69 g/mol [1][3]
Appearance White to off-white or pinkish solid[3]
Melting Point 119-121 °C[2]
Solubility Soluble in organic solvents such as ethanol and methanol.[2]

Note: While qualitative solubility data is available, quantitative solubility in a broad range of solvents is not extensively documented in publicly available literature. It is recommended to perform solubility tests for specific applications.

Synthesis and Purification

The most common and efficient method for the preparation of this compound is the Fischer esterification of 7-aminoheptanoic acid using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. The thionyl chloride method is particularly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst for esterification and also forms the hydrochloride salt of the amine.

Synthesis Workflow

The synthesis can be visualized as a two-step process occurring in a single pot: the formation of the acid chloride followed by esterification.

G cluster_0 Reaction Vessel cluster_1 Work-up and Purification 7-Aminoheptanoic_Acid 7-Aminoheptanoic Acid Reaction_Mixture Reaction Mixture 7-Aminoheptanoic_Acid->Reaction_Mixture Methanol Methanol (Solvent/Reagent) Methanol->Reaction_Mixture Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Mixture Slow addition at 0-5°C Methyl_7_aminoheptanoate_HCl Methyl 7-aminoheptanoate Hydrochloride (Product) Reaction_Mixture->Methyl_7_aminoheptanoate_HCl Stir at RT Evaporation Solvent Evaporation Methyl_7_aminoheptanoate_HCl->Evaporation Crude_Product Crude Solid Evaporation->Crude_Product Washing Washing with Ether Crude_Product->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure Methyl 7-aminoheptanoate HCl Drying->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

  • 7-Aminoheptanoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 7-aminoheptanoic acid (1 equivalent) in anhydrous methanol (approximately 5-10 volumes). Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it with a base (e.g., triethylamine), and spotting it on a silica plate.

  • Work-up: Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. This will typically yield a solid or semi-solid crude product.

  • Purification: To the crude product, add a sufficient amount of diethyl ether and break up the solid. Stir the suspension for 15-30 minutes to wash away any non-polar impurities. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether.

  • Drying: Dry the purified white to off-white solid under vacuum to a constant weight.

Purification by Recrystallization

For obtaining a higher purity product, recrystallization can be performed. While specific solvent systems for this compound are not extensively reported, a common approach for similar amino acid ester hydrochlorides involves dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or a mixture with water) and allowing it to cool slowly to induce crystallization. The choice of solvent should be determined empirically to achieve a good balance of solubility at high temperatures and insolubility at low temperatures.

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the primary amine (in its protonated form) and the methyl ester.

  • Amino Group: The ammonium group is acidic and requires a base to be deprotonated to the free primary amine. This free amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation. This reactivity is fundamental to its use in peptide synthesis and as a linker in more complex molecules.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst. Furthermore, the ester can react with strong nucleophiles, such as Grignard reagents or organolithium compounds, though this is less common in its typical applications.

The hydrochloride salt form significantly enhances the stability of the compound by protecting the amino group from oxidative degradation and preventing the free amine from participating in unwanted side reactions during storage.[3]

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra is limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds. A Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure.[3]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene group adjacent to the ester (~2.3 ppm), a triplet for the methylene group adjacent to the ammonium group (~2.9 ppm), and a broad multiplet for the remaining methylene groups in the aliphatic chain. The ammonium protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would feature a peak for the carbonyl carbon of the ester (~174 ppm), a peak for the methyl ester carbon (~51 ppm), and distinct signals for each of the methylene carbons in the aliphatic chain.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong C=O stretch for the ester at approximately 1730-1740 cm⁻¹, C-O stretches, and broad N-H stretching bands for the ammonium salt.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a parent ion corresponding to the free amine ([M+H]⁺) at m/z 160.1.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

PROTAC Linker Synthesis

A significant application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aliphatic chain of this compound serves as a flexible spacer to connect the target protein ligand and the E3 ligase ligand.

G cluster_0 Target_Ligand Target Protein Ligand Linker Linker (derived from Methyl 7-aminoheptanoate HCl) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand PROTAC PROTAC Molecule

Caption: Role of this compound as a linker in PROTACs.

Pharmaceutical Synthesis

The related compound, ethyl 7-aminoheptanoate, is a key intermediate in the synthesis of the antidepressant drug Amineptine. This highlights the utility of 7-aminoheptanoate esters in the construction of pharmacologically active molecules. The methyl ester would be expected to have similar reactivity and utility in such synthetic routes.

Handling, Storage, and Safety

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of dust.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is recommended.[6]

  • The solid form is stable for extended periods at room temperature.[3]

Safety:

  • The compound is classified as harmful and an irritant.

  • It may cause skin, eye, and respiratory irritation.

  • Avoid contact with skin and eyes, and do not ingest.[5]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, coupled with its stability as a hydrochloride salt, makes it an attractive building block for the construction of complex molecules, including PROTACs and other therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its effective use in research and development.

References

Methyl 7-aminoheptanoate hydrochloride safety data sheet (SDS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 7-Aminoheptanoate Hydrochloride

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety protocols and material properties of this compound (CAS No. 17994-94-4). Moving beyond a simple recitation of Safety Data Sheet (SDS) sections, this document synthesizes critical data into a practical, workflow-based framework. It explains the causality behind safety measures, ensuring that every protocol is understood as a self-validating system for risk mitigation in a professional laboratory setting.

Before any laboratory work commences, a thorough understanding of the substance's intrinsic properties and hazards is paramount. This initial phase of risk assessment is non-negotiable and forms the foundation of safe laboratory practice.

Core Chemical Identity

This compound is primarily used as a PROTAC linker in the synthesis of proteolysis-targeting chimeras and as a building block in various organic synthesis applications.[1] Its fundamental identity is summarized below.

Identifier Value Source(s)
CAS Number 17994-94-4[2][3][4]
Molecular Formula C₈H₁₈ClNO₂[3][4]
Molecular Weight 195.69 g/mol [3][4]
Common Synonyms 7-Aminoheptanoic acid methyl ester hydrochloride; Methyl 7-aminoheptanoate HCl[4][5]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classification indicates moderate acute hazards that demand specific, targeted protective measures. The signal word for this chemical is "Warning" .[2][6]

GHS Classification Hazard Statement Description & Rationale
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of this substance can lead to adverse health effects. This classification mandates strict prohibition of eating, drinking, or smoking in the laboratory.[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, or itching. The hydrochloride salt can be acidic, contributing to its irritant properties.[2][5]
Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationThe compound can cause significant, but reversible, eye irritation upon contact. This is a critical risk during weighing and transfer operations where dusts or aerosols may be generated.[2]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dusts can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]

The following diagram illustrates the logical workflow for interpreting these GHS classifications before beginning an experiment.

GHS_Workflow cluster_pre_work Pre-Work Hazard Assessment A Locate & Review SDS for Methyl 7-aminoheptanoate HCl B Identify GHS Pictogram: GHS07 (Exclamation Mark) A->B Step 1: Visual Cue C Analyze Hazard (H) Statements (H302, H315, H319, H335) B->C Step 2: Understand Specific Risks D Implement Precautionary (P) Statements (P261, P280, etc.) C->D Step 3: Actionable Prevention E Define Required Engineering Controls & Personal Protective Equipment (PPE) D->E Step 4: Final Safety Setup PPE_Selection cluster_ppe PPE Selection Logic Start Hazard Identified H319 H319: Serious Eye Irritation Start->H319 H315 H315: Skin Irritation Start->H315 H335 H335: Respiratory Irritation Start->H335 H302 H302: Harmful if Swallowed Start->H302 EyePro Wear ANSI-approved safety goggles with side-shields. H319->EyePro Gloves Wear protective gloves (e.g., Nitrile). H315->Gloves LabCoat Wear impervious clothing (lab coat). H315->LabCoat Respirator Use suitable respirator if dusts are generated outside of a fume hood. H335->Respirator Hygiene Do not eat, drink, or smoke. Wash hands thoroughly after handling. H302->Hygiene Spill_Response cluster_spill Spill Response Workflow A Assess Spill (Size & Location) B Restrict Access to Area A->B Isolate C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C Protect D Gently Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) C->D Contain E Carefully Sweep or Scoop into a Labeled Waste Container D->E Collect F Decontaminate Spill Area with Soap and Water E->F Clean G Dispose of Waste According to Local Regulations F->G Dispose

References

An In-depth Technical Guide to the Solubility of Methyl 7-aminoheptanoate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with intricate scientific challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone. For drug development professionals, a thorough understanding of a molecule's solubility in various solvent systems is not merely academic; it is a critical determinant of a drug's formulation, bioavailability, and ultimately, its efficacy. This guide is dedicated to providing an in-depth technical exploration of the solubility of Methyl 7-aminoheptanoate hydrochloride, a versatile building block in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present data but to illuminate the underlying principles and provide actionable, field-proven methodologies for the researchers and scientists at the forefront of therapeutic innovation.

Introduction to this compound: A Molecule of Interest

This compound is the hydrochloride salt of the methyl ester of 7-aminoheptanoic acid. Its chemical structure, possessing a terminal primary amine and a methyl ester, renders it a bifunctional molecule with significant utility in organic synthesis and pharmaceutical sciences.[1][2] The hydrochloride salt form generally enhances the stability and aqueous solubility of the parent compound, a common strategy in drug development to improve the handling and formulation of amine-containing molecules.[3]

The core structure of this compound, with its cationic ammonium group and polar ester moiety, alongside a flexible six-carbon aliphatic chain, suggests a nuanced solubility profile in organic solvents. This guide will delve into the theoretical and practical aspects of this solubility, providing a framework for its empirical determination and application.

The Physicochemical Landscape of Solubility: A Primer

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For an ionic compound like this compound, the dissolution process in an organic solvent is governed by the principle of "like dissolves like."[4][5] This principle is, in essence, a reflection of the intermolecular forces at play between the solute and the solvent.

The dissolution of an ionic salt in a solvent can be conceptualized as a two-step process:

  • Lattice Energy Overcome: The energy required to break the ionic bonds holding the crystal lattice of the salt together.

  • Solvation Energy Gained: The energy released when the individual ions are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy.

Expected Solubility Profile of this compound in Organic Solvents

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh to ModerateThese solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the cation and anion. The free base, methyl 7-aminoheptanoate, is noted to be soluble in these solvents.[7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents have high dielectric constants and can solvate the cation well, but are less effective at solvating the chloride anion compared to protic solvents.
Moderately Polar Acetone, Ethyl AcetateLowThese solvents have lower dielectric constants and are less capable of overcoming the lattice energy of the ionic salt.
Non-Polar Hexane, TolueneVery Low to InsolubleThe non-polar nature of these solvents provides minimal interaction with the ionic solute, making dissolution energetically unfavorable.

Note: The solubility predictions in this table are qualitative and for illustrative purposes. Experimental determination is necessary for quantitative values.

A Self-Validating Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines a robust and self-validating method for the experimental determination of the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose, as it ensures that a true equilibrium is reached between the solid and dissolved states of the compound.[8]

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a validated analytical method.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • To each vial, add a precise volume (e.g., 2 mL) of the respective organic solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation (Self-Validation Step):

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This step is critical for accurate results.

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. The filtration step is a further safeguard against the presence of particulate matter.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated HPLC method. An ELSD is particularly useful for compounds like this compound that may lack a strong UV chromophore.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Concentration from calibration curve in g/L) x (Dilution factor)

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sample Collection cluster_quant 5. Quantification prep1 Weigh excess Methyl 7-aminoheptanoate HCl prep2 Add precise volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Centrifuge sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute for analysis sample2->sample3 quant Analyze by validated HPLC method sample3->quant

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Causality Behind Experimental Choices and Scientific Integrity

The described protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

  • Use of Excess Solid: This is fundamental to achieving a true thermodynamic equilibrium, ensuring the solution is saturated.

  • Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for data consistency and comparability.

  • Extended Equilibration Time: Many solubility determinations suffer from insufficient equilibration times, leading to an underestimation of solubility. The recommended 24-48 hours, with prior kinetic assessment, mitigates this risk.

  • Multi-step Phase Separation: The combination of settling and centrifugation followed by filtration provides a high degree of confidence that the analyzed sample is free of undissolved solid, a common source of error.

  • Validated Analytical Method: The use of a validated HPLC method ensures that the quantification of the dissolved solute is accurate, precise, and specific.

Factors Influencing Solubility: A Deeper Dive

Understanding the factors that influence the solubility of this compound is key to its effective use in various applications.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is the primary determinant of solubility for an ionic compound. A good match between the polarity of the solute and solvent maximizes the solvation energy.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

  • Common Ion Effect: If the organic solvent contains a source of chloride ions, the solubility of this compound will be suppressed. This is due to Le Châtelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the solid, undissolved state.[4][9]

Logical Relationships in Solubility

solubility_factors cluster_solvent_properties Solvent Properties substance Methyl 7-aminoheptanoate HCl (Ionic Solid) solvent Organic Solvent solubility Solubility substance->solubility Lattice Energy (-) solvent->solubility Solvation Energy (+) polarity Polarity polarity->solvent h_bonding H-Bonding Capability h_bonding->solvent dielectric Dielectric Constant dielectric->solvent

Caption: Relationship between solute/solvent properties and solubility.

Conclusion: From Theory to Practice

This guide has provided a comprehensive technical overview of the solubility of this compound in organic solvents. While specific quantitative data remains to be experimentally determined, the theoretical principles and the detailed experimental protocol presented herein offer a robust framework for researchers and drug development professionals. A thorough understanding and empirical determination of solubility are indispensable for the successful formulation and application of this and other similar molecules in the pursuit of new and effective therapeutics.

References

A Senior Application Scientist's Guide to Methyl 7-aminoheptanoate Hydrochloride: A Foundational Alkyl Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical properties like cell permeability and solubility.[3][4]

This guide provides an in-depth technical overview of Methyl 7-aminoheptanoate hydrochloride, a versatile and synthetically accessible building block for constructing PROTACs with linear alkyl chain linkers. Alkyl chains are among the most common motifs found in published PROTACs, valued for their ability to modulate linker length, enhance hydrophobicity, and improve membrane permeability.[1][] We will explore the physicochemical properties of this reagent, provide detailed, field-tested protocols for its incorporation into a PROTAC scaffold, and discuss the essential analytical techniques required to validate the final conjugate. This document is intended for researchers, chemists, and drug development professionals actively engaged in the design and synthesis of novel protein degraders.

Chapter 1: The Central Role of the Linker in PROTAC Technology

The fundamental mechanism of a PROTAC is to act as a molecular bridge, recruiting an E3 ligase to a target protein that it would not otherwise interact with.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome. The linker that connects the two ligands is not a passive component; its length, rigidity, chemical composition, and attachment points are critical parameters that must be optimized for each specific POI-ligase pair.[4][6]

  • Ternary Complex Formation: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the ternary complex and leading to efficient ubiquitination.[4][7] A linker that is too short may cause steric clashes, while one that is too long may fail to bring the proteins into productive proximity.[6]

  • Physicochemical Properties: The linker significantly contributes to the final PROTAC's molecular weight and properties like lipophilicity and topological polar surface area (TPSA).[] While hydrophilic linkers like polyethylene glycol (PEG) can improve solubility, more hydrophobic alkyl linkers can enhance cell membrane permeability, which is often a major challenge for these large "beyond Rule of 5" molecules.[][9][]

  • Synthetic Tractability: In the early stages of PROTAC development, synthetically accessible linkers like alkyl chains allow for the rapid generation of a library of compounds with varying lengths, enabling an empirical approach to linker optimization.[][9]

This compound provides a C7 alkyl chain, a common length in PROTAC design, with orthogonal functional handles—a primary amine (as a hydrochloride salt) and a methyl ester—making it an ideal starting point for convergent PROTAC synthesis.

Chapter 2: Profiling this compound

This compound is a bifunctional molecule that serves as a precursor to a seven-carbon aliphatic linker.[11] Its structure features a primary amine, which is protected and stabilized as a hydrochloride salt for improved shelf-life and handling, and a carboxylic acid, which is protected as a methyl ester. This orthogonal protection scheme is crucial for controlled, sequential conjugation to the POI and E3 ligase ligands.

Data Presentation: Physicochemical Properties
PropertyValueSource
Chemical Name This compound[12]
Synonyms 7-Aminoheptanoic acid methyl ester hydrochloride[12]
CAS Number 17994-94-4[12]
Molecular Formula C₈H₁₈ClNO₂[12][13]
Molecular Weight 195.69 g/mol [12][13]
Appearance White to off-white solid[13]
Purity Typically ≥97%[13]
Storage Store at room temperature or under refrigeration[13]

Table 1: Key physicochemical properties of this compound.

The primary advantage of using an alkyl linker derived from this reagent is the balance of synthetic simplicity and functional impact. The hydrophobic nature of the resulting heptyl chain can improve a PROTAC's ability to cross the lipid bilayer of the cell membrane, a critical step for reaching intracellular targets.[][14] While excessively long alkyl chains can sometimes lead to poor aqueous solubility or self-aggregation, a C7 chain is often a well-tolerated starting point for optimization.[]

Chapter 3: Synthetic Strategy & Protocol

The incorporation of Methyl 7-aminoheptanoate into a PROTAC typically follows a convergent two-step amide coupling strategy. The process involves:

  • Liberating the free amine from the hydrochloride salt.

  • Coupling the amine to a carboxylic acid on the first binding moiety (e.g., the POI ligand).

  • Hydrolyzing the methyl ester to reveal a terminal carboxylic acid.

  • Coupling this new acid to an amine on the second binding moiety (e.g., the E3 ligase ligand).

G cluster_0 Step A: Amine Liberation cluster_1 Step B: First Amide Coupling cluster_2 Step C: Ester Hydrolysis cluster_3 Step D: Second Amide Coupling A Methyl 7-aminoheptanoate Hydrochloride B Free Amine Linker A->B Add non-nucleophilic base (e.g., DIPEA) D POI-Linker-Ester Intermediate B->D Amide Coupling Reagents (e.g., HATU) C POI Ligand-COOH C->D E POI-Linker-COOH Intermediate D->E Saponification (e.g., LiOH) G Final PROTAC Molecule E->G Amide Coupling Reagents (e.g., HATU) F E3 Ligase Ligand-NH2 F->G H Biophysical & Cellular Assays G->H Purification & Characterization

Fig 1: General workflow for convergent PROTAC synthesis.
Experimental Protocol: Two-Step Amide Coupling

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid (Ligand-COOH)

  • E3 ligase ligand with a free amine (Ligand-NH₂)

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar (e.g., EDC/HOBt)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Hydrolysis Reagent: Lithium hydroxide (LiOH)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran), Methanol, Water

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography).

Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.[15]

Part 1: Synthesis of POI-Linker-Ester Intermediate

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the POI ligand with a carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the ligand in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition:

    • Add this compound (1.1 eq).

    • Add the coupling reagent, HATU (1.2 eq).

    • Carefully add DIPEA (3.0 eq) dropwise while stirring. The excess base is crucial to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress after 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The goal is the complete consumption of the starting Ligand-COOH. The reaction is typically complete within 4-12 hours.[16]

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove DMF and unreacted reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure POI-Linker-Ester intermediate.

Part 2: Saponification to POI-Linker-COOH

  • Reaction Setup: Dissolve the purified POI-Linker-Ester intermediate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq) and stir at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by LC-MS until the starting ester is fully consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the mixture to remove the organic solvents.

    • Dilute with water and acidify the aqueous solution to pH ~3-4 using 1N HCl. A precipitate of the product should form.

    • Extract the product with DCM or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the POI-Linker-COOH intermediate, which is often used in the next step without further purification.

Part 3: Synthesis of the Final PROTAC

  • Reaction Setup: This step is analogous to Part 1. To a clean, dry flask under an inert atmosphere, add the POI-Linker-COOH intermediate (1.0 eq).

  • Dissolution: Dissolve in anhydrous DMF.

  • Reagent Addition:

    • Add the E3 Ligase Ligand with a free amine (1.1 eq).

    • Add HATU (1.2 eq).

    • Add DIPEA (2.0-3.0 eq) dropwise.

  • Reaction Monitoring & Workup: Follow the same monitoring and workup procedures as described in Part 1, steps 4 and 5.

  • Final Purification: Purify the final crude PROTAC molecule using preparative HPLC to achieve the high purity (>95%) required for biological assays.

Chapter 4: Characterization of the Final PROTAC

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC before proceeding to biological evaluation.

G cluster_validation Analytical & Biophysical Validation PROTAC Purified PROTAC NMR 1H & 13C NMR (Structural Confirmation) PROTAC->NMR Confirms covalent structure & connectivity HRMS High-Resolution MS (Exact Mass Verification) PROTAC->HRMS Confirms elemental composition HPLC Analytical HPLC (Purity Assessment >95%) PROTAC->HPLC Quantifies sample purity Ternary Ternary Complex Assay (SPR, ITC, Native MS) PROTAC->Ternary Confirms biological MoA potential

Fig 2: Essential characterization workflow for a final PROTAC molecule.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the complete structure of the PROTAC. The spectra should show the disappearance of the starting material signals and the appearance of new signals corresponding to the final product, including characteristic peaks for the newly formed amide bonds and the alkyl linker chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[17][18] LC-MS is used throughout the synthesis to monitor reaction progress and verify the mass of intermediates and the final product.[17]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for determining the purity of the final compound. For cellular assays, a purity of >95% is typically required to ensure that observed effects are due to the PROTAC and not impurities.

  • Biophysical Assays (Advanced Validation): Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Native Mass Spectrometry can be employed to directly measure the formation of the ternary complex in vitro.[7][19] These assays provide crucial evidence that the synthesized PROTAC is capable of physically bridging the POI and the E3 ligase, which is the foundational step of its mechanism of action.[7]

Chapter 5: Conclusion & Future Perspectives

This compound is an exemplary tool for the construction of PROTACs, offering a straightforward and reliable entry point into the synthesis of aliphatic-linked degraders. Its bifunctional, orthogonally protected nature allows for a robust and convergent synthetic route, enabling the rapid assembly of PROTAC libraries for linker length optimization. The resulting C7 alkyl chain often provides a favorable balance of properties, enhancing cell permeability while maintaining synthetic tractability.[][14]

While the field is evolving towards more sophisticated and rigid linkers to gain finer control over ternary complex geometry, the simple alkyl linker remains a cornerstone of PROTAC discovery.[1][2] It serves as a crucial starting point and a benchmark against which more complex designs are evaluated. Mastering the synthesis and characterization workflows described in this guide equips researchers with the foundational skills necessary to develop the next generation of potent and selective protein degraders.

References

An In-depth Technical Guide to the Research Applications of Methyl 7-aminoheptanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 7-aminoheptanoate hydrochloride is a versatile bifunctional molecule that is carving a significant niche in modern chemical and pharmaceutical research. Possessing a terminal primary amine and a methyl ester separated by a flexible seven-carbon alkyl chain, this compound serves as an invaluable building block for the synthesis of complex molecular architectures. Its primary utility lies in its role as a flexible linker in the burgeoning field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs). Furthermore, its structure lends itself to incorporation into peptides and other bioactive molecules to modulate their physicochemical and pharmacological properties. This guide provides an in-depth exploration of the core research applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning its use for researchers, scientists, and drug development professionals.

Table of Contents

  • Introduction to this compound

  • Core Application: A Flexible Linker in PROTAC Synthesis

  • Application in Peptide and Peptidomimetic Synthesis

  • Broader Applications in Medicinal Chemistry and Materials Science

  • Safety and Handling

  • References

Introduction to this compound

This compound is the hydrochloride salt of the methyl ester of 7-aminoheptanoic acid. The presence of two distinct functional groups—a nucleophilic primary amine and an electrophilic methyl ester—at opposite ends of a seven-carbon aliphatic chain makes it a highly valuable heterobifunctional linker.[1][2] The hydrochloride salt form enhances its stability and shelf-life, making it a convenient starting material for multi-step organic synthesis.

The seven-carbon chain provides a significant degree of conformational flexibility, a crucial attribute in applications where precise spatial orientation of conjugated molecules is required. This is particularly relevant in the design of PROTACs, where the linker must facilitate the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17994-94-4[5]
Molecular Formula C₈H₁₈ClNO₂[5]
Molecular Weight 195.69 g/mol [5]
Appearance White to off-white solid[5]
Purity Typically ≥97%[5]
Storage Refrigerator (2-8 °C)[5]

Core Application: A Flexible Linker in PROTAC Synthesis

The most prominent and impactful application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful therapeutic modality.[6][7]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] The linker is not merely a passive spacer; its length, rigidity, and composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[3][4] Alkyl linkers, such as the heptyl chain of Methyl 7-aminoheptanoate, offer synthetic versatility and conformational flexibility that can be advantageous in optimizing PROTAC performance.[3][8]

Synthetic Strategy and Workflow

The use of this compound in PROTAC synthesis follows a logical and sequential functionalization of its two reactive ends. The general workflow involves:

  • Neutralization: The primary amine hydrochloride is neutralized to the free amine to render it nucleophilic for the first coupling reaction.

  • First Amide Coupling: The free amine is coupled with the carboxylic acid of either the warhead or the E3 ligase ligand.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, revealing the second reactive handle.

  • Second Amide Coupling: The newly formed carboxylic acid is coupled with the free amine of the other binding moiety (either the E3 ligase ligand or the warhead).

This sequential approach allows for the controlled and directional assembly of the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product M7AH Methyl 7-aminoheptanoate hydrochloride Neutralization 1. Neutralization (Base, e.g., DIPEA) M7AH->Neutralization Warhead Warhead-COOH Coupling1 2. First Amide Coupling (e.g., HATU, DIPEA) Warhead->Coupling1 E3Ligand E3 Ligand-NH2 Coupling2 4. Second Amide Coupling (e.g., HATU, DIPEA) E3Ligand->Coupling2 FreeAmine Free Amine Intermediate Neutralization->FreeAmine Intermediate1 Warhead-Linker-Ester Coupling1->Intermediate1 Hydrolysis 3. Ester Hydrolysis (e.g., LiOH, H2O/THF) Intermediate2 Warhead-Linker-COOH Hydrolysis->Intermediate2 FinalPROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Coupling2->FinalPROTAC FreeAmine->Coupling1 Intermediate1->Hydrolysis Intermediate2->Coupling2

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol outlines the synthesis of a hypothetical PROTAC, coupling a carboxylic acid-functionalized warhead (Warhead-COOH) with an amine-functionalized E3 ligase ligand (E3 Ligand-NH₂) using this compound as the linker.

Step 1: Neutralization and First Amide Coupling

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and Warhead-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution to neutralize the hydrochloride and facilitate the coupling reaction.

  • Coupling Agent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Warhead-Linker-Ester intermediate.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the Warhead-Linker-Ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Warhead-Linker-COOH intermediate.

Step 3: Second Amide Coupling

  • Reaction Setup: Dissolve the Warhead-Linker-COOH intermediate (1.0 eq) and the E3 Ligand-NH₂ (1.0 eq) in anhydrous DMF.

  • Base and Coupling Agent Addition: Add DIPEA (3.0 eq) and HATU (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours or until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Follow the work-up procedure described in Step 1. Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired PROTAC.

Application in Peptide and Peptidomimetic Synthesis

The bifunctional nature of 7-aminoheptanoic acid and its derivatives makes them valuable for incorporation into peptides.[1][2] As a non-standard amino acid, it can be used to:

  • Introduce Flexibility: The seven-carbon chain can impart conformational flexibility into a peptide backbone.[9]

  • Act as a Spacer: It can serve as a spacer to separate different domains of a peptide or to present a pharmacophore at an optimal distance for interaction with its target.[9]

  • Modify Physicochemical Properties: The hydrophobic alkyl chain can modulate the solubility and membrane permeability of the resulting peptide.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a 7-aminoheptanoic acid moiety into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The starting material for this application would be Fmoc-7-aminoheptanoic acid, which can be synthesized from 7-aminoheptanoic acid. The protocol below assumes the synthesis of a peptide on a Rink Amide resin.[9]

SPPS_Workflow Resin Rink Amide Resin Fmoc_Deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Wash1 Wash (DMF, DCM) Fmoc_Deprotection1->Wash1 Coupling1 2. Coupling of first Fmoc-Amino Acid (HBTU, HOBt, DIPEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Fmoc_Deprotection2 3. Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Coupling2 4. Coupling of Fmoc-7-aminoheptanoic acid Wash3->Coupling2 Wash4 Wash Coupling2->Wash4 Chain_Elongation 5. Repeat Deprotection and Coupling Cycles Wash4->Chain_Elongation Final_Deprotection 6. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 7. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (Prep-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for incorporating 7-aminoheptanoic acid into a peptide via SPPS.

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Couple the first Fmoc-protected amino acid using a standard coupling cocktail (e.g., HBTU/HOBt/DIPEA in DMF).

Step 2: Incorporation of Fmoc-7-aminoheptanoic acid

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.

  • Wash: Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve Fmoc-7-aminoheptanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. Add this solution to the resin and agitate for 2 hours. Monitor the coupling completion with a Kaiser test.[9]

  • Wash: Wash the resin with DMF and DCM.

Step 3: Chain Elongation and Cleavage

  • Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired Fmoc-amino acids.

  • After the final coupling, perform a final Fmoc deprotection.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the crude peptide in cold diethyl ether, and purify by preparative HPLC.

Broader Applications in Medicinal Chemistry and Materials Science

Beyond its prominent roles in PROTAC and peptide synthesis, this compound is a versatile intermediate for various other applications:

  • Synthesis of Bioactive Molecules: It can be used as a starting material for the synthesis of a variety of bioactive compounds, where a seven-carbon linker is desired. A Chinese patent suggests the use of 7-aminoheptanoic acid in the synthesis of Tianeptine, an antidepressant drug.[9]

  • Polymer Chemistry: The free amino acid, 7-aminoheptanoic acid, can undergo polycondensation to form Polyamide-7 (Nylon-7), a potentially biodegradable polymer.[9] Methyl 7-aminoheptanoate can serve as a precursor to the monomer for this polymerization.

  • Surface Modification: The amine or the carboxylic acid (after hydrolysis) can be used to functionalize surfaces of nanoparticles or other materials to improve their biocompatibility or to attach other molecules.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in chemical and pharmaceutical research. Its primary application as a flexible linker in the synthesis of PROTACs places it at the forefront of innovative drug discovery strategies for targeted protein degradation. The ability to precisely control the distance and orientation between two molecular entities makes it an indispensable tool for medicinal chemists. Furthermore, its utility in modifying peptides and as a precursor for other bioactive molecules and polymers underscores its broad potential. As research in targeted therapies and advanced materials continues to expand, the demand for well-defined bifunctional linkers like this compound is expected to grow, solidifying its role as a key component in the development of next-generation therapeutics and functional materials.

References

Methodological & Application

Application Note: Covalent Immobilization of Methyl 7-aminoheptanoate on Silica Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalization of surfaces with primary amines is a cornerstone of modern materials science, enabling the covalent attachment of biomolecules, nanoparticles, and other moieties for applications in biosensing, drug delivery, and diagnostics.[1][2] This guide provides a comprehensive, field-proven protocol for the surface modification of silica-based substrates (e.g., glass slides, silicon wafers) with methyl 7-aminoheptanoate hydrochloride.

This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will not only outline the "how" but also the critical "why" behind each step, ensuring a robust and reproducible workflow. The process involves a three-stage approach: rigorous substrate cleaning and hydroxylation, formation of a carboxyl-terminated self-assembled monolayer (SAM), and finally, the covalent coupling of methyl 7-aminoheptanoate via carbodiimide chemistry.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Silica SubstratesMicroscope slides, silicon wafersVWR, Ted PellaEnsure high quality and cleanliness.
Sulfuric Acid (H₂SO₄)ACS GradeSigma-AldrichFor Piranha solution. EXTREME CAUTION
Hydrogen Peroxide (H₂O₂)30% solutionSigma-AldrichFor Piranha solution. EXTREME CAUTION
(3-Carboxypropyl)triethoxysilane≥95%Gelest, Sigma-AldrichSilane for carboxyl-functionalization.
Anhydrous TolueneACS GradeSigma-AldrichSolvent for silanization. Must be dry.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)≥98%Thermo Fisher ScientificWater-soluble carbodiimide for coupling.
N-Hydroxysuccinimide (NHS)≥98%Thermo Fisher ScientificStabilizes the EDC-activated carboxyl groups.
This compound≥97%Sigma-Aldrich, Apollo ScientificThe amine-containing molecule for surface attachment.[3][4]
2-(N-morpholino)ethanesulfonic acid (MES)≥99%Sigma-AldrichBuffer for the EDC/NHS activation step.
Phosphate-Buffered Saline (PBS)Tablets or powderSigma-AldrichBuffer for the amine coupling step.
Ethanol, 200 ProofACS GradeDecon LabsFor rinsing.
AcetoneACS GradeSigma-AldrichFor rinsing.
Ultrapure Water18.2 MΩ·cmMillipore Milli-QFor rinsing and buffer preparation.

Experimental Workflow Overview

The entire process can be visualized as a sequential modification of the substrate surface, with validation checkpoints at each stage.

G cluster_0 Part 1: Substrate Preparation cluster_1 Part 2: Carboxyl Functionalization cluster_2 Part 3: Amine Coupling A Initial Substrate (e.g., Glass Slide) B Piranha Cleaning (H₂SO₄/H₂O₂) A->B Cleaning C Hydroxylated Surface (-OH groups) B->C Activation D Silanization with (3-Carboxypropyl)triethoxysilane C->D Covalent Attachment E Carboxyl-Terminated Surface (-COOH groups) D->E SAM Formation F EDC/NHS Activation of -COOH E->F Activation G Reaction with Methyl 7-aminoheptanoate F->G Coupling H Final Amine-Functionalized Surface G->H Covalent Bond Formation

Caption: High-level overview of the surface modification workflow.

Part 1: Detailed Protocol - Substrate Preparation and Hydroxylation

Causality: The foundation of a uniform self-assembled monolayer is an impeccably clean and chemically activated surface. This protocol first removes organic and inorganic contaminants and then generates a high density of surface hydroxyl (-OH) groups, which are the reactive sites for the subsequent silanization step.

Protocol:

  • Initial Cleaning:

    • Place the silica substrates in a rack.

    • Sonicate in a solution of 2% Decon 90 (or similar lab-grade detergent) in ultrapure water for 20 minutes.

    • Rinse copiously with ultrapure water. Ensure all detergent is removed.

    • Sonicate in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove residual organic contaminants.

    • Dry the substrates under a stream of nitrogen gas.

  • Piranha Etching (Activation):

    • Safety First: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care inside a fume hood, using appropriate personal protective equipment (heavy-duty gloves, lab coat, and a face shield). Never store Piranha solution in a sealed container.

    • Prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. Always add the peroxide to the acid. The solution will become very hot.

    • Immerse the cleaned, dry substrates in the hot Piranha solution for 30-45 minutes. This step aggressively hydroxylates the surface.

    • Carefully remove the substrates and rinse them extensively with ultrapure water.

    • Dry the substrates in an oven at 110°C for at least 1 hour before proceeding to the next step. The surface is now highly hydrophilic and ready for silanization.

Part 2: Detailed Protocol - Carboxyl-Terminated SAM Formation

Causality: To attach an amine-containing molecule, we first need to create a surface with a reactive group that targets amines. A carboxyl (-COOH) group is ideal for this purpose as it can be activated to form a stable amide bond. We achieve this by forming a self-assembled monolayer of a carboxyl-terminated silane. Anhydrous conditions are critical here to prevent the silane from polymerizing in solution before it can react with the surface hydroxyl groups.

Protocol:

  • Prepare Silanization Solution:

    • In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of (3-Carboxypropyl)triethoxysilane in anhydrous toluene. For example, add 2 mL of the silane to 98 mL of anhydrous toluene.

  • Surface Silanization:

    • Immerse the dry, hydroxylated substrates in the silanization solution.

    • Let the reaction proceed for 2-4 hours at room temperature with gentle agitation.

    • After immersion, remove the substrates and rinse them sequentially with anhydrous toluene, acetone, and finally ethanol to remove any non-covalently bound silane.

  • Curing:

    • Dry the substrates under a stream of nitrogen.

    • Cure the substrates in an oven at 110°C for 1 hour. This step drives the condensation reaction and forms stable siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules, creating a robust monolayer.

Validation Checkpoint: At this stage, the surface should be more hydrophobic than the clean, hydroxylated surface but still wettable due to the terminal carboxyl groups. A water contact angle measurement is an effective way to verify this change.

Surface StageExpected Water Contact Angle
Clean Hydroxylated Glass< 10°
Carboxyl-Terminated Surface40° - 60°

Part 3: Detailed Protocol - EDC/NHS Coupling of Methyl 7-aminoheptanoate

Causality: This is the core coupling step. EDC activates the surface carboxyl groups to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis, so NHS is added to convert it into a more stable, amine-reactive NHS ester.[6][7] The hydrochloride on the methyl 7-aminoheptanoate must be neutralized for the primary amine to be nucleophilic. This is achieved by using a buffer in the appropriate pH range for the coupling reaction.[8]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A Surface-COOH EDC NHS B Surface-COO-NHS (Active Ester) EDC Byproduct A->B MES Buffer pH 4.5-6.0 C Surface-COO-NHS H₂N-(CH₂)₆-COOCH₃ D Surface-CONH-(CH₂)₆-COOCH₃ NHS C->D PBS Buffer pH 7.2-8.0

Caption: Two-step EDC/NHS coupling reaction mechanism.

Protocol:

  • Prepare Buffers and Reagents:

    • Activation Buffer: 0.1 M MES, pH 4.5-6.0.

    • Coupling Buffer: 1X PBS, pH 7.2-8.0.

    • EDC/NHS Solution: Immediately before use, prepare a solution containing 100 mM EDC and 50 mM NHS in the Activation Buffer.

    • Amine Solution: Prepare a 50 mM solution of this compound in the Coupling Buffer. The buffer will deprotonate the amine, making it reactive.

  • Activation of Carboxyl Groups:

    • Immerse the carboxyl-terminated substrates in the freshly prepared EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Rinsing:

    • Quickly rinse the substrates with the Activation Buffer, followed by the Coupling Buffer to remove excess EDC and NHS.

  • Amine Coupling:

    • Immediately immerse the activated substrates in the amine solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Final Rinsing and Drying:

    • Rinse the substrates thoroughly with the Coupling Buffer, followed by ultrapure water, and finally ethanol.

    • Dry the functionalized substrates under a stream of nitrogen. They are now ready for use or further characterization.

Surface Characterization and Validation

A multi-technique approach is essential to validate the success of each modification step.

TechniquePurposeExpected Outcome
Contact Angle Goniometry To measure surface wettability.[9][10]A decrease in water contact angle after the final coupling step compared to the carboxyl-terminated surface, indicating the presence of the more hydrophilic amine/ester layer.
X-ray Photoelectron Spectroscopy (XPS) To determine elemental composition and chemical states.[2][11]- After Silanization: Appearance of C 1s and O 1s peaks corresponding to the carboxyl group. - After Amine Coupling: Appearance of a N 1s peak, confirming the presence of the amine.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify functional groups on the surface.[12][13]- After Silanization: Appearance of C=O stretching vibration (~1710 cm⁻¹) from the carboxyl group. - After Amine Coupling: Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, confirming amide bond formation.[14]
Spectroscopic Ellipsometry To measure the thickness of the grafted layers.[15][16]An increase in layer thickness after silanization and a further increase after the amine coupling step, confirming the addition of molecular layers.[7]

Troubleshooting

IssuePossible CauseRecommended Solution
Inconsistent Monolayer (High Contact Angle Variation) Incomplete cleaning or hydroxylation. Moisture in the silanization solvent.Repeat the Piranha cleaning step. Use fresh, anhydrous toluene for silanization.
Low Amine Coupling Efficiency (Weak N 1s signal in XPS) Inefficient EDC/NHS activation. Hydrolysis of the active NHS ester. Amine hydrochloride not fully deprotonated.Use freshly prepared EDC/NHS solution. Minimize time between activation and coupling steps. Ensure the pH of the Coupling Buffer is between 7.2 and 8.0.
Potential Hydrolysis of Methyl Ester The reaction conditions for EDC/NHS coupling are generally mild.However, if ester hydrolysis is a concern, it can be investigated by ATR-FTIR by monitoring for any significant changes in the ester carbonyl peak (~1735 cm⁻¹). Studies have shown that methyl esters have relatively good stability in buffered solutions compared to other esters.[17]

References

Application Notes & Protocols: Methyl 7-aminoheptanoate Hydrochloride for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of methyl 7-aminoheptanoate hydrochloride for the formation of amino-terminated self-assembled monolayers (SAMs). It elucidates the underlying mechanisms of monolayer formation on both gold and silicon oxide substrates, offers detailed, field-proven protocols for their preparation, and outlines rigorous characterization techniques to validate the resulting surfaces. The protocols are designed to be self-validating, ensuring the creation of well-defined, reactive surfaces suitable for a wide range of applications, including biosensor development, cell adhesion studies, and targeted drug delivery platforms.

Introduction: The Strategic Value of Amino-Terminated Surfaces

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level. These highly ordered molecular assemblies are formed by the spontaneous adsorption of functionalized long-chain molecules onto a substrate.[1] The power of SAMs lies in their ability to introduce specific chemical functionalities to a surface, thereby controlling wetting, adhesion, corrosion, and, most critically, biocompatibility.[2][3]

Among the various functional surfaces, those terminated with primary amine (-NH2) groups are of paramount importance.[4][5] An amino-terminated surface acts as a versatile molecular template, providing a reactive handle for the covalent immobilization of a vast array of molecules such as proteins, DNA, fluorophores, or drug compounds.[2][6] This capability is fundamental in fields ranging from diagnostics and biosensing to tissue engineering and pharmaceutical development.

This compound (C₈H₁₈ClNO₂) is an effective precursor for generating such surfaces.[7][8] Its structure comprises three key components:

  • An Amine "Head" Group: The primary amine serves as the anchor to the substrate.

  • A Six-Carbon Alkyl "Spacer": The -(CH₂)₆- chain provides structural integrity and van der Waals interactions that drive the ordering of the monolayer.

  • A Methyl Ester "Tail" Group: This terminal group is present in the precursor molecule but is typically not the intended final surface functionality when using the amine as the anchor.

This guide will detail the protocols for leveraging the amine head group to form well-ordered monolayers on common research substrates.

Mechanism of Monolayer Formation

The interaction driving the self-assembly process is critically dependent on the chosen substrate. The precursor, this compound, must first be deprotonated in solution to yield the free amine (H₂N-), which is the active species for surface binding. This is typically achieved by adjusting the pH of the deposition solution with a non-nucleophilic base.[9]

Amine Interaction with Gold (Au) Substrates

While the thiol-gold bond is the most extensively studied interaction for SAM formation on noble metals, primary amines can also directly coordinate to gold surfaces.[10] This interaction involves the lone pair of electrons on the nitrogen atom binding to the gold surface. Although the amine-gold bond is generally less energetic (~10-20 kcal/mol) than the covalent-like thiol-gold bond (~45 kcal/mol), it is sufficient to form stable, well-ordered monolayers, particularly when stabilized by the collective van der Waals forces between the adjacent alkyl chains.[1][10]

Amine Interaction with Silicon Oxide (SiO₂) Substrates

For silicon-based substrates (e.g., glass, silicon wafers with a native oxide layer), the surface chemistry is dominated by the presence of silanol groups (Si-OH). The amine head group of the molecule readily forms strong hydrogen bonds with these surface silanols. This results in a physisorbed monolayer that is stable under anhydrous conditions. It is crucial to distinguish this from the robust, covalent Si-O-Si network formed by aminosilanes, which undergo hydrolysis and condensation reactions with the surface.[11][12] While not covalently bound, these hydrogen-bonded layers are sufficiently robust for many subsequent derivatization steps performed in non-aqueous solvents.

Below is a diagram illustrating the molecular structure and its orientation.

G cluster_molecule Methyl 7-aminoheptanoate cluster_substrate Substrate Interaction amine H₂N- alkyl (CH₂)₆ amine->alkyl Au Gold Surface amine->Au Coordination Bond SiO2 SiO₂ Surface (Si-OH) amine->SiO2 Hydrogen Bond ester -COOCH₃ alkyl->ester

Caption: Molecular structure and substrate binding mechanisms.

Experimental Protocols

Safety Precaution: Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piranha solution is extremely corrosive and a powerful oxidant; handle with extreme caution.

Protocol A: SAM Formation on Gold Substrates

This protocol details the formation of a covalently coordinated amino-terminated SAM on a gold surface.

Step 1: Substrate Preparation (Critical for Quality)

  • Prepare a fresh Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Warning: This reaction is highly exothermic.

  • Immerse the gold-coated substrates in the Piranha solution for 5-10 minutes.

  • Rinse the substrates copiously with deionized (DI) water (18.2 MΩ·cm), followed by a rinse with absolute ethanol.

  • Dry the substrates under a stream of high-purity dry nitrogen gas. The surface should be pristine and hydrophilic. Use immediately.

    • Scientific Rationale: This aggressive cleaning removes all organic contaminants and ensures a uniform, high-energy surface, which is essential for the formation of a well-ordered, low-defect monolayer.[13]

Step 2: Deposition Solution Preparation

  • Prepare a 2 mM solution of this compound in absolute ethanol.

  • Add triethylamine (TEA) dropwise while monitoring the pH until it reaches approximately 9-10. This deprotonates the ammonium salt to the free amine.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[9]

    • Scientific Rationale: The free amine is the reactive species that binds to the gold surface. Using a high-purity solvent prevents the co-adsorption of contaminants.

Step 3: Self-Assembly Process

  • Place the cleaned, dry gold substrates in a clean glass container.

  • Pour the 2 mM amine solution over the substrates, ensuring they are fully submerged.

  • Seal the container (e.g., with Parafilm®) and leave it undisturbed in a vibration-free environment for 18-24 hours at room temperature.

    • Scientific Rationale: The extended incubation time is crucial. While initial adsorption is rapid, the molecules require several hours to rearrange on the surface, desorb from defect sites, and anneal into a densely packed, quasi-crystalline structure.[14][15]

Step 4: Rinsing and Drying

  • Carefully remove the substrates from the deposition solution using clean tweezers.

  • Rinse the substrates thoroughly with a stream of fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.

  • Dry the functionalized substrates under a stream of dry nitrogen gas.

  • Store in a desiccator or under an inert atmosphere until characterization or further use.

Protocol B: SAM Formation on Silicon Oxide (SiO₂) Substrates

This protocol details the formation of a hydrogen-bonded amino-terminated SAM on a silicon oxide surface.

Step 1: Substrate Hydroxylation

  • Immerse the silicon/glass substrates in Piranha solution (see Protocol A, Step 1) for 15-20 minutes.

  • Rinse copiously with DI water and dry with nitrogen.

    • Scientific Rationale: This step not only cleans the surface but also maximizes the population of surface silanol (Si-OH) groups, which are the binding sites for the amine.[3][15]

Step 2 & 3: Solution Preparation and Self-Assembly

  • Follow Steps 2 and 3 from Protocol A exactly. The underlying chemistry differs, but the optimal deposition conditions are similar.

Step 4: Rinsing and Drying

  • Follow Step 4 from Protocol A. Be aware that this physisorbed monolayer is less robust than its counterpart on gold and may be sensitive to prolonged exposure to aqueous or protic solvents.

Characterization and Validation

Validation of the SAM's quality is a non-negotiable step. The following techniques provide a comprehensive assessment of the monolayer's properties.

Technique Principle Parameter Measured Expected Result for a High-Quality C7-Amine SAM
Contact Angle Goniometry Measures the angle a water droplet makes with the surface, indicating wettability.Static Water Contact Angle55° - 70°.[12][16] A moderately hydrophilic surface, distinct from bare gold (~80-90°) or clean SiO₂ (<10°).
Spectroscopic Ellipsometry Measures the change in polarization of reflected light to determine film thickness with sub-nanometer resolution.[17]Monolayer Thickness~1.1 ± 0.2 nm.[3][18] This corresponds to the theoretical length of the molecule oriented at a slight tilt angle to the surface normal.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique providing elemental composition and chemical state information.[19][20]Elemental Peaks (N 1s, C 1s, Au 4f or Si 2p)Appearance of a distinct N 1s peak around 399.5 eV (free amine) and attenuation of the underlying substrate signal (e.g., Au 4f).[10][21][22]
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography.Surface Roughness (RMS)A very smooth, uniform surface with an RMS roughness < 0.5 nm over a 1x1 µm area, indicating a well-formed monolayer.[10][12]

Application Workflow: From SAM to Functional Device

The primary utility of an amino-terminated SAM is its role as an intermediate layer for further functionalization. The workflow typically involves activating a carboxyl-containing molecule (e.g., a protein, drug, or linker) with EDC/NHS chemistry and then reacting it with the surface-bound amines to form a stable amide bond.

G sub 1. Clean Substrate (Au or SiO₂) sam 2. SAM Formation (Methyl 7-aminoheptanoate) sub->sam char 3. Quality Control (XPS, Ellipsometry, CA) sam->char coup 5. Covalent Coupling (Surface-NH₂ reacts with NHS-Ester) char->coup act 4. Activation of Molecule (e.g., Protein-COOH + EDC/NHS) act->coup final 6. Final Functional Surface (e.g., Biosensor Chip) coup->final

Caption: General workflow for creating a functional biosurface.

This validated, amino-functionalized surface is now ready for your downstream application, providing a robust and reproducible platform for your research and development needs.

References

Navigating Amide Bond Formation: An Application Guide to Reactions with Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Methyl 7-aminoheptanoate hydrochloride is a bifunctional molecule of significant interest to researchers in medicinal chemistry, materials science, and drug development. Featuring a terminal primary amine and a methyl ester separated by a flexible six-carbon aliphatic chain, this compound serves as a versatile building block for a variety of synthetic transformations. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient reagent for a range of reaction conditions.[1] This guide provides an in-depth exploration of the experimental setup for key reactions involving this compound, with a focus on N-acylation and reductive amination, two fundamental transformations for creating novel molecular architectures. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the analytical methods necessary for reaction monitoring and product characterization, ensuring a comprehensive and trustworthy resource for laboratory professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 17994-94-4[2]
Molecular Formula C₈H₁₈ClNO₂[2]
Molecular Weight 195.69 g/mol [2]
Appearance Off-white to pink solid[2]
Solubility Soluble in organic solvents like ethanol and methanol. The hydrochloride salt form generally enhances aqueous solubility.[1]ChemBK

Safety & Handling: A Prerequisite for Successful Experimentation

The safe handling of this compound and its reaction partners is of paramount importance. As a starting point, researchers should always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations. Waste streams should be segregated to avoid potentially hazardous reactions, such as mixing azides with acidic waste which can generate explosive hydrazoic acid.[4]

Application 1: N-Acylation - Forging the Amide Bond

The N-acylation of the primary amine of this compound is a cornerstone reaction for synthesizing a diverse array of amides. These products can serve as advanced intermediates, find use as surfactants, or be incorporated into larger molecules like peptides and PROTACs (PROteolysis TArgeting Chimeras).[5][6]

The Schotten-Baumann Reaction: A Robust and Versatile Method

The Schotten-Baumann reaction is a widely used method for acylating amines with acyl chlorides or anhydrides under basic conditions.[7][8][9][10][11] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Causality: The hydrochloride salt of Methyl 7-aminoheptanoate must first be neutralized to liberate the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The biphasic nature of the reaction (an organic solvent and an aqueous base) is often employed to minimize hydrolysis of the acyl chloride.[7]

Protocol 1: N-Acetylation of this compound via Schotten-Baumann Conditions

This protocol details the N-acetylation using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).

  • Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Analytical Methods section).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[12]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-acetylated product.

Application 2: Reductive Amination - Building Secondary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, transforming a primary amine into a secondary or tertiary amine.[3][10][13][14][15] This one-pot reaction involves the initial formation of an imine from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding amine.[10]

Reaction Causality: The reaction is typically carried out in a single pot. The initial condensation of the amine and carbonyl to form the imine is often acid-catalyzed and is a reversible process. The subsequent reduction of the imine is irreversible and drives the overall reaction to completion. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine or iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[14]

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the reductive amination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent and Acid Addition: Dissolve the solids in methanol (MeOH). Add a few drops of glacial acetic acid to catalyze imine formation.[16]

  • Addition of Reducing Agent: Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Workflow and Pathway Visualization

To better illustrate the experimental processes, the following diagrams outline the key steps in N-acylation and reductive amination.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_amine Methyl 7-aminoheptanoate HCl reaction Combine and stir at 0°C to RT start_amine->reaction start_acyl Acyl Chloride start_acyl->reaction start_base Aqueous Base start_base->reaction start_solvent DCM start_solvent->reaction extraction Extraction with DCM reaction->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Acylated Product chromatography->product

Caption: Workflow for N-Acylation.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_amine Methyl 7-aminoheptanoate HCl reaction Stir at RT start_amine->reaction start_aldehyde Aldehyde start_aldehyde->reaction start_solvent Methanol start_solvent->reaction start_acid Acetic Acid start_acid->reaction start_reductant Reducing Agent start_reductant->reaction quench Quench with NaHCO₃ reaction->quench concentrate_solvent Remove Methanol quench->concentrate_solvent extraction Extract with EtOAc concentrate_solvent->extraction dry Dry over MgSO₄ extraction->dry chromatography Column Chromatography dry->chromatography product Secondary Amine Product chromatography->product

Caption: Workflow for Reductive Amination.

Analytical Methods for Reaction Monitoring and Characterization

A robust analytical strategy is essential for monitoring reaction progress, identifying products, and assessing purity.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

  • Stationary Phase: Silica gel plates are commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The optimal ratio will depend on the polarity of the reactants and products.

  • Visualization: As many of these compounds lack a UV chromophore, visualization can be achieved using stains such as ninhydrin (for primary and secondary amines) or potassium permanganate.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation of the final products.

  • ¹H NMR: In the ¹H NMR spectrum of an N-acylated product, the appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and signals corresponding to the acyl group will be observed. For reductive amination products, the disappearance of the aldehyde proton signal and the appearance of new signals for the newly formed C-H bonds adjacent to the nitrogen are key indicators.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic amide carbonyl signal (around 170 ppm) for N-acylated products. For reductive amination products, a new signal for the carbon atom of the newly formed C-N bond will be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for these types of molecules, often showing a prominent [M+H]⁺ ion.

  • Fragmentation: For N-acylated derivatives, fragmentation often involves cleavage of the amide bond and the ester group. In the mass spectra of long-chain esters, fragmentation can also occur along the alkyl chain, resulting in a series of peaks separated by 14 mass units (CH₂).[18]

Application in PROTAC Synthesis

This compound is increasingly utilized as a linker in the synthesis of PROTACs.[19][20] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][20] The flexible alkyl chain of Methyl 7-aminoheptanoate provides the necessary spacing and conformational freedom for the two ends of the PROTAC to bind to their respective protein partners. The terminal amine and ester functionalities allow for orthogonal chemical modifications to attach the E3 ligase ligand and the target protein binder.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of organic molecules. The N-acylation and reductive amination reactions detailed in this guide provide robust and reliable methods for the elaboration of its primary amine functionality. By understanding the underlying principles of these reactions, adhering to safe laboratory practices, and employing appropriate analytical techniques, researchers can effectively utilize this compound to advance their synthetic goals in drug discovery and materials science. The protocols provided herein serve as a solid foundation for the development of novel compounds and technologies.

References

Application Note: Comprehensive Characterization of Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-aminoheptanoate hydrochloride (C₈H₁₈ClNO₂) is a bifunctional organic molecule featuring a terminal primary amine and a methyl ester functionality.[1][2] Its utility is significant in synthetic chemistry, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and as a building block for novel polymers and pharmaceutical intermediates. The hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological applications.

Given its role as a critical synthetic intermediate, rigorous characterization is imperative to ensure identity, purity, and quality. This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of characterization involves the determination of fundamental physicochemical properties. These parameters are crucial for handling, formulation, and predicting the behavior of the compound in subsequent applications.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂[1][2]
Molecular Weight 195.69 g/mol [1][2]
CAS Number 17994-94-4[1]
Appearance Off-white to pink solid[1]
Melting Point 119-121 °C[3]
Solubility Soluble in organic solvents such as ethanol and methanol.[3] The hydrochloride salt form generally confers good water solubility.

Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following sections detail the principles and protocols for the most pertinent analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of this compound.

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Deuterated water (D₂O) or methanol-d₄ are suitable choices due to the compound's polarity. The addition of D₂O can also be used to identify the exchangeable protons of the amine group.

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.67s3H-OCH₃Singlet due to no adjacent protons. Deshielded by the adjacent oxygen atom.
~2.95t2H-CH₂-NH₃⁺Triplet due to coupling with the adjacent CH₂ group. Deshielded by the positively charged amino group.
~2.35t2H-CH₂-C=OTriplet due to coupling with the adjacent CH₂ group. Deshielded by the carbonyl group.
~1.65m4H-CH₂-CH₂-NH₃⁺, -CH₂-CH₂-C=OOverlapping multiplets from the two methylene groups adjacent to the terminal functional groups.
~1.35m4H-(CH₂)₂-Multiplet from the central methylene groups in the alkyl chain.

Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)

Chemical Shift (ppm)AssignmentRationale
~175.0C=OCarbonyl carbon of the ester.
~52.0-OCH₃Methyl carbon of the ester.
~39.5-CH₂-NH₃⁺Carbon adjacent to the amino group.
~33.0-CH₂-C=OCarbon adjacent to the carbonyl group.
~28.0, 26.0, 24.0-(CH₂)₃-Methylene carbons of the alkyl chain.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged compound.

Causality of Experimental Choices: ESI is chosen as it is well-suited for polar and ionic compounds, minimizing fragmentation and preserving the molecular ion. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.

Expected Mass Spectrum (ESI-MS)

  • Positive Ion Mode: The primary observed species will be the molecular ion [M-Cl]⁺, corresponding to the free amine form of the molecule.

    • Calculated m/z for [C₈H₁₈NO₂]⁺: 160.1332

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for primary amines involve alpha-cleavage.[4] For Methyl 7-aminoheptanoate, this could lead to the loss of alkyl radicals from the chain.

Protocol for ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Instrument Setup:

    • Use an ESI-MS system, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

    • Analyze any observed fragment ions to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Causality of Experimental Choices: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Expected FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2800N-H stretchR-NH₃⁺ (Ammonium salt)
~2950-2850C-H stretchAliphatic CH₂ and CH₃
~1735C=O stretchEster
~1600-1500N-H bendR-NH₃⁺ (Ammonium salt)
~1250-1000C-O stretchEster

Protocol for FTIR Analysis

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Use a standard FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Perform baseline correction and other necessary spectral processing.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector is often necessary.[5]

Causality of Experimental Choices: Reversed-phase HPLC is a common choice for polar molecules. Due to the lack of a UV chromophore, derivatization with an agent like o-phthalaldehyde (OPA) or dansyl chloride can be employed for UV or fluorescence detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.

Protocol for RP-HPLC Analysis (with ELSD/CAD)

  • Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment if quantification is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: ELSD or CAD.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Purity can be assessed by calculating the peak area percentage.

    • For quantitative analysis, a calibration curve should be constructed using standards of known concentration.

Visualization of Analytical Workflow

The following diagram illustrates the comprehensive workflow for the characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample Methyl 7-aminoheptanoate HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC (RP-C18, ELSD/CAD) Sample->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity FTIR->Identity Purity Purity Assessment HPLC->Purity Final Final Characterization Report Structure->Final Purity->Final Identity->Final

References

Application Note: Structural Elucidation of Methyl 7-aminoheptanoate Hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of Methyl 7-aminoheptanoate hydrochloride using ¹H and ¹³C NMR spectroscopy. The narrative focuses on the causality behind experimental choices, ensuring technical accuracy and field-proven insights. We present a self-validating methodology, from sample preparation to spectral interpretation, designed to provide unambiguous structural confirmation and purity assessment, critical for drug development and synthetic chemistry applications.

Introduction: The Analytical Challenge

This compound (C₈H₁₈ClNO₂) is a bifunctional molecule featuring both a primary amine and a methyl ester.[1][2] Its utility as a chemical intermediate and, notably, as a linker in Proteolysis Targeting Chimeras (PROTACs), necessitates rigorous structural verification.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering precise insights into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei.

This guide moves beyond a simple recitation of steps, delving into the rationale for solvent selection, sample preparation nuances for a hydrochloride salt, and the interpretation of spectral features unique to this structure, such as exchangeable protons and the deshielding effects of its functional groups.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first dissect the molecule into its distinct chemical environments. Each unique set of protons and carbons will generate a separate signal.

Diagram 1: Chemical Structure and Atom Labeling A labeled diagram of the this compound structure.

The structure contains seven unique carbon environments (C1-C7) and seven distinct proton environments (Ha-Hg). The ammonium protons (Hf) are of special interest due to their exchangeable nature.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.

Part A: Protocol for NMR Sample Preparation

The hydrochloride salt form dictates the use of polar deuterated solvents to ensure complete dissolution. Deuterium oxide (D₂O) is an excellent choice as it not only solubilizes the salt but also serves a diagnostic purpose by exchanging with the labile ammonium protons.

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated solvent (D₂O or CD₃OD)

  • High-quality 5 mm NMR tubes, clean and dry[5]

  • Pasteur pipette with cotton or glass wool plug

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.[6] The required volume should be sufficient to create a column height of about 4-5 cm in a standard 5 mm NMR tube.[5]

  • Homogenization: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. The resulting solution must be transparent and free of particulates.

  • Filtration and Transfer: To prevent solid impurities from degrading spectral quality (specifically, the magnetic field homogeneity or 'shim'), filter the solution directly into the NMR tube.[6][7] This is achieved by passing the solution through a Pasteur pipette containing a small cotton plug.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Part B: Protocol for NMR Data Acquisition (General)

This protocol outlines typical parameters on a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad and asymmetric peaks.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard.

Diagram 2: Experimental Workflow A flowchart visualizing the process from sample preparation to final spectral analysis.

cluster_workflow NMR Analysis Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL D₂O) dissolve 2. Dissolution (Vortex until clear) prep->dissolve filter 3. Filtration & Transfer (Pipette with cotton plug) dissolve->filter acquire 4. Data Acquisition (Lock, Shim, Run ¹H & ¹³C) filter->acquire process 5. Data Processing (FT, Phase, Baseline Correction) acquire->process analyze 6. Spectral Analysis (Assign peaks, interpret data) process->analyze

Spectral Analysis and Data Interpretation

The resulting spectra provide a molecular fingerprint. The analysis involves assigning each signal to its corresponding nuclei based on chemical shift, integration (for ¹H), and multiplicity (splitting pattern).

Part A: ¹H NMR Spectrum Analysis

The proton spectrum provides quantitative information (integration) and connectivity data (multiplicity).

Table 1: Expected ¹H NMR Chemical Shifts and Assignments for this compound (400 MHz, D₂O)

LabelAssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Hg -O-CH₃~3.7Singlet (s)3HSinglet due to no adjacent protons. Located in the typical range for ester methyl protons.[9]
Ha -CH₂-C=O~2.4Triplet (t)2HAdjacent to the electron-withdrawing carbonyl group, causing a downfield shift. Split into a triplet by the two Hb protons.
He -CH₂-NH₃⁺~3.0Triplet (t)2HAdjacent to the highly electron-withdrawing ammonium group, causing the most significant downfield shift among the methylene protons.[10]
Hb,c,d -(CH₂)₃-~1.3 - 1.7Multiplet (m)6HProtons of the central alkyl chain. Signals overlap to form a complex multiplet. Their chemical environments are similar, resulting in close chemical shifts.
Hf -NH₃⁺~4.8 (in D₂O)Singlet (s)0HThis is the residual HDO peak. The acidic ammonium protons rapidly exchange with the D₂O solvent, causing their signal to disappear from the spectrum and increasing the intensity of the HDO signal. This disappearance is a key validation step.[11]

Causality Behind Spectral Features:

  • The D₂O Exchange (A Self-Validating System): The most definitive feature for a primary amine salt is the behavior of the N-H protons. In a non-exchanging solvent like DMSO-d₆, these protons would appear as a broad singlet. However, in D₂O, they are replaced by deuterium. This exchange is rapid on the NMR timescale, leading to the complete disappearance of the -NH₃⁺ signal from its expected region.[11][12] This phenomenon provides unequivocal evidence of the presence of this labile proton group.

  • Multiplicity and the N+1 Rule: The splitting of a signal into multiple lines is caused by the influence of neighboring, non-equivalent protons. The number of lines is given by the n+1 rule, where 'n' is the number of adjacent protons. For example, the Ha protons are adjacent to the two Hb protons, so their signal is split into 2+1 = 3 lines (a triplet). The complex multiplet for the central methylene groups arises because each group is coupled to non-equivalent neighbors on both sides, often with slightly different coupling constants, leading to overlapping signals that are difficult to resolve into simple patterns.[13][14]

Part B: ¹³C NMR Spectrum Analysis

The ¹³C spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment.

Table 2: Expected ¹³C NMR Chemical Shifts and Assignments (100 MHz, D₂O)

LabelAssignmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
C1 C=O~175The carbonyl carbon of the ester is highly deshielded and appears far downfield, consistent with literature values for esters.[15]
C7 -O-CH₃~52The methyl carbon attached to the electronegative oxygen.
C6 -CH₂-NH₃⁺~40Attached to the electron-withdrawing ammonium group, causing a significant downfield shift compared to other sp³ carbons.
C2 -CH₂-C=O~34The α-carbon to the carbonyl group.
C3,4,5 -(CH₂)₃-~24 - 29Carbons of the central alkyl chain. They appear in the typical aliphatic region, with slight variations due to their distance from the functional groups.

Expert Insights: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The deshielding effect of the electronegative oxygen and nitrogen atoms is clearly visible, shifting the attached carbons (C7, C6) and the carbonyl carbon (C1) significantly downfield compared to the unsubstituted alkane carbons (C3, C4, C5). The consistency between the number of signals observed and the number of unique carbons in the structure provides strong validation of the molecular formula and symmetry.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra, following the robust protocols outlined, provides a comprehensive and unambiguous structural characterization of this compound. Key diagnostic features, such as the D₂O exchange of ammonium protons, the distinct chemical shifts of carbons and protons adjacent to the ester and amine functionalities, and the integration and multiplicity patterns, collectively serve as a self-validating system. This detailed analytical approach ensures the identity, purity, and structural integrity of this important chemical building block, which is paramount for its application in research and drug development.

References

Application Note & Protocols: High-Fidelity Purification of Methyl 7-Aminoheptanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Purity in Amine-Based Intermediates

Methyl 7-aminoheptanoate hydrochloride and its structural analogs are versatile bifunctional molecules, serving as critical building blocks in the synthesis of pharmaceuticals, fine chemicals, and novel polymers.[1] The presence of both an amino group and an ester functionality imparts unique chemical reactivity, but also presents distinct challenges during purification. Impurities—such as unreacted starting materials, di-acylated byproducts, or hydrolyzed species—can compromise the yield, safety, and efficacy of downstream applications.

This guide provides a detailed exploration of robust purification strategies tailored for these compounds. It moves beyond simple procedural lists to elucidate the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for their specific derivatives. The protocols described herein are designed as self-validating systems, integrating purification with rigorous analytical assessment to ensure the highest degree of chemical fidelity.

Foundational Purification Strategy: Recrystallization of the Hydrochloride Salt

Recrystallization is the cornerstone technique for purifying solid, crystalline materials like amino ester hydrochlorides. Its efficacy hinges on the principle of differential solubility: the target compound is highly soluble in a given solvent at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain in solution (the mother liquor) upon cooling.

Causality of Solvent Selection: The choice of solvent is the most critical parameter. For a polar salt like this compound, a polar protic solvent or a binary mixture is typically required.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents effectively dissolve the hydrochloride salt at elevated temperatures by solvating both the ammonium and chloride ions. Upon cooling, the solvent's solvating power decreases, forcing the compound out of solution to form a crystal lattice.

  • Anti-Solvent Addition (e.g., Diethyl Ether, Ethyl Acetate): A common and highly effective variation involves dissolving the crude product in a minimal amount of a good solvent (like ethanol) and then slowly adding a "poor" or "anti-solvent" (like diethyl ether) in which the compound is insoluble.[2] This carefully controlled disruption of solubility induces precipitation, often yielding very pure crystals.[2]

Workflow for Purification via Recrystallization

A Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethanol) B Add Decolorizing Carbon (Optional, for colored impurities) A->B If needed C Hot Gravity Filtration to Remove Insolubles B->C D Slow Cooling of Filtrate to Room Temperature C->D E Further Cooling (Ice Bath, 0-5 °C) D->E F Induce Crystallization (Scratching / Seeding) E->F If no crystals form G Collect Crystals via Vacuum Filtration E->G F->G H Wash Crystals with Cold, Fresh Solvent G->H I Dry Under Vacuum to Constant Weight H->I

Caption: Workflow for Recrystallization.

Protocol 2.1: Recrystallization from an Ethanol/Ether System
  • Dissolution: Place the crude this compound derivative into an Erlenmeyer flask. Add the minimum volume of absolute ethanol required to dissolve the solid with gentle heating (e.g., in a 60-80°C water bath).[3] Stir until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and keep the solution warm for 5-10 minutes.

  • Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Precipitation: Allow the clear filtrate to cool to room temperature. Slowly add dry diethyl ether dropwise with gentle swirling until the solution becomes persistently cloudy.

  • Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature for several hours, or preferably, transfer it to a refrigerator (4°C) overnight to maximize crystal growth.

  • Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. The resulting product should be a white to off-white crystalline solid.[4][5]

Orthogonal Purification Strategy: Silica Gel Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography provides a powerful alternative. This technique separates compounds based on their differential adsorption to the polar silica stationary phase and their solubility in the mobile phase.

Causality of Eluent System Design: The polarity of the eluent is paramount.

  • The Analyte: this compound is highly polar and will bind strongly to silica gel. In its hydrochloride form, it may streak or show very poor mobility.

  • The Solution: It is often advantageous to first neutralize the hydrochloride salt to the free amine using a mild base (e.g., NaHCO₃ solution) and extract it into an organic solvent (e.g., ethyl acetate).[6] The free amine, while still polar, is significantly less so than the salt and will chromatograph more effectively.

  • The Mobile Phase: A solvent system of increasing polarity is used. Typically, a gradient of ethyl acetate in hexanes is insufficient. A more polar system, such as dichloromethane (DCM) with a gradient of methanol (MeOH), is required to elute the free amine from the column. A small amount of triethylamine (~0.5-1%) is often added to the eluent to suppress peak tailing by deactivating acidic sites on the silica gel.

Workflow for Purification via Column Chromatography

A Neutralize Crude HCl Salt & Extract Free Amine B Concentrate Free Amine Under Reduced Pressure A->B C Adsorb onto Silica Gel (Dry Loading) B->C E Load Sample onto Column C->E D Prepare & Pack Silica Gel Column D->E F Elute with Gradient Solvent (e.g., DCM -> DCM/MeOH) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions & Concentrate H->I Pool fractions with target spot J Re-form HCl Salt (Optional, for stability) I->J

Caption: Workflow for Silica Gel Chromatography.

Protocol 3.1: Flash Chromatography of the Free Amine
  • Preparation of Free Amine: Dissolve the crude hydrochloride salt in water and cool in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of DCM. To this solution, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with 100% DCM, collecting fractions. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM).

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC), visualizing the spots with a ninhydrin stain, which reacts with the amino group to produce a purple color.[8]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Salt Reformation (Optional): To convert the purified free amine back to the stable hydrochloride salt, dissolve it in a minimal amount of diethyl ether and add a stoichiometric amount of HCl in diethyl ether solution. The hydrochloride salt will precipitate and can be collected by filtration.

Purity Verification: A Multi-Modal Analytical Approach

No purification is complete without rigorous confirmation of its success. A single analytical technique is often insufficient; therefore, a combination of methods is recommended to build a comprehensive purity profile.[9]

Analytical TechniquePrinciple of OperationInformation ProvidedStrengths & Limitations for this Application
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides definitive structural confirmation and identifies proton-containing impurities.Strength: Excellent for structural elucidation and detecting structurally similar impurities. Can be made quantitative (qNMR).[9] Limitation: May not detect non-protonated impurities.
HPLC-UV/MS Chromatographic separation based on partitioning between phases.Determines purity based on peak area (%) and provides mass-to-charge ratio for peak identification.Strength: High sensitivity and resolving power for non-volatile impurities. LC-MS is powerful for identifying unknown impurities.[3][10][11] Limitation: Requires a chromophore for UV detection; derivatization may be needed.
GC-MS Chromatographic separation of volatile compounds based on boiling point.Determines purity of volatile components and identifies them by mass spectrometry.Strength: Excellent for detecting residual solvents or volatile synthetic byproducts.[12] Limitation: Not suitable for non-volatile salts; derivatization to the free ester is required.

Workflow for Purity Assessment

A Purified, Dry Sample B ¹H NMR Analysis A->B C HPLC-MS Analysis A->C D GC-MS Analysis (for residual solvents) A->D E Structural Confirmation & Impurity Identification B->E F Quantitative Purity (e.g., >97%) C->F G Solvent Content Check D->G H Final Purity Assessment E->H F->H G->H

Caption: A multi-technique workflow for purity validation.

References

Application Note: A Detailed Guide to the Synthesis of Amineptine Utilizing Methyl 7-Aminoheptanoate Hydrochloride as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Amineptine and Its Synthetic Precursors

Amineptine is an atypical tricyclic antidepressant that distinguishes itself through its primary mechanism of action: the selective inhibition of dopamine reuptake, with a lesser effect on norepinephrine.[1][2][3] This pharmacological profile results in a potent and fast-acting antidepressant effect.[4] Developed in the 1960s, amineptine has a well-documented clinical history but has also been associated with hepatotoxicity and potential for abuse, leading to its withdrawal from many markets and its classification as a Schedule I controlled substance in the United States.[1][2][4][5]

The synthesis of amineptine hinges on the strategic use of key building blocks, one of which is methyl 7-aminoheptanoate hydrochloride. This bifunctional molecule provides the seven-carbon aliphatic chain and the secondary amine that are characteristic of the final amineptine structure.[6] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of amineptine, with a focus on the critical role of this compound. We will delve into the detailed experimental protocols, the scientific rationale behind the procedural choices, and the necessary safety considerations for handling the involved chemical entities.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is fundamental to successful synthesis. The table below summarizes the key physicochemical properties of the primary reactants.

PropertyThis compound5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Molecular Formula C₈H₁₈ClNO₂C₁₅H₁₃Cl
Molecular Weight 195.69 g/mol [7]228.72 g/mol
CAS Number 17994-94-4[7]1210-34-0
Appearance White to off-white solid[7]Crystalline solid
Melting Point Not specified103-105 °C
Solubility Soluble in waterInsoluble in water, soluble in organic solvents like nitromethane

The Synthetic Pathway: A Two-Stage Approach

The synthesis of amineptine hydrochloride from this compound is a two-stage process. The first stage involves the N-alkylation of the amino ester with the tricyclic chloride, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Amineptine Synthesis Workflow reagent1 Methyl 7-Aminoheptanoate HCl intermediate Methyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate HCl reagent1->intermediate N-Alkylation (Nitromethane) reagent2 5-Chloro-10,11-dihydro-5H- dibenzo[a,d]cycloheptene reagent2->intermediate product Amineptine Hydrochloride intermediate->product Ester Hydrolysis (HCl, Reflux)

Caption: Overall workflow for the synthesis of Amineptine Hydrochloride.

Detailed Protocols for Amineptine Synthesis

The following protocols are based on the methodology described in U.S. Patent 3,758,528, with adaptations for the use of this compound and additional details for clarity and reproducibility.[8]

Part 1: Synthesis of Methyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate Hydrochloride (Intermediate)

This step involves a nucleophilic substitution reaction where the primary amine of the aminoheptanoate attacks the electrophilic carbon of the tricyclic chloride.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 6.5 g of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane.

  • In a separate flask, prepare a solution of 10.8 g of methyl 7-aminoheptanoate in 12 ml of nitromethane. Note: If starting from the hydrochloride salt, it must first be neutralized to the free amine.

  • At ambient temperature, add the methyl 7-aminoheptanoate solution to the solution of the tricyclic chloride. The reaction is slightly exothermic.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Evaporate the solvent in vacuo.

  • The resulting residue is then taken up in normal hydrochloric acid, leading to the precipitation of the crude intermediate hydrochloride salt.

  • Filter the precipitate to obtain the crude methyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.

Part 2: Hydrolysis to Amineptine Hydrochloride (Final Product)

The ester intermediate is hydrolyzed under acidic conditions to yield the final carboxylic acid, amineptine.

Experimental Protocol:

  • To the crude ester hydrochloride obtained in Part 1, add 25 ml of 2 N hydrochloric acid.

  • Heat the mixture under reflux for 2 hours. The material will initially dissolve, and then a new hydrochloride salt will precipitate.

  • After cooling the reaction mixture, filter the precipitate, which is the crude amineptine hydrochloride.

  • Wash the filtered solid with iced water.

  • Recrystallize the crude product from distilled water to obtain pure 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride (Amineptine Hydrochloride).

Causality and Mechanistic Considerations

A deeper understanding of the reaction mechanisms and the reasons behind the choice of specific reagents and conditions is crucial for optimization and troubleshooting.

N-Alkylation Mechanism cluster_0 Nucleophilic Attack Amine R-NH₂ TransitionState [R-NH₂⁺---R'---Cl⁻] Amine->TransitionState Chloride R'-Cl Chloride->TransitionState Product R-NH₂⁺-R'  +  Cl⁻ TransitionState->Product

References

The Strategic Role of Methyl 7-Aminoheptanoate Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Spacer, a Key Architectural Element in Advanced Therapeutics

In the landscape of contemporary drug discovery, the intelligent design of molecular architecture is paramount to achieving therapeutic efficacy and specificity. Methyl 7-aminoheptanoate hydrochloride, a seemingly simple bifunctional molecule, has emerged as a critical building block, particularly in the burgeoning fields of targeted protein degradation and antibody-drug conjugates (ADCs). Its defining feature—a seven-carbon aliphatic chain terminating in an amino group and a methyl ester—provides a precise combination of flexibility, hydrophobicity, and reactive handles that medicinal chemists leverage to construct sophisticated therapeutic agents. This guide provides an in-depth exploration of the role of this compound in drug discovery, complete with detailed protocols and the scientific rationale underpinning its application.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂MedChemExpress[1]
Molecular Weight 195.69 g/mol MedChemExpress[1]
Appearance Off-white to pink solidMedChemExpress[1]
Storage Store at room temperatureMedChemExpress[1]
Purity (typical) ≥97.0% (NMR)MedChemExpress[1]

Handling and Safety Precautions:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Core Application: The Heptanoate Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3] A PROTAC consists of two key ligands—one that binds to the target protein (the "warhead") and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The nature of this linker is not trivial; it is a critical determinant of a PROTAC's efficacy.

The seven-carbon chain of Methyl 7-aminoheptanoate provides a "Goldilocks" scenario for linker length in certain biological contexts. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, an excessively long linker can result in unproductive binding and diminished degradation efficiency.

PROTAC_Mechanism PROTAC PROTAC PROTAC->PROTAC Recycling

Application Focus: Estrogen Receptor α (ERα) Degradation

A compelling example of the importance of linker length is in the development of PROTACs targeting the Estrogen Receptor α (ERα), a key driver in many breast cancers. Studies have indicated that a seven-carbon (C7) alkyl chain can be highly effective in promoting ERα degradation.[4] The flexibility and length of the heptanoate linker are thought to optimally position ERα and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.

Experimental Protocols

The following protocols provide a framework for the synthesis of a PROTAC linker derived from this compound and its subsequent conjugation to a warhead and an E3 ligase ligand.

Protocol 1: Synthesis of a Boc-Protected 7-Aminoheptanoic Acid Linker

This protocol describes the hydrolysis of the methyl ester and subsequent protection of the amino group, preparing the linker for amide coupling.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of the Methyl Ester:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

    • Add LiOH (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-aminoheptanoic acid.

  • Boc Protection of the Amino Group:

    • Dissolve the crude 7-aminoheptanoic acid in a mixture of THF and water (1:1 v/v).

    • Add NaHCO₃ (3.0 eq) followed by Boc₂O (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove excess Boc₂O.

    • Acidify the aqueous layer to pH ~3 with 1M HCl.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by silica gel column chromatography to obtain Boc-7-aminoheptanoic acid.

Protocol1_Workflow Start Methyl 7-aminoheptanoate hydrochloride Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Amino_Acid 7-Aminoheptanoic Acid Hydrolysis->Amino_Acid Boc_Protection Boc Protection (Boc₂O, NaHCO₃) Amino_Acid->Boc_Protection Final_Product Boc-7-aminoheptanoic acid Boc_Protection->Final_Product

Protocol 2: Amide Coupling to a Warhead

This protocol details the coupling of the synthesized linker to a hypothetical warhead containing a free amine.

Materials:

  • Boc-7-aminoheptanoic acid

  • Amine-containing warhead

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-7-aminoheptanoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to form the active NHS ester.

  • Amide Bond Formation:

    • To the solution from the previous step, add the amine-containing warhead (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection and Coupling to an E3 Ligase Ligand

This protocol describes the final steps to assemble the PROTAC molecule.

Materials:

  • Boc-protected linker-warhead conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected linker-warhead conjugate in a mixture of TFA and DCM (1:4 v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the deprotected linker-warhead amine salt (1.0 eq), the carboxylic acid-functionalized E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature overnight.

  • Final Work-up and Purification:

    • Purify the final PROTAC molecule using preparative HPLC to obtain the desired product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Assembly cluster_0 Linker-Warhead Conjugation cluster_1 Final PROTAC Assembly Linker Boc-7-aminoheptanoic acid Amide_Coupling1 Amide Coupling (EDC, NHS) Linker->Amide_Coupling1 Warhead Amine-Warhead Warhead->Amide_Coupling1 Linker_Warhead Boc-Linker-Warhead Amide_Coupling1->Linker_Warhead Deprotection Boc Deprotection (TFA) Amine_Linker_Warhead H₂N-Linker-Warhead E3_Ligand HOOC-E3 Ligand Amide_Coupling2 Amide Coupling (HATU) Final_PROTAC E3 Ligand-Linker-Warhead (Final PROTAC)

Structure-Activity Relationship (SAR) Insights

The seven-carbon linker derived from this compound is not merely a passive tether. Its length and flexibility directly influence the formation and stability of the ternary complex, which is essential for efficient protein degradation. Key SAR considerations include:

  • Linker Length and Ternary Complex Geometry: The C7 chain provides a specific distance between the warhead and the E3 ligase ligand, which can be optimal for inducing favorable protein-protein interactions within the ternary complex for certain targets.

  • Hydrophobicity and Cell Permeability: The alkyl nature of the heptanoate linker contributes to the overall lipophilicity of the PROTAC molecule. This property must be carefully balanced to ensure adequate cell permeability and bioavailability, while avoiding excessive non-specific binding.

  • Conformational Flexibility: The rotational freedom of the single bonds in the alkyl chain allows the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the binding pockets of both the target protein and the E3 ligase.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the drug discovery arsenal. Its application as a linker in PROTACs exemplifies the importance of rational molecular design in achieving targeted therapeutic outcomes. The protocols and principles outlined in this guide provide a foundation for researchers to explore the potential of this and related building blocks in the development of next-generation therapeutics. As our understanding of the intricate biology of targeted protein degradation deepens, the strategic use of well-defined linkers derived from molecules like this compound will undoubtedly continue to play a pivotal role in the creation of novel and effective medicines.

References

Troubleshooting & Optimization

troubleshooting low yield in Methyl 7-aminoheptanoate hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 7-aminoheptanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively optimize your experimental design.

Introduction to the Synthesis

This compound is a valuable bifunctional molecule, serving as a versatile building block in medicinal chemistry and materials science.[1][2] The most prevalent synthetic route is the Fischer-Speier esterification of 7-aminoheptanoic acid using methanol with an in situ generated acid catalyst, typically from thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1][3][4] This method is cost-effective and relatively straightforward.[5] However, the reaction's equilibrium nature and the bifunctional starting material present unique challenges that can lead to diminished yields.

This guide is structured in a question-and-answer format to directly address the common pitfalls of this procedure.

Troubleshooting Guide: Frequently Asked Questions (FAQs)
Section 1: Incomplete Reactions & Low Conversion

Question 1: My reaction has run for the recommended time, but TLC and NMR analysis show a significant amount of unreacted 7-aminoheptanoic acid. What is causing this low conversion?

Answer: This is the most common issue and typically points to one of three factors related to the principles of the Fischer-Speier esterification: reaction equilibrium, catalyst activity, or the presence of inhibitors.

  • Reversible Reaction Equilibrium: Fischer esterification is a thermodynamically controlled, reversible process.[6] The reaction of a carboxylic acid and an alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted towards the products, according to Le Châtelier's principle.[7]

    • Causality: If water is not removed or one of the reactants is not used in a large excess, the reaction will reach equilibrium with substantial starting material remaining.

    • Solution: The simplest strategy is to use the alcohol (in this case, anhydrous methanol) as the solvent, creating a large molar excess that drives the reaction forward.[6][8] Ensure your methanol is as dry as possible, as any water will inhibit the forward reaction.

  • Insufficient or Inactive Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol.[1][7] When using thionyl chloride, it reacts with methanol to form HCl in situ.

    • Causality: If too little thionyl chloride is used, the concentration of the HCl catalyst will be insufficient to drive the reaction at a reasonable rate. The catalyst can also be neutralized by any basic impurities.

    • Solution: A typical molar ratio is to use at least one, and often two, equivalents of thionyl chloride per mole of the amino acid.[4][9] The thionyl chloride should be added slowly to the chilled methanol suspension to control the exothermic reaction and the release of SO₂ and HCl gases.[1][10]

  • Water Contamination: Water is a product of the reaction, and its presence at the start will directly shift the equilibrium towards the reactants.

    • Causality: Using non-anhydrous methanol or glassware that is not properly dried will introduce water, preventing the reaction from reaching completion.

    • Solution: Always use anhydrous methanol and ensure all glassware is oven- or flame-dried before use. Store reagents under anhydrous conditions.

Section 2: Side Product Formation

Question 2: My crude product shows multiple unexpected peaks in the NMR spectrum and by LC-MS analysis. What are the likely side products?

Answer: Side product formation in this synthesis primarily stems from the bifunctional nature of 7-aminoheptanoic acid. While the acidic conditions are designed to prevent this, deviations can lead to unwanted products.

  • Intermolecular Amide Formation (Polyamides/Oligomers): The most significant potential side reaction is the nucleophilic amino group of one molecule attacking the activated carboxyl group of another, leading to the formation of dimers, oligomers, or even polyamide chains.

    • Causality & Prevention: This is precisely why the reaction is run under strong acidic conditions. The acid catalyst (HCl) protonates the primary amine to form a non-nucleophilic ammonium salt (R-NH₃⁺).[10][11] This effectively "protects" the amine, preventing it from participating in side reactions. If the reaction medium is not sufficiently acidic, or if the reaction is heated for excessively long periods, this side reaction can become more prominent.

    • Troubleshooting: Ensure a sufficient excess of acid catalyst is present from the beginning of the reaction. The amine should be fully protonated before significant heating begins.

    Side_Reaction cluster_main Desired Esterification cluster_side Side Reaction: Polymerization A H₂N-(CH₂)₆-COOH C H₃N⁺-(CH₂)₆-COOCH₃ A->C Major Pathway (Amine Protonated) B CH₃OH / H⁺ D H₂N-(CH₂)₆-COOH F H-[NH-(CH₂)₆-CO]n-OH (Oligomer/Polymer) D->F Minor Pathway (Insufficient Acid) E Another Molecule of H₂N-(CH₂)₆-COOH

    Caption: Competing reaction pathways for 7-aminoheptanoic acid.

Section 3: Product Loss During Workup & Purification

Question 3: The reaction appears complete, but my final isolated yield after workup and purification is very low. Where am I losing my product?

Answer: Product loss during this phase is common and usually relates to the physical properties of the hydrochloride salt or unintended hydrolysis.

  • Improper Precipitation/Crystallization: The product, this compound, is a salt. It is isolated by removing the excess methanol/catalyst and precipitating the solid product.

    • Causality: This salt is soluble in polar solvents (like the methanol it was synthesized in) but poorly soluble in non-polar aprotic solvents.[1][12] If the precipitation solvent is not chosen correctly or if an insufficient volume is used, the product will remain in solution. Washing the isolated solid with a solvent in which it has some solubility (like ethanol) will also lead to loss.

    • Solution: After rotary evaporation to remove methanol, the resulting oil or solid should be triturated with a non-polar solvent like anhydrous diethyl ether or hexanes to induce precipitation.[1] Wash the filtered solid sparingly with the same cold, anhydrous non-polar solvent to remove soluble impurities without dissolving the product.

  • Hydrolysis During Workup: The ester is susceptible to hydrolysis back to the carboxylic acid under either acidic or basic aqueous conditions.[7][13]

    • Causality: Washing the crude product with aqueous solutions (e.g., a bicarbonate wash to neutralize acid) before the ester is fully purified and characterized can lead to hydrolysis, especially if contact time is prolonged.[4] For the hydrochloride salt, such a wash is generally unnecessary and counterproductive, as it will deprotonate the amine and can complicate isolation.

    • Solution: Avoid aqueous workups entirely. The standard procedure involves removing volatiles under reduced pressure and precipitating the hydrochloride salt with a non-polar solvent. Purification is best achieved by recrystallization.[1][14]

  • Mechanical Losses: The product is a fine, crystalline powder.

    • Causality: Physical loss during transfers, filtration, and scraping from glassware can add up, especially on a small scale.

    • Solution: Use techniques to minimize transfers. For example, after filtration, rinse the reaction flask with a small amount of the wash solvent and pour it over the filter cake to recover residual product.

Experimental Protocols & Data
Optimized Protocol: Esterification via Thionyl Chloride/Methanol

This protocol is adapted from established procedures for amino acid esterification and is designed to maximize yield by addressing the issues discussed above.[1][9][10]

Materials:

  • 7-Aminoheptanoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. In a well-ventilated fume hood , slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension over 15-20 minutes. The temperature should be maintained below 10 °C. You will observe gas evolution (SO₂ and HCl).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (a suitable system is DCM:MeOH:NH₄OH 80:20:2, visualizing with ninhydrin).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.

  • Precipitation: To the residue, add a sufficient volume of cold, anhydrous diethyl ether and stir or sonicate vigorously. The white hydrochloride salt should precipitate out.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake sparingly with cold, anhydrous diethyl ether. Dry the white crystalline solid under vacuum to yield this compound.

ParameterRecommended ConditionRationale
Solvent Anhydrous MethanolServes as both reactant and solvent, driving equilibrium forward.[6][8]
Catalyst Thionyl Chloride (SOCl₂)Reacts with methanol to form HCl in situ, ensuring anhydrous acidic conditions.[1][11]
Molar Ratio (SOCl₂:Acid) 2.0 : 1.0Ensures complete protonation of the amine and provides a catalytic amount of acid.
Addition Temperature 0 °CControls the exothermic reaction between SOCl₂ and methanol.[10]
Reaction Temperature Reflux (~65 °C)Provides sufficient energy to overcome the activation barrier for esterification.
Precipitation Solvent Anhydrous Diethyl EtherProduct is insoluble in ether, allowing for efficient isolation.[1]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Obtained check_conversion Analyze Crude Reaction Mixture (TLC, NMR) start->check_conversion incomplete Problem: Incomplete Conversion check_conversion->incomplete High Starting Material workup_loss Problem: High Conversion, but Low Isolated Yield check_conversion->workup_loss Low Starting Material cause_eq Check Reagent Purity (Anhydrous MeOH?) incomplete->cause_eq check_precip Review Precipitation Step workup_loss->check_precip cause_cat Verify Catalyst Stoichiometry (Used >= 2 eq SOCl₂?) cause_eq->cause_cat No (Reagents are dry) fix_eq Solution: Use anhydrous reagents. Increase reflux time. cause_eq->fix_eq Yes (Water present) fix_cat Solution: Use 2.0 eq of fresh SOCl₂. cause_cat->fix_cat No (Insufficient catalyst) check_wash Review Washing Step check_precip->check_wash No Issue fix_precip Solution: Use anhydrous Et₂O. Ensure sufficient volume. check_precip->fix_precip Issue Found fix_wash Solution: Wash only with cold, anhydrous Et₂O. Avoid aqueous workup. check_wash->fix_wash Issue Found

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of Methyl 7-aminoheptanoate hydrochloride. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable bifunctional molecule used as a linker in various chemical syntheses, including the development of novel therapeutics. Its synthesis, most commonly achieved via Fischer esterification of 7-aminoheptanoic acid, is straightforward in principle but can present challenges in practice. This guide provides a comprehensive overview of the reaction, focusing on optimization, troubleshooting common issues, and ensuring the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Fischer-Speier esterification of 7-aminoheptanoic acid.[1] This reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst. The acidic conditions serve a dual purpose: catalyzing the esterification and protecting the amino group as its hydrochloride salt, thus preventing self-amidation.[2]

Q2: Why is an acid catalyst necessary, and which one should I choose?

A2: An acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3] Common choices for generating the necessary acidic conditions include:

  • Thionyl chloride (SOCl₂): This is a highly effective reagent as it reacts with methanol to generate anhydrous HCl in situ. The gaseous byproducts (SO₂ and HCl) are easily removed.[4]

  • Trimethylchlorosilane (TMSCl): Similar to thionyl chloride, TMSCl reacts with methanol to produce anhydrous HCl, offering a convenient and high-yielding alternative under mild conditions.[5]

  • Concentrated Sulfuric Acid (H₂SO₄) or Gaseous Hydrogen Chloride (HCl): These are traditional and effective catalysts, though they can be more hazardous and difficult to handle than in situ HCl generation methods.[6]

Q3: What is the role of the hydrochloride salt formation?

A3: The formation of the hydrochloride salt is essential for a successful reaction. By protonating the amino group to form -NH₃⁺Cl⁻, it is effectively "protected" and rendered non-nucleophilic.[2] This prevents the amino group of one molecule from reacting with the carboxylic acid of another, which would lead to the formation of undesired amide oligomers.[7]

Q4: What is the expected appearance and purity of the final product?

A4: this compound is typically a white to off-white or light yellow crystalline solid.[7][8] Commercially available products are often ≥97% pure.[9][10] A significant color change may indicate the presence of impurities.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction: Fischer esterification is an equilibrium process.[6] 2. Presence of water: Water can hydrolyze the thionyl chloride/TMSCl and shift the equilibrium back towards the starting materials.[11] 3. Insufficient catalyst: Not enough acid to drive the reaction forward. 4. Loss of product during work-up: The product is water-soluble.1. Drive the equilibrium: Use a large excess of methanol (often as the solvent) and ensure a sufficient amount of acid catalyst is present. Increase the reaction time or temperature (reflux).[6] 2. Ensure anhydrous conditions: Use dry glassware and anhydrous methanol. Thionyl chloride and TMSCl are effective as they also act as dehydrating agents.[12] 3. Optimize catalyst amount: Typically, 1.1-2 equivalents of thionyl chloride or TMSCl are used per equivalent of amino acid.[2][5] 4. Minimize aqueous washes: During work-up, use minimal amounts of saturated brine for washing and perform extractions quickly.
Formation of a Gummy or Oily Product Instead of a Crystalline Solid 1. Presence of impurities: Unreacted starting material, oligomers, or byproducts can inhibit crystallization.[7] 2. Residual solvent: Incomplete removal of methanol or other solvents.1. Purify the crude product: Recrystallization is the most effective method. A mixture of ethanol and water is a common solvent system.[7] Alternatively, trituration with a solvent in which the product is insoluble (e.g., diethyl ether) can help induce crystallization. 2. Thoroughly dry the product: Dry the solid under high vacuum to remove all residual solvents.[7]
Product is Off-Color (Yellow to Brown) 1. Reaction temperature too high: Can lead to decomposition and the formation of colored byproducts. 2. Oxidized impurities: Trace impurities in the starting material or formed during the reaction can be colored.[7]1. Control the reaction temperature: Add thionyl chloride or TMSCl at a low temperature (0 to -10 °C) before allowing the reaction to warm to room temperature or reflux.[4] 2. Purify by recrystallization: This will often remove colored impurities. The use of activated charcoal during recrystallization can also be effective.
Inconsistent Results in Downstream Applications (e.g., Peptide Synthesis) Presence of reactive impurities: Even small amounts of unreacted starting material or di/tri-peptides can interfere with subsequent reactions.[7]1. Verify purity: Use high-resolution analytical techniques like HPLC or LC-MS to assess purity.[7] 2. Re-purify: If necessary, perform multiple recrystallizations or consider preparative HPLC for highly sensitive applications.[7]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from established procedures for the esterification of amino acids.[4]

Materials:

  • 7-aminoheptanoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional, depending on scale and desired reaction temperature)

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar.

  • Suspension: Add 7-aminoheptanoic acid (1.0 eq) to anhydrous methanol (10-20 volumes). Cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the cold suspension over 15-30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure slow addition and efficient cooling to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction can be monitored by TLC until the starting material is consumed. For some substrates, gentle reflux may be required to drive the reaction to completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Isolation: To the resulting residue, add diethyl ether and stir vigorously. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with fresh diethyl ether, and dry under high vacuum to yield this compound.

Visual Workflow for Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Suspend 7-aminoheptanoic acid in anhydrous methanol Cool Cool to 0 °C Start->Cool Add_SOCl2 Slowly add Thionyl Chloride Cool->Add_SOCl2 Exothermic Control temperature Warm_React Warm to RT, stir for 12-24h Add_SOCl2->Warm_React Concentrate Concentrate in vacuo Warm_React->Concentrate Reaction complete Precipitate Precipitate with diethyl ether Concentrate->Precipitate Filter_Dry Filter and dry Precipitate->Filter_Dry End End Filter_Dry->End Final Product

Caption: Workflow for the synthesis of this compound.

Understanding the Reaction Mechanism

The reaction proceeds via a Fischer-Speier esterification mechanism, which is a reversible acid-catalyzed process.

FischerEsterification reagents 7-Aminoheptanoic Acid + Methanol | H⁺ Catalyst (from SOCl₂) step1 Protonation of Carbonyl Carboxylic acid carbonyl is activated by protonation. reagents->step1 Step 1 step2 Nucleophilic Attack Methanol attacks the activated carbonyl carbon. step1->step2 Step 2 step3 Proton Transfer A proton is transferred from the methanol oxygen to a hydroxyl group. step2->step3 Step 3 step4 Elimination of Water Water, a good leaving group, is eliminated. step3->step4 Step 4 step5 Deprotonation The protonated ester is deprotonated to yield the final product. step4->step5 Step 5 product This compound step5->product Final Product

Caption: Mechanism of Fischer-Speier Esterification.

Expected Analytical Profile

Verifying the identity and purity of the final product is critical. Below is a summary of the expected analytical data for this compound.

Parameter Expected Value / Observation
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol [12]
Appearance White to off-white solid[8]
Melting Point 119-121 °C
Purity (by NMR) ≥97.0%[12]
¹H NMR Spectroscopy

The ¹H NMR spectrum is a key tool for confirming the structure. The expected chemical shifts (in ppm) in a suitable deuterated solvent (e.g., D₂O or CD₃OD) are as follows:

  • ~3.67 (s, 3H): The singlet corresponding to the methyl ester (-OCH₃) protons.

  • ~2.95 (t, 2H): The triplet for the methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

  • ~2.35 (t, 2H): The triplet for the methylene group adjacent to the carbonyl group (-CH₂-COOCH₃).

  • ~1.60 (m, 4H): A multiplet for the two methylene groups beta to the functional groups (-CH₂-CH₂-NH₃⁺ and -CH₂-CH₂-COOCH₃).

  • ~1.35 (m, 2H): A multiplet for the central methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will further confirm the carbon skeleton of the molecule.

  • ~174 ppm: Carbonyl carbon of the ester.

  • ~52 ppm: Methyl carbon of the ester.

  • ~39 ppm: Methylene carbon adjacent to the ammonium group.

  • ~33 ppm: Methylene carbon adjacent to the carbonyl group.

  • ~28, 26, 24 ppm: The remaining methylene carbons in the alkyl chain.

References

Technical Support Center: Purification of Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 7-aminoheptanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile intermediate. Here, we provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful isolation of high-purity material for your critical applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a practical question-and-answer format.

Question 1: After synthesis and work-up, my product is an oil or a waxy solid that refuses to crystallize. What's going wrong?

Answer: This is a common issue often caused by the presence of impurities that act as "crystallization inhibitors" or by residual solvent. The primary culprits are typically:

  • Unreacted Starting Material (7-aminoheptanoic acid): Due to its zwitterionic nature, the starting material has very different solubility properties compared to the ester hydrochloride product and can interfere with lattice formation.

  • Oligomeric Byproducts: The free amino group of one molecule can react with the ester of another, especially under thermal stress, to form dimers or larger oligomers. These are often oily in nature.

  • Excess HCl or Residual Water/Methanol: An inappropriate stoichiometric balance of HCl or the presence of excess solvent can lead to the formation of a supersaturated, oily phase rather than a crystalline solid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oily product.

Question 2: My final product has a yellow or pinkish hue. Is this normal, and how can I obtain a pure white solid?

Answer: A slight off-white to pink or yellow appearance is not uncommon for commercially available this compound and does not always indicate significant impurity for all applications.[1] However, for sensitive downstream processes like peptide synthesis, a high-purity, white crystalline solid is preferred. The color can arise from trace oxidized impurities or byproducts from the synthesis.

To remove colored impurities, a charcoal treatment during recrystallization is often effective.

Protocol Modification for Decolorization:

  • During the recrystallization protocol (Section III), after dissolving the crude product in the hot solvent (e.g., methanol), add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the charcoal.

  • Proceed with the cooling and crystallization of the decolorized filtrate as described in the protocol.

Caution: Using an excessive amount of charcoal can lead to a loss of the desired product due to non-specific adsorption.

Question 3: The yield of my recrystallized product is very low. How can I improve it?

Answer: Low recovery after recrystallization is typically due to one of the following:

  • Suboptimal Solvent System: The chosen solvent may be too good at dissolving the product even at low temperatures.

  • Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent will keep a significant amount of it in solution upon cooling.

  • Premature Crystallization: If the solution cools too quickly or is disturbed during hot filtration, product can crystallize out along with the impurities being removed.

  • Incomplete Precipitation: Insufficient cooling time or temperature can leave a substantial amount of product in the mother liquor.

Optimization Strategies:

  • Solvent Ratio: The key is to use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Anti-Solvent Addition: For a methanol/diethyl ether system, after dissolving in hot methanol, the slow, dropwise addition of cold diethyl ether (the anti-solvent) until the solution becomes slightly turbid, followed by cooling, can significantly enhance crystal formation and yield.[2]

  • Cooling Process: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator (0-4 °C) for several hours (or overnight) to maximize crystal precipitation.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of solid crashes out. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and re-cooling, although this crop may be of lower purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound? A1: Based on its synthesis via Fischer esterification, the most common impurities include:

  • 7-aminoheptanoic acid: The unreacted starting material.
  • 7-aminoheptanoic acid hydrochloride: The starting material in its salt form.
  • Oligomers: Dimers or trimers formed by intermolecular amide bond formation.
  • Inorganic Salts: Residual salts from pH adjustments or workup steps.
  • Water and Methanol: Residual solvents from the reaction or purification.

Q2: What is the expected purity of a commercial sample? A2: Commercially available this compound is typically offered in purities of ≥97%.[1][3] Higher purity grades are often available for more demanding applications.

Q3: How should I store this compound? A3: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator or under an inert, dry atmosphere. For long-term storage, refrigeration is recommended.[3]

Q4: Can I use a different alcohol, like ethanol, for the esterification? A4: Yes, using ethanol will produce Ethyl 7-aminoheptanoate hydrochloride. The Fischer esterification is a general method, and the choice of alcohol determines the resulting ester.[4]

Q5: Is this compound stable in aqueous solutions? A5: As an ester, this compound is susceptible to hydrolysis back to 7-aminoheptanoic acid and methanol, especially under acidic or basic conditions, which can be accelerated by heat.[4] For downstream applications in aqueous media, it is crucial to control the pH and temperature to minimize degradation.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization (Methanol/Diethyl Ether System)

This protocol is a standard method for purifying amino acid ester hydrochlorides and is effective at removing less polar impurities and unreacted starting material.[2]

Materials:

  • Crude this compound

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in a clean, dry Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot methanol to the flask while stirring and gently heating (approx. 40-50 °C) until the solid is completely dissolved. Avoid boiling.

  • Remove the flask from the heat source.

  • Slowly add cold diethyl ether dropwise with continuous stirring. Continue adding until the solution becomes persistently cloudy.

  • Allow the flask to cool slowly to room temperature to encourage the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white to off-white crystalline solid.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for assessing the purity of your sample. Optimization may be required based on your specific HPLC system and column. This method is adapted from general procedures for analyzing amino acids and their derivatives.[5]

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 30 °C

    • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the sample can be estimated by calculating the area percentage of the main product peak relative to the total area of all peaks.

IV. Visualization of Workflows

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 7-Aminoheptanoic Acid + Methanol + Acid Catalyst reaction Fischer Esterification (e.g., Reflux) start->reaction workup Solvent Removal reaction->workup crude Crude Product (Oil or Solid) workup->crude dissolve Dissolve in min. hot MeOH crude->dissolve charcoal Optional: Charcoal Treatment & Hot Filtration dissolve->charcoal precipitate Add cold Et₂O (Anti-solvent) dissolve->precipitate If no charcoal needed charcoal->precipitate If used crystallize Cool to 0-4°C precipitate->crystallize filter_wash Filter & Wash with cold Et₂O crystallize->filter_wash dry Dry under Vacuum filter_wash->dry hplc HPLC Purity Check dry->hplc final_product Pure Crystalline Product (>97%) hplc->final_product

References

Technical Support Center: Improving the Solubility of Methyl 7-aminoheptanoate Hydrochloride for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-aminoheptanoate hydrochloride is a valuable bifunctional molecule frequently employed as a linker or building block in pharmaceutical and materials science research. Its linear seven-carbon chain offers flexibility, while the terminal amino and ester groups provide reactive handles for further modification, most commonly in amide bond formation and peptide synthesis.[1] However, as a hydrochloride salt, its physical properties—particularly its solubility—present a common hurdle for researchers. The protonated amine group, while enhancing stability and water solubility, renders the molecule non-nucleophilic and poorly soluble in many common organic solvents used for synthesis.[2][3]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges associated with this compound, ensuring successful integration into synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent (e.g., Dichloromethane, THF)?

The primary reason for poor solubility in common aprotic organic solvents is the ionic nature of the compound. This compound is a salt, consisting of a protonated ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic character makes it soluble in polar protic solvents like water and methanol but largely insoluble in non-polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[2] To achieve solubility in these solvents, the salt must be converted to its neutral, "free amine" form (R-NH₂).

Q2: How do I make this compound reactive for nucleophilic attack, such as in an amide coupling reaction?

For the amine to function as a nucleophile, it must have a lone pair of electrons available for donation. In the hydrochloride salt form, this lone pair is sequestered by a proton (R-NH₃⁺). Therefore, you must deprotonate the ammonium salt to generate the free amine (R-NH₂).[1][3] This is a critical and mandatory step before the amine can participate in reactions like amide bond formation.[3]

Q3: What are the primary methods to neutralize the hydrochloride salt and improve its solubility in organic solvents?

There are two main strategies to generate the reactive free amine from its hydrochloride salt:

  • In-Situ Neutralization: This involves adding a base directly to the reaction mixture containing the hydrochloride salt. The base neutralizes the salt, forming the free amine "in place," which can then react with other components. This is the most common and convenient method.[4][5]

  • Pre-Neutralization and Extraction: This method involves isolating the free amine before the main reaction. The hydrochloride salt is dissolved in an aqueous basic solution, and the liberated free amine is extracted into an organic solvent. The solvent is then dried and used in the subsequent reaction. This provides a clean solution of the free amine without the presence of a neutralizing base or its corresponding salt.[2][3]

Q4: Which base should I choose for in-situ neutralization?

The choice of base depends on the reaction conditions, solvent, and sensitivity of your substrates.

  • Non-Nucleophilic Organic Bases (Recommended for most cases): Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA, Hünig's base) are the most common choices.[1] They are soluble in most organic solvents and are non-nucleophilic, meaning they are unlikely to compete with your amine in the main reaction. Typically, 2.0 to 2.5 equivalents are used: 1.0 equivalent to neutralize the HCl salt and another 1.0-1.5 equivalents to scavenge the acid produced during the coupling reaction itself.[5]

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) can also be used.[4][5] These are advantageous because the resulting inorganic salts (KCl, NaCl) are often easily filtered off. However, their use is limited by their poor solubility in many organic solvents, often requiring more polar solvents like DMF.[5]

Q5: When is it better to perform a pre-neutralization and extraction?

This method is preferred under the following circumstances:

  • When the presence of a tertiary amine (like TEA or DIEA) or its corresponding salt (e.g., triethylammonium chloride) could complicate the reaction or purification.

  • In reactions that are particularly sensitive to the choice of base or the presence of salts.

  • When the free amine needs to be characterized or used in multiple different reactions. The free amine of Methyl 7-aminoheptanoate is a liquid that can be isolated, though it is often less stable than the salt form for long-term storage.[6]

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Scenario 1: Low or No Reaction Conversion
  • Observation: The reaction mixture appears as a heterogeneous slurry, with solid material remaining undissolved in the solvent (e.g., DCM, Chloroform, THF). TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • Root Cause & Explanation: This is a classic sign of incomplete neutralization and/or poor solubility. The hydrochloride salt is not soluble enough in the non-polar solvent to react, and the amine remains protonated and non-nucleophilic.

  • Corrective Actions:

    • Ensure Proper Neutralization: Verify that at least one equivalent of a suitable base (e.g., TEA, DIEA) has been added to neutralize the salt. For reactions that generate acid (like amide couplings), use at least two equivalents.[5]

    • Allow Time for Neutralization: After adding the base, stir the mixture for 15-30 minutes before adding other reagents (like an activated carboxylic acid) to ensure the free amine is fully formed.

    • Consider a More Polar Solvent: If the reaction allows, switching to a more polar aprotic solvent like DMF can improve the solubility of all components.[5]

    • Isolate the Free Amine: If problems persist, use the pre-neutralization and extraction method described in Protocol 2 to ensure you are starting with a fully dissolved, reactive free amine.[2]

Scenario 2: Reaction is Sluggish or Stalls at ~50% Conversion
  • Observation: The reaction proceeds initially but stops before the limiting reagent is consumed.

  • Root Cause & Explanation: This often occurs in reactions that produce an acidic byproduct, such as amide couplings using carbodiimides. If only one equivalent of base was used, it gets consumed neutralizing the starting material salt. The acid generated during the reaction then protonates the newly formed free amine, shutting down its nucleophilicity.

  • Corrective Actions:

    • Increase Base Stoichiometry: Add an additional 1.1-1.5 equivalents of your non-nucleophilic base (TEA or DIEA) to the reaction mixture to act as an acid scavenger.

    • Monitor pH: While not always practical in organic solvents, a quick check with a wetted pH strip can sometimes indicate if the solution has become acidic.

Scenario 3: Difficulty with Product Purification
  • Observation: The aqueous workup is challenging, or the final product is contaminated with salts (e.g., triethylammonium chloride).

  • Root Cause & Explanation: The ammonium salts formed from organic bases can sometimes be difficult to remove completely, especially if the product has some water solubility.

  • Corrective Actions:

    • Thorough Aqueous Washes: During workup, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove excess tertiary base, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic components, and finally with brine to reduce the water content.[2]

    • Switch to an Inorganic Base: If the reaction can be run in a solvent like DMF, using K₂CO₃ can simplify workup, as the resulting KCl can often be removed by filtration.[5]

    • Utilize Pre-Neutralization: The cleanest approach is to use the pre-neutralization and extraction protocol (Protocol 2), which avoids introducing any neutralizing base into the final reaction mixture.

Visual Workflow: Troubleshooting Solubility & Reactivity

G cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Start Reaction Fails or is Sluggish (Low Conversion) CheckSolubility Is starting material fully dissolved? Start->CheckSolubility CheckBase Was a base added? CheckSolubility->CheckBase No IsolateAmine Perform pre-neutralization and extraction (Protocol 2) CheckSolubility->IsolateAmine Yes, but still fails CheckEquivalents Are there >2 eq. of base for acid-producing reactions? CheckBase->CheckEquivalents Yes AddBase Add non-nucleophilic base (e.g., TEA, DIEA) CheckBase->AddBase No IncreaseBase Add >1 additional eq. of base CheckEquivalents->IncreaseBase No ChangeSolvent Switch to more polar solvent (e.g., DMF) CheckEquivalents->ChangeSolvent Yes Success Reaction Proceeds Successfully AddBase->Success IncreaseBase->Success ChangeSolvent->Success IsolateAmine->Success

Caption: Troubleshooting workflow for solubility issues.

Data Summary
Table 1: Solubility Profile of Methyl 7-aminoheptanoate Forms
SolventHydrochloride Salt (R-NH₃⁺Cl⁻)Free Amine (R-NH₂)Rationale
WaterSolubleSparingly SolubleThe ionic salt form is highly polar and readily dissolves in water.[2]
Methanol / EthanolSolubleSolublePolar protic solvents can solvate both the ionic salt and the polar free amine.[6]
Dichloromethane (DCM)InsolubleSolubleThe non-polar nature of DCM cannot effectively solvate the ionic salt.[2]
Tetrahydrofuran (THF)Very Poorly SolubleSolubleTHF is less polar than alcohols and is a poor solvent for salts.
Ethyl AcetateInsolubleSolubleA common extraction solvent for the free amine after neutralization.[3]
N,N-Dimethylformamide (DMF)Moderately SolubleSolubleA polar aprotic solvent that can dissolve many salts and organic compounds.[5]

Visualizing the Chemistry: Neutralization Equilibrium

References

preventing degradation of Methyl 7-aminoheptanoate hydrochloride during experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 7-aminoheptanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and use of this compound in your experiments. Our goal is to ensure the integrity of your starting materials and the reproducibility of your results by preventing unwanted degradation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What is the primary cause of degradation for this compound?

A1: The most significant degradation pathway for this compound is the hydrolysis of the methyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by basic or acidic conditions, as well as the presence of certain metal ions. The hydrochloride salt form of the amine provides increased stability against hydrolysis compared to the free base form.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A Certificate of Analysis for a similar product suggests that the solid can be stored at room temperature for up to three years.[2] When in solution, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Q3: Is this compound compatible with all common laboratory solvents?

A3: No, careful consideration of solvent choice is crucial. As a hydrochloride salt, it has limited solubility in many non-polar organic solvents.[3] It is generally soluble in polar protic solvents like water, methanol, and ethanol.[4] However, the presence of water in these solvents can facilitate hydrolysis over time. For reactions where the free amine is required, the hydrochloride salt will need to be neutralized. It is incompatible with strong acids, bases, and strong oxidizing or reducing agents.

Q4: I've noticed a change in the physical appearance of the solid (e.g., clumping, discoloration). Is it still usable?

A4: A change in physical appearance can be an indicator of degradation or moisture absorption. It is recommended to perform a purity analysis, for example by NMR or HPLC, to assess the integrity of the compound before use. If significant degradation is detected, it is advisable to use a fresh batch to ensure the accuracy and reproducibility of your experimental results.

Q5: How can I detect and quantify the degradation of this compound?

A5: Degradation can be monitored by analytical techniques that can separate and quantify the parent compound from its primary degradation product, 7-aminoheptanoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods. For GC-MS analysis, derivatization of the amino and carboxylic acid groups is typically required to increase volatility.[5][6]

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent reaction yields or unexpected side products.

Possible Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify the Purity of Your Starting Material:

    • Before starting your experiment, confirm the purity of your this compound. A simple proton NMR can often provide a quick purity check.

    • For a more quantitative assessment, use an HPLC or GC-MS method to determine the percentage of the parent compound and its primary hydrolytic degradation product, 7-aminoheptanoic acid.

  • Solvent Selection and Preparation:

    • Use anhydrous solvents whenever possible, especially in reactions sensitive to water.

    • If an aqueous solution is necessary, prepare it fresh before each use and consider buffering the solution to a slightly acidic pH (around 4-5) to minimize base-catalyzed hydrolysis.

  • Reaction Conditions:

    • If your reaction is performed at an elevated temperature, be aware that this can accelerate hydrolysis. Minimize reaction time at high temperatures.

    • If your reaction requires basic conditions, consider deprotonating the hydrochloride salt in-situ with a non-aqueous base immediately before the addition of other reagents.

Issue 2: Poor solubility in the chosen reaction solvent.

Possible Cause: Inappropriate solvent for the hydrochloride salt.

Troubleshooting Steps:

  • Solvent Screening:

    • Perform small-scale solubility tests with a range of solvents to find a suitable one for your reaction.

    • Consider using a co-solvent system to improve solubility.

  • Conversion to the Free Amine:

    • If the reaction requires the free amine and is compatible with a biphasic system, you can neutralize an aqueous solution of the hydrochloride salt with a base (e.g., sodium bicarbonate) and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.[7] Ensure the organic extract is thoroughly dried before use.

Table 1: Solvent Compatibility and Solubility Considerations
Solvent ClassExamplesCompatibility/Solubility of Methyl 7-aminoheptanoate HClRationale & Recommendations
Polar Protic Water, Methanol, EthanolGood solubilityThese solvents can participate in and accelerate hydrolysis. Use fresh, and for prolonged experiments, consider the stability of your compound in these solvents.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to low solubilityCan be used, but solubility may be limited. For reactions in these solvents, consider conversion to the free base if the salt is not soluble enough.
Non-Polar Aprotic Hexane, ToluenePoor solubilityGenerally not suitable for dissolving the hydrochloride salt.
Ethers THF, Diethyl etherPoor solubilityNot ideal for dissolving the salt, but may be used in reactions involving the in-situ generated free base.

III. Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving and Initial Storage:

    • Upon receipt, store the container in a cool, dry, and dark location.

    • For long-term storage of the solid, a desiccator at room temperature is suitable.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Dispense the required amount in a low-humidity environment if possible.

    • Reseal the container tightly immediately after use.

  • Solution Preparation and Storage:

    • When preparing stock solutions, use anhydrous solvents if the subsequent application allows.

    • For aqueous solutions, use purified water and prepare the solution fresh.

    • If storing solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[8][9][10][11][12]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: (Perform each in a separate vial)

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Heat a vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source that provides both UV and visible light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC or GC-MS) to monitor the disappearance of the parent compound and the appearance of degradation products. The goal is to achieve 5-20% degradation.[8]

IV. Visualizations

Degradation Pathway of Methyl 7-aminoheptanoate cluster_main Primary Degradation cluster_conditions Accelerating Conditions Methyl 7-aminoheptanoate Methyl 7-aminoheptanoate 7-Aminoheptanoic Acid 7-Aminoheptanoic Acid Methyl 7-aminoheptanoate->7-Aminoheptanoic Acid Hydrolysis (+H2O) Methanol Methanol Methyl 7-aminoheptanoate->Methanol Hydrolysis (+H2O) Heat Heat Heat->Methyl 7-aminoheptanoate accelerates Base (OH-) Base (OH-) Base (OH-)->Methyl 7-aminoheptanoate catalyzes Acid (H+) Acid (H+) Acid (H+)->Methyl 7-aminoheptanoate catalyzes Metal Ions Metal Ions

Caption: Primary degradation pathway of Methyl 7-aminoheptanoate.

Experimental Workflow for Stability Assessment Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Analyze Samples (HPLC/GC-MS) Analyze Samples (HPLC/GC-MS) Acid Hydrolysis->Analyze Samples (HPLC/GC-MS) Base Hydrolysis->Analyze Samples (HPLC/GC-MS) Oxidation->Analyze Samples (HPLC/GC-MS) Thermal Stress->Analyze Samples (HPLC/GC-MS) Photolytic Stress->Analyze Samples (HPLC/GC-MS) Evaluate Degradation Profile Evaluate Degradation Profile Analyze Samples (HPLC/GC-MS)->Evaluate Degradation Profile End End Evaluate Degradation Profile->End

Caption: Workflow for a forced degradation study.

V. References

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. r/chemistry. --INVALID-LINK--

  • ChemBK. (2024, April 9). Methyl 7-aminoheptanoate. --INVALID-LINK--

  • MDPI. (2023). Preliminary Identification of Putative Terpene Synthase Genes in Caryocar brasiliense and Chemical Analysis of Major Components in the Fruit Exocarp. --INVALID-LINK--

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. --INVALID-LINK--

  • ResearchGate. (2025, August 5). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. --INVALID-LINK--

  • MedCrave. (2016, December 14). Forced Degradation Studies. --INVALID-LINK--

  • Elsevier. (n.d.). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. --INVALID-LINK--

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Amino Acids in Supplements Composition in Mixed-Mode. --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--

  • PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. --INVALID-LINK--

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Mixture of Essential Amino Acids on Primesep 100 Column. --INVALID-LINK--

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Mixture of Conditionally Essential Amino Acids on Primesep 100 Column. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Amino Acids. --INVALID-LINK--

  • National Institutes of Health. (n.d.). This compound. PubChem. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Methyl 7-aminoheptanoate. PubChem. --INVALID-LINK--

  • BLD Pharm. (n.d.). 17994-94-4|this compound. --INVALID-LINK--

  • MedChemExpress. (n.d.). This compound-COA-48446. --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-aminoheptanoate hydrochloride (CAS 17994-94-4). This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this synthesis from the benchtop to larger-scale production. Here, we address common issues through practical, field-proven insights and troubleshooting guides, ensuring scientific integrity and a robust, reproducible process.

Frequently Asked Questions (FAQs)

This section covers high-level questions frequently encountered by scientists working with this synthesis.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Fischer-Speier esterification.[1][2] This process involves reacting the carboxylic acid group of 7-aminoheptanoic acid with methanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl).[2][3] The HCl serves a dual purpose: it catalyzes the esterification and protonates the amino group, protecting it from participating in side reactions like amide formation and increasing the starting material's solubility in the alcohol.[1][4]

Q2: Why is my final product off-white or slightly yellow/pink instead of pure white?

A2: A slight discoloration to off-white, pink, or yellow is not uncommon for this compound.[5] It can result from trace impurities, minor side reactions, or slight degradation, particularly if the reaction was conducted at elevated temperatures for extended periods. For most applications, a purity of ≥97% is considered acceptable.[5][6] However, if a high-purity, white crystalline solid is required for sensitive downstream applications like peptide synthesis, further purification via recrystallization is recommended.[7]

Q3: What kind of yield can I realistically expect on a larger scale?

A3: Yields for Fischer esterifications can be moderate to high, typically ranging from 65% to over 90%.[4][8] The final yield is highly dependent on effectively shifting the reaction equilibrium. On a large scale, this is achieved by using a significant excess of methanol and ensuring the efficient removal of water, the reaction's byproduct.[8] Inadequate water removal or insufficient reaction time are the most common causes of lower-than-expected yields.

Q4: Is it necessary to use anhydrous reagents and solvents?

A4: Yes, using anhydrous methanol and HCl is critical. The Fischer esterification is a reversible equilibrium reaction where water is a product.[8] The presence of water in the starting materials will shift the equilibrium back towards the reactants, preventing the reaction from reaching completion and significantly reducing your yield.

Troubleshooting Guide: From Incomplete Reactions to Purification Hurdles

This guide provides a problem-oriented approach to resolving specific experimental issues.

Issue 1: Low Yield or Incomplete Reaction

Q: I've run the reaction for 24 hours, but TLC/HPLC analysis shows a significant amount of starting material remaining. What's going wrong?

A: This is a classic equilibrium problem inherent to Fischer esterification. Here are the primary causes and solutions:

  • Causality: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[8] As water is produced, the rate of the reverse reaction (ester hydrolysis) increases until it matches the forward reaction rate, establishing an equilibrium where starting material is still present.

  • Troubleshooting Steps:

    • Increase the Excess of Methanol: The most straightforward way to push the equilibrium towards the product is by applying Le Chatelier's principle. On a large scale, using methanol as the solvent (a very large excess) is standard practice. This ensures the concentration of one reactant is overwhelmingly high, driving the formation of the ester.[8]

    • Ensure Anhydrous Conditions: Verify the water content of your methanol. Using a freshly opened bottle or appropriately dried solvent is crucial. The HCl source should also be anhydrous (e.g., from a gas cylinder or generated in-situ from reagents like trimethylchlorosilane).[9]

    • Consider Water Removal: On a very large scale, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be employed, though this adds complexity to the downstream purification.[8] For this specific synthesis, driving the reaction with excess methanol is usually sufficient.

    • Check Catalyst Concentration: Ensure an adequate amount of HCl catalyst has been added. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[2][10] Insufficient catalyst will result in a slow or stalled reaction.

Logical Flow for Troubleshooting Low Yield

G start Low Yield / Incomplete Reaction check_reagents 1. Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK methanol_excess Is Methanol in large excess (solvent)? check_reagents->methanol_excess anhydrous_check Are Methanol and HCl anhydrous? check_reagents->anhydrous_check analyze_side_products 3. Analyze for Side Products check_conditions->analyze_side_products Conditions OK temp_check Is temperature appropriate (e.g., reflux)? check_conditions->temp_check time_check Is reaction time sufficient (24-48h)? check_conditions->time_check optimize 4. Implement Optimization Strategy analyze_side_products->optimize Analysis Complete success Yield Improved optimize->success methanol_excess->optimize No, increase excess anhydrous_check->optimize No, use dry reagents temp_check->optimize No, adjust T time_check->optimize No, extend time

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Fails to Crystallize or Forms an Oil

Q: After removing the excess methanol, I'm left with a viscous oil that won't solidify. How can I isolate my product as a solid?

A: This is a common purification challenge, often caused by residual solvent, impurities acting as crystallization inhibitors, or an incorrect workup procedure.

  • Causality: The hydrochloride salt of Methyl 7-aminoheptanoate is a crystalline solid with a defined melting point (~119-121°C).[11] The presence of impurities can depress the melting point and interfere with the formation of a stable crystal lattice, resulting in an oil.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to rigorously remove all traces of methanol and any water. Residual solvent is a frequent cause of oiling out.

    • Trituration with a Non-Solvent: Introduce an anti-solvent in which the product is insoluble but the impurities are soluble. For this polar salt, a non-polar solvent like cold diethyl ether or hexane is a good choice. Add the anti-solvent to the oil and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This provides energy and a surface for nucleation to begin.

    • Re-evaluate the Work-up: Ensure the pH is not basic. The product is the hydrochloride salt; if the solution was inadvertently basified, you would form the free amine, which is a liquid at room temperature.[11]

    • Purify via Recrystallization: If trituration fails, the oil likely contains significant impurities. Dissolve the oil in a minimum amount of a hot solvent system (e.g., an ethanol/water mixture) and allow it to cool slowly to induce crystallization.[7]

Issue 3: Purity Issues and Unexpected Byproducts

Q: My final product shows extra peaks in the ¹H NMR or HPLC analysis. What are these impurities?

A: Besides unreacted starting material, several byproducts can form, especially during scale-up where localized heating and concentration gradients can occur.

  • Causality and Identification:

    Potential ImpurityFormation MechanismIdentification via ¹H NMR
    Dimer/Oligomers Intermolecular amidation between two molecules of the amino ester. This is less likely if sufficient HCl is present to protonate the amine but can occur if the reaction is neutralized prematurely or if the catalyst concentration is too low.Appearance of amide N-H protons (broad signals, ~7-8 ppm) and new methylene signals adjacent to the amide nitrogen.
    7-Aminoheptanoic Acid Incomplete reaction or hydrolysis of the product during workup (e.g., exposure to excess water).[4]Presence of a broad carboxylic acid proton (>10 ppm) and absence of the methyl ester singlet (~3.67 ppm).
    Di- (or Poly-) esters If the starting 7-aminoheptanoic acid was contaminated with a dicarboxylic acid, a corresponding polyester could form.Complex, broad signals in the polymer region of the spectrum.
  • Mitigation Strategy:

    • Ensure Full Protonation: Use at least 1.1 equivalents of HCl relative to the 7-aminoheptanoic acid to ensure the amino group is fully protonated and protected.

    • Control Temperature: Avoid excessive heating during the reaction and workup to minimize degradation and side reactions.

    • Purification: The most effective way to remove these impurities is through recrystallization.[7] The different solubility profiles of the desired product and the byproducts allow for efficient separation.

Experimental Protocols and Scale-Up Considerations
Protocol 1: Lab-Scale Synthesis (Fischer Esterification)

This protocol is a self-validating system for producing high-purity this compound on a lab scale.

Materials:

  • 7-Aminoheptanoic acid (1 eq.)

  • Anhydrous Methanol (10-15 mL per gram of amino acid)

  • Trimethylchlorosilane (TMSCl) (2.2 eq.) or Anhydrous HCl gas

  • Diethyl Ether (for washing)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend 7-aminoheptanoic acid in anhydrous methanol. Cool the flask in an ice-water bath.

  • Acidification: This step generates HCl in situ and is exothermic. Slowly add TMSCl dropwise to the stirring suspension over 30-45 minutes.[9][12] The TMSCl reacts with methanol to form HCl and methoxytrimethylsilane. The suspension should gradually become a clear solution as the hydrochloride salt of the amino acid forms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.[9]

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator. This will yield a white solid or a viscous oil.

  • Isolation: Triturate the residue with cold diethyl ether. Stir vigorously for 30 minutes. This will break up the solid and wash away soluble, non-polar impurities.

  • Filtration and Drying: Collect the white solid by vacuum filtration, washing the filter cake with additional cold diethyl ether. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Suspend 7-Aminoheptanoic Acid in Anhydrous Methanol B Cool to 0°C A->B C Slowly Add TMSCl (forms HCl in situ) B->C D Stir at Room Temp (12-24h) C->D E Monitor by TLC/HPLC D->E E->D Incomplete F Concentrate via Rotary Evaporation E->F Complete G Triturate with Cold Diethyl Ether F->G H Filter and Wash Solid G->H I Dry Under Vacuum H->I Product Methyl 7-aminoheptanoate HCl I->Product

Caption: Step-by-step workflow for lab-scale synthesis.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for amino acid hydrochlorides.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 9:1 ethanol:water) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

Scale-Up Considerations:
  • Reagent Addition: The in-situ generation of HCl from TMSCl or SOCl₂ is highly exothermic. On a large scale, this requires a jacketed reactor with efficient cooling and a controlled addition rate to manage the exotherm.

  • HCl Source: For multi-kilogram scales, using anhydrous HCl gas from a cylinder is more cost-effective and introduces fewer impurities than TMSCl or thionyl chloride.

  • Mixing: Efficient overhead stirring is necessary to handle the initial slurry and ensure homogenous reaction conditions.

  • Material Handling: this compound can be corrosive and is an irritant.[13][14] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially when handling the dry powder.[13][15]

Safety, Handling, and Storage
  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[13][15] Avoid creating dust.[14][15] Ensure safety showers and eye-wash stations are accessible.[13]

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated place.[15] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[14]

References

dealing with impurities in commercial Methyl 7-aminoheptanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for commercial Methyl 7-aminoheptanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity and handling of this versatile chemical intermediate. As a long-chain amino acid ester, its unique properties can present specific hurdles in sensitive downstream applications. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My lot of this compound has a slight off-white or yellowish tint. Is it impure?

A slight off-white to light yellow, or even pinkish, crystalline appearance is common for this compound and does not inherently indicate low purity for all applications.[1][2] The color can arise from trace-level oxidized impurities or by-products from the synthesis process. However, for highly sensitive applications, such as solid-phase peptide synthesis (SPPS) or polymerization, a pure white solid is preferred. If you observe a significant or dark color change, further purity analysis is strongly recommended.

Q2: The material in the bottle appears clumped and difficult to weigh accurately. What is the cause?

This compound, like many amino acid hydrochlorides, is hygroscopic. Clumping is a clear indicator of moisture absorption from the atmosphere. This can lead to significant errors in weighing and subsequent concentration calculations. To address this, dry the material under vacuum at a moderate temperature (e.g., 40-50°C) to remove absorbed water. Always store the product in a tightly sealed container inside a desiccator or a glove box with an inert atmosphere.[1]

Q3: What are the most probable impurities I might encounter in a commercial batch?

The impurities in this compound typically stem from its synthesis, which is most often a Fischer esterification of 7-aminoheptanoic acid with methanol and an acid catalyst (e.g., thionyl chloride, HCl gas).[3][4][5]

  • Unreacted Starting Material: Residual 7-aminoheptanoic acid hydrochloride.

  • Synthesis By-products: Intermolecular self-condensation can lead to the formation of a dimer, Methyl 7-((7-methoxy-7-oxoheptyl)amino)heptanoate , and potentially higher oligomers.[1][6]

  • Related Amino Acids: If the starting 7-aminoheptanoic acid was not pure, you might find methyl esters of shorter or longer-chain amino acids.

  • Residual Solvents/Catalysts: Trace amounts of methanol or residual acid from the synthesis process.

Q4: What is the typical purity of commercial this compound?

Commercial grades are typically offered with a purity of ≥97%.[2][3][7] Higher purity grades (>99%) are also available and are recommended for more demanding applications where impurity side-reactions can compromise results.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical path to their resolution.

Problem 1: Unexpected Peaks in HPLC or LC-MS Analysis

Root Cause Analysis: The appearance of unexpected peaks is the most direct evidence of organic impurities. The identity of these peaks is critical for determining the appropriate purification strategy.

Logical Troubleshooting Workflow:

Troubleshooting_HPLC start Problem: Unexpected Peaks in HPLC/LC-MS cause1 Potential Cause 1: Unreacted Starting Material (7-Aminoheptanoic Acid HCl) start->cause1 cause2 Potential Cause 2: Dimer or Oligomer Impurities start->cause2 cause3 Potential Cause 3: Other Related Impurities (e.g., different chain length) start->cause3 action1 Action: Confirm peak identity via LC-MS. Look for a mass corresponding to 7-aminoheptanoic acid (M+H = 146.1). cause1->action1 action2 Action: Confirm peak identity via LC-MS. Look for mass of Dimer (M+H = 288.2). cause2->action2 action3 Action: Use high-resolution MS to determine molecular formulas of unknown peaks. cause3->action3 solution Solution: Purify via Recrystallization (see Protocol 1) or Preparative HPLC. action1->solution action2->solution action3->solution

Caption: Troubleshooting workflow for unexpected analytical peaks.

In-Depth Explanation:

  • Unreacted Starting Material: 7-aminoheptanoic acid is significantly more polar than its methyl ester. It will therefore have a much shorter retention time on a reverse-phase HPLC column. Its presence can alter the stoichiometry of your reactions.

  • Dimer/Oligomers: These impurities are formed when the amino group of one molecule attacks the ester group of another. They are larger and more lipophilic than the monomer and will have longer retention times. In peptide synthesis or polymerization, they act as critical chain-terminating agents or introduce unwanted structural units.[1]

Problem 2: Inconsistent or Low Yields in Downstream Reactions (e.g., Peptide Coupling)

Root Cause Analysis: If your starting material's purity is compromised, reactive impurities can compete in your primary reaction, leading to poor outcomes.

Expert Insights:

  • Causality of Failure: In a peptide coupling reaction, the free amino group of Methyl 7-aminoheptanoate is the intended nucleophile. If unreacted 7-aminoheptanoic acid is present, its carboxylate group can interfere with activation agents or alter the pH of the reaction medium. More critically, if the amine is already coupled to another monomer (forming a dimer), it is no longer available to react with your activated amino acid, directly reducing the yield of your target peptide.[1]

  • Self-Validation: Before embarking on a large-scale or critical synthesis, it is imperative to validate the purity of your starting material. A simple analytical HPLC run can save significant time and resources.[8][9]

Recommended Actions:

  • Re-evaluate Purity: Perform a thorough purity analysis using HPLC with a suitable detector (UV, ELSD, or MS).[1][10] See Protocol 2 for a general HPLC method.

  • Purify the Batch: If significant impurities (>2-3%) are detected, purification is necessary. Recrystallization is the most cost-effective method for removing major impurities. For the highest purity, preparative HPLC is recommended.[1]

Purification and Analysis Protocols
Data Summary: Purification Techniques
TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99%Cost-effective, scalable, excellent for removing major impurities with different solubility profiles.Can have lower recovery; may not remove structurally similar impurities effectively.[1]
Preparative HPLC >99.5%High resolution, highly effective for removing structurally similar impurities (e.g., dimers).[1]More expensive, less scalable, requires specialized equipment.[1]
Column Chromatography >98%Good for separating compounds with different polarities.Can be labor-intensive and require large volumes of solvent.
Protocol 1: Recrystallization of this compound

This protocol is designed to remove less soluble impurities (like starting acid) and more soluble impurities (like some oligomers) by leveraging the differential solubility in an ethanol/water mixed solvent system. The solubility of amino acid hydrochlorides is generally high in water and lower in alcohols.[11]

Materials:

  • Impure this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and vacuum flask

  • Filter paper

Step-by-Step Workflow:

Recrystallization_Protocol cluster_dissolve Step 1: Dissolution cluster_precipitate Step 2: Crystallization cluster_isolate Step 3: Isolation & Drying dissolve1 Place impure solid in Erlenmeyer flask. dissolve2 Add minimal hot 95% Ethanol (~3-4 mL per gram of solid) to dissolve the compound. dissolve1->dissolve2 dissolve3 Gently heat and stir until a clear solution is obtained. dissolve2->dissolve3 precip1 Slowly add hot deionized water dropwise until solution becomes 'cloudy' (turbid). dissolve3->precip1 precip2 Add a few drops of hot ethanol to redissolve and clarify. precip1->precip2 precip3 Remove from heat and allow to cool slowly to room temperature. precip2->precip3 precip4 Cool further in an ice bath for 30-60 minutes. precip3->precip4 iso1 Collect crystals by vacuum filtration using a Buchner funnel. precip4->iso1 iso2 Wash crystals with a small amount of ice-cold 50:50 Ethanol/Water. iso1->iso2 iso3 Dry crystals under vacuum to a constant weight. iso2->iso3

Caption: Step-by-step workflow for the recrystallization process.

Causality Explained:

  • Dissolution: The compound is dissolved in a "good" solvent (hot ethanol) where both the product and many impurities are soluble.

  • Inducing Crystallization: Water is added as an "anti-solvent." Since the hydrochloride salt is less soluble in the higher polarity ethanol/water mixture than in pure hot ethanol, the solution becomes supersaturated, forcing the target compound to crystallize. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities which preferentially remain in the mother liquor.

  • Isolation: The cold wash with a 50:50 ethanol/water mixture removes residual surface impurities without significantly redissolving the purified product crystals.

Protocol 2: Analytical HPLC for Purity Assessment

This is a general reverse-phase HPLC method suitable for analyzing the purity of this compound.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Sample Preparation: Dissolve ~1 mg/mL of the compound in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[1]

Expected Results:

  • A pure sample should show a single major peak.

  • Unreacted 7-aminoheptanoic acid will elute earlier (more polar).

  • Dimer/oligomers will elute later (more non-polar).

References

optimizing storage conditions to maintain Methyl 7-aminoheptanoate hydrochloride purity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 7-aminoheptanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction: The Criticality of Proper Storage

This compound is a bifunctional molecule containing both a methyl ester and a primary amine hydrochloride salt. This structure makes it susceptible to specific degradation pathways, primarily hydrolysis and potentially intramolecular cyclization. Furthermore, its hydrochloride salt form imparts hygroscopic properties, meaning it can readily absorb moisture from the atmosphere. Improper storage can lead to a decline in purity, affecting experimental reproducibility and the integrity of downstream applications. This guide provides the technical rationale and practical steps to mitigate these risks.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific problems you might encounter, providing explanations for the underlying causes and actionable solutions.

Issue 1: The solid material appears clumped, sticky, or has visibly changed in appearance (e.g., from a white powder to a yellowish solid).

Question: My this compound, which was initially a free-flowing white powder, has become clumpy and appears moist. What is causing this, and how can I resolve it?

Answer:

This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[1][2] When the relative humidity of the storage environment is high, the salt will attract and absorb water molecules from the air, leading to physical changes like clumping and stickiness.[3] This excess moisture can also accelerate chemical degradation.

Causality Explained: Amine hydrochloride salts have a strong affinity for water. The presence of absorbed water can act as a solvent, facilitating deleterious chemical reactions such as hydrolysis of the methyl ester.

Recommended Actions:

  • Immediate Mitigation:

    • Transfer the material to a desiccator containing a fresh desiccant (e.g., silica gel, anhydrous calcium sulfate) to remove absorbed moisture.[3]

    • If clumping is severe, you can gently break up the clumps with a clean, dry spatula in a low-humidity environment, such as a glove box.[4]

  • Long-Term Storage Improvement:

    • Always store this compound in a tightly sealed container.

    • For optimal protection, place the primary container inside a secondary container, such as a heat-sealed foil bag or a larger container with a desiccant.[5]

    • Store the container in a cool, dry, and well-ventilated area.[6] Avoid areas with significant temperature and humidity fluctuations.

Issue 2: HPLC analysis shows a new, more polar impurity peak eluting earlier than the main peak.

Question: I'm analyzing my stored this compound via reverse-phase HPLC and I've noticed a new peak with a shorter retention time. What could this impurity be?

Answer:

An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-aminoheptanoic acid hydrochloride.

Causality Explained: The ester functional group is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol (in this case, methanol). This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[7]

G cluster_0 Hydrolysis of Methyl 7-aminoheptanoate M7AH_HCl Methyl 7-aminoheptanoate hydrochloride Water H₂O DegradationProduct 7-Aminoheptanoic Acid hydrochloride M7AH_HCl->DegradationProduct Hydrolysis H_plus H⁺/OH⁻ (catalyst) Methanol Methanol

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Recommended Actions:

  • Confirm the Impurity's Identity:

    • If available, use LC-MS to determine the mass of the impurity. The mass of 7-aminoheptanoic acid hydrochloride will be lower than the starting material.

    • Alternatively, run a co-injection with a standard of 7-aminoheptanoic acid hydrochloride to see if the retention times match.

  • Purity Assessment Protocol:

    • Experimental Protocol: HPLC Purity Analysis

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Gradient: A suitable gradient to separate the starting material from the more polar degradant (e.g., start with a low percentage of B and ramp up).

      • Detection: UV at a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore.

      • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Issue 3: NMR analysis shows unexpected peaks or a decrease in the integration of the methyl ester peak.

Question: My ¹H NMR spectrum of stored this compound shows a diminished singlet at ~3.6 ppm and new signals appearing. What do these changes indicate?

Answer:

The singlet at approximately 3.6 ppm corresponds to the methyl protons of the ester group. A decrease in its integration relative to other protons in the molecule is a strong indicator of ester hydrolysis.[9] The appearance of new signals could also point to other degradation products. Another potential, though less common, degradation pathway is intramolecular cyclization to form a lactam, particularly if the free amine is generated.[10][11]

Causality Explained: Quantitative NMR (qNMR) is a powerful tool for assessing purity. The integral of each peak is directly proportional to the number of protons it represents.[1][2] Any chemical transformation will alter the chemical environment of the protons and thus their signals in the NMR spectrum.

G Start Purity Concerns with Stored Methyl 7-aminoheptanoate HCl Visual_Inspection Visual Inspection: Clumping, Discoloration? Start->Visual_Inspection HPLC_Analysis Perform HPLC Analysis Visual_Inspection->HPLC_Analysis Yes Visual_Inspection->HPLC_Analysis No Moisture_Absorption Probable Moisture Absorption Visual_Inspection->Moisture_Absorption Yes New_Peaks New Peaks Observed? HPLC_Analysis->New_Peaks NMR_Analysis Perform NMR Analysis Review_Storage Review and Optimize Storage Conditions NMR_Analysis->Review_Storage New_Peaks->NMR_Analysis No Hydrolysis Probable Hydrolysis New_Peaks->Hydrolysis Yes (more polar) Moisture_Absorption->Review_Storage Further_Investigation Consider Further Characterization (LC-MS) Hydrolysis->Further_Investigation Further_Investigation->Review_Storage

Caption: A decision-making workflow for investigating purity issues.

Recommended Actions:

  • NMR Sample Preparation and Analysis:

    • Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a quantitative ¹H NMR spectrum.

    • Carefully integrate all peaks. The ratio of the methyl ester protons to the protons on the alkyl chain should remain constant for a pure sample.

  • Interpreting the Spectrum:

    • Hydrolysis: Look for a decrease in the integration of the methyl ester singlet (~3.6 ppm) and the potential appearance of a broader signal for the carboxylic acid proton.

    • Other Degradants: Any other new signals should be investigated. 2D NMR techniques (like COSY and HSQC) can help in elucidating the structure of unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, it is recommended to store the compound at 2-8°C (refrigerator) in a tightly sealed container to protect it from moisture and potential thermal degradation.[12] For added protection against humidity, the container can be placed in a desiccator or a sealed bag with a desiccant.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Humidity As low as possible (<40% RH)Prevents moisture absorption and subsequent hydrolysis.
Light Store in the darkProtects against potential photodegradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation, although hydrolysis is the primary concern.

Q2: What is the expected shelf-life of this compound?

A2: When stored under ideal conditions (as outlined above), the solid material is expected to be stable for several years. However, the actual shelf-life can be affected by the initial purity and the specific storage environment. It is good practice to re-analyze the purity of the material after prolonged storage, especially before use in sensitive applications. Some suppliers suggest a shelf life of up to 3 years when stored at room temperature.[13]

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is not recommended for long periods. The presence of a solvent, especially aqueous or protic solvents, will significantly accelerate the hydrolysis of the methyl ester. If you need to prepare a stock solution, it should be made fresh and used as soon as possible. For short-term storage (a few days), store the solution at -20°C or -80°C to slow down degradation.[13]

Q4: My application is very sensitive to impurities. How can I purify my stored this compound?

A4: If you suspect your material has degraded, purification may be necessary. The most common methods for purifying amino acid salts are:

  • Recrystallization: This is a cost-effective method for removing many impurities. A common solvent system for amino acid hydrochlorides is a mixture of ethanol and water.

  • Preparative HPLC: For the highest purity, preparative reverse-phase HPLC can be used to separate the desired compound from its degradation products and other impurities.

References

Technical Support Center: A Troubleshooting Guide for the Use of Methyl 7-aminoheptanoate Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 7-aminoheptanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when using this versatile linker in your assays. My aim is to move beyond simple instructions and provide the scientific reasoning behind each troubleshooting step, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is the hydrochloride salt of the methyl ester of 7-aminoheptanoic acid.[1][2] Its bifunctional nature, possessing a primary amine and a methyl ester, makes it a valuable building block in chemical synthesis. In recent drug discovery, it is frequently utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4]

Q2: What are the key physical and chemical properties I should be aware of?

It is essential to understand the basic properties of this compound to ensure proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₈ClNO₂[1][2]
Molecular Weight 195.69 g/mol [1][2]
Appearance White to off-white or pinkish solid[1]
Purity Typically ≥97%[1]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[5]

Q3: I need the free amine form for my reaction. How do I convert the hydrochloride salt?

The hydrochloride salt enhances stability and solubility in some solvents.[6] However, for many coupling reactions, the free primary amine is required. A standard laboratory procedure involves neutralization with a non-nucleophilic base.

Experimental Protocol: Conversion of this compound to its Free Amine

Objective: To generate the free amine of Methyl 7-aminoheptanoate for subsequent use in a coupling reaction.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or another suitable organic solvent

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in DCM.

  • Neutralization: Add a slight excess (approximately 1.1 to 1.5 equivalents) of TEA or DIPEA to the solution and stir at room temperature for 15-30 minutes. The formation of triethylammonium chloride may be observed as a precipitate.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to remove the triethylammonium chloride and any excess base.

  • Brine Wash: Wash the organic layer with brine to remove any remaining aqueous residue.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free amine of Methyl 7-aminoheptanoate as an oil.

Troubleshooting Guide: From Stock Solutions to Assay Readouts

This section addresses specific issues you may encounter during your experiments, with a focus on the underlying scientific principles.

Issue 1: Solubility Problems

Q: My this compound is not dissolving in my desired solvent.

A: The solubility of this compound is dictated by its salt form and the polarity of the solvent.

  • In Aqueous Buffers: As a hydrochloride salt, it should have some solubility in aqueous solutions.[6] However, high concentrations of other salts in your buffer could suppress solubility due to the common-ion effect.[7][8] If you are experiencing poor solubility in an aqueous buffer, consider the following:

    • Gentle Warming: Try gently warming the solution.

    • pH Adjustment: The solubility of amine salts can be pH-dependent.[9] Adjusting the pH slightly may improve solubility, but be mindful of the stability of the ester group at higher pH (see Issue 2).

    • Co-solvents: The addition of a small percentage of a polar organic solvent like DMSO or ethanol can aid in solubilization. However, ensure the final concentration of the organic solvent is compatible with your assay.

  • In Organic Solvents: While the free base is soluble in organic solvents like ethanol and methanol, the hydrochloride salt may have limited solubility in non-polar organic solvents.[10] If you are having trouble dissolving the hydrochloride salt in an organic solvent for a reaction, it is often best to convert it to the free amine first, as described in the protocol above.

Issue 2: Stability and Storage Concerns

Q: I am concerned about the stability of my this compound stock solution. How should I prepare and store it?

A: The two main points of instability for this molecule are the hydrolysis of the methyl ester and the potential for the free amine to participate in side reactions.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic conditions.[11] The rate of hydrolysis is also temperature-dependent.

    • Stock Solution Preparation: For aqueous stock solutions, it is advisable to prepare them in a slightly acidic buffer (e.g., pH 5-6) to minimize base-catalyzed hydrolysis. For long-term storage, dissolving the compound in an anhydrous organic solvent such as DMSO is recommended.[1]

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored in a solvent at -80°C, the compound should be stable for up to two years.[1]

Visualizing the Troubleshooting Workflow for Stability

G cluster_0 Stability Troubleshooting start Issue: Stock solution instability q1 Is the stock solution aqueous? start->q1 aqueous_yes Yes q1->aqueous_yes Yes aqueous_no No (Organic) q1->aqueous_no No check_ph Check pH of aqueous stock aqueous_yes->check_ph organic_storage Store at -20°C or -80°C in anhydrous solvent (e.g., DMSO) aqueous_no->organic_storage ph_high pH > 7? check_ph->ph_high ph_ok pH ≤ 7 ph_high->ph_ok No reprepare Reprepare in slightly acidic buffer (pH 5-6) ph_high->reprepare Yes store_cold Store at -20°C or -80°C in aliquots ph_ok->store_cold reprepare->store_cold

Caption: Decision-making workflow for troubleshooting stock solution instability.

Issue 3: Assay Interference

Q: I am observing unexpected results in my assay, and I suspect interference from this compound. What could be the cause?

A: Compounds with primary amines can interfere with certain assay formats.[12][13] It is crucial to identify the nature of the interference to mitigate it effectively.

  • Fluorescence-Based Assays: Primary amines can react with components of some fluorescence detection reagents, leading to either quenching or an increase in background fluorescence.[12] For example, they can react with o-phthaldialdehyde (OPA), a common reagent for detecting primary amines.

    • Troubleshooting:

      • Run a control: Include a control in your assay with this compound in the absence of your protein of interest or other key biological components to see if it directly affects the fluorescence readout.

      • Use an orthogonal assay: If possible, validate your results using a different detection method that is not based on fluorescence, such as an absorbance- or luminescence-based assay.[14]

      • Consider the free amine vs. the salt: The protonated amine in the hydrochloride salt is less likely to be reactive than the free amine. If you are working at a neutral or basic pH where the free amine is present, the potential for interference increases.

  • Assays with Reactive Components: The primary amine is a nucleophile and can potentially react with electrophilic components in your assay, leading to false positives or negatives.[15]

    • Troubleshooting:

      • Review your assay components: Check if any of your reagents are known to be reactive with primary amines.

      • Pre-incubation control: Pre-incubate this compound with your assay buffer and detection reagents to see if any reaction occurs over time.

Visualizing a Representative PROTAC Synthesis Workflow

G cluster_1 Representative PROTAC Synthesis Workflow start Start: Methyl 7-aminoheptanoate hydrochloride free_amine Generate Free Amine (See Protocol) start->free_amine coupling1 Couple Free Amine to POI Ligand (e.g., amide bond formation) free_amine->coupling1 poi_ligand Ligand for Protein of Interest (POI) poi_ligand->coupling1 e3_ligand Ligand for E3 Ligase coupling2 Couple to E3 Ligase Ligand e3_ligand->coupling2 deprotection Deprotect Ester (Hydrolysis) coupling1->deprotection deprotection->coupling2 purification Purify Final PROTAC (e.g., HPLC) coupling2->purification characterization Characterize PROTAC (e.g., LC-MS, NMR) purification->characterization end Final PROTAC for use in assays characterization->end

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Concluding Remarks

As a Senior Application Scientist, I encourage you to approach troubleshooting systematically. By understanding the chemical properties of this compound and the principles behind your assay, you can effectively diagnose and resolve experimental challenges. This guide provides a framework for addressing common issues, but always remember to consult the specific literature relevant to your assay system for a deeper understanding.

References

impact of pH on Methyl 7-aminoheptanoate hydrochloride reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 7-aminoheptanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles governing its reactivity, with a special focus on the critical role of pH.

Introduction: The pH-Dependent Dichotomy of a Bifunctional Molecule

This compound (M7AH) is a valuable building block, possessing both a primary amine and a methyl ester functional group. Its hydrochloride salt form ensures stability and enhances solubility in aqueous media.[1][2] However, the true challenge and potential in its application lie in navigating the pH-dependent reactivity of these two groups. At low pH, the amine is protonated to its ammonium salt, rendering it non-nucleophilic but protecting the ester from hydrolysis. Conversely, at high pH, the amine is deprotonated to its highly nucleophilic free base form, but the ester becomes susceptible to base-catalyzed hydrolysis. Understanding and controlling this pH-dependent equilibrium is paramount for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 7-aminoheptanoate provided as a hydrochloride salt?

A1: The hydrochloride salt form offers several advantages over the free base. Firstly, it significantly enhances the compound's stability, protecting the amine from atmospheric carbon dioxide and other electrophiles. Secondly, it improves solubility in aqueous solutions and some polar organic solvents.[1] The protonated amine of the salt is also less prone to oxidation compared to the free amine.

Q2: What is the expected pKa of the primary amine in M7AH?

Q3: How does pH affect the solubility of M7AH?

A3: The solubility of M7AH is highly pH-dependent. As a hydrochloride salt, it is generally most soluble in acidic to neutral aqueous solutions where the amine group is protonated. As the pH increases towards and above the pKa of the amine (~10), the compound will be deprotonated to its free amine form, which is less polar and may have lower solubility in water, potentially leading to precipitation depending on the concentration.

Q4: Under what pH conditions is the methyl ester group susceptible to hydrolysis?

A4: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[5][6]

  • Acid-catalyzed hydrolysis: This reaction is reversible and typically requires heating with a strong acid and an excess of water.[5][6] While the ester is more stable at moderately acidic pH compared to strongly basic conditions, prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to cleavage.

  • Base-catalyzed hydrolysis (saponification): This process is irreversible and generally proceeds much faster than acid-catalyzed hydrolysis.[5][6] The rate of hydrolysis increases with increasing pH (i.e., higher hydroxide ion concentration).[7] At pH values above 9, and especially above 11, significant hydrolysis of the methyl ester can be expected, particularly at room temperature or with heating.

Q5: What is the optimal pH range for reacting the amine group (e.g., in an acylation or alkylation)?

A5: The optimal pH for reactions involving the amine group is a compromise. The amine must be in its deprotonated, nucleophilic form (R-NH2) to react with an electrophile.[8][9] This requires a pH approaching or exceeding the pKa of the ammonium group (~10). However, as explained in Q4, these basic conditions also promote ester hydrolysis. Therefore, the ideal pH is often in the weakly basic range (pH 8-10), where a sufficient concentration of the free amine is present to react at a reasonable rate, while minimizing the rate of ester hydrolysis. The exact optimal pH will depend on the specific reactants and reaction conditions (temperature, reaction time).

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Issue 1: Low Yield in N-Acylation Reactions

Symptoms:

  • Low recovery of the desired N-acylated product.

  • Presence of unreacted starting material (M7AH).

  • Formation of 7-aminoheptanoic acid as a byproduct.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Incorrect pH / Insufficient Base The acylation of the primary amine requires it to be in its free base form (R-NH2). As M7AH is a hydrochloride salt, at least one equivalent of a base is required to neutralize the HCl and a further amount to maintain a pH where the free amine is the predominant species. The acylation reaction itself often produces an acidic byproduct (e.g., HCl from an acyl chloride), which will quench the free amine if not neutralized.[10]Add at least 2-3 equivalents of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., sodium bicarbonate, potassium carbonate) to the reaction mixture. Monitor the pH of the reaction and ensure it remains in the weakly basic range (pH 8-10).
Hydrolysis of Acylating Agent Acyl halides and anhydrides are highly reactive and can be hydrolyzed by water, especially under basic conditions.[10]Ensure all reagents and solvents are anhydrous. If using an aqueous base, consider a biphasic system (e.g., Schotten-Baumann conditions) where the acylating agent is in an organic phase. Add the acylating agent slowly to the reaction mixture to minimize its concentration at any given time.
Hydrolysis of the Methyl Ester The basic conditions required for acylation can also lead to the saponification of the methyl ester, resulting in the formation of the carboxylate salt of the desired product or 7-aminoheptanoic acid.Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of ester hydrolysis, which typically has a higher activation energy than N-acylation. Minimize the reaction time and work up the reaction as soon as it is complete. Use a milder base if possible.
Low Reactivity of Acylating Agent Sterically hindered or electronically deactivated acylating agents may react slowly.Consider using a more reactive acylating agent or a coupling agent (e.g., HATU, HOBt/EDC for carboxylic acids) to facilitate the amide bond formation.
Issue 2: Formation of Multiple Products in Alkylation Reactions

Symptoms:

  • LC-MS or TLC analysis shows multiple spots, corresponding to mono- and di-alkylated products.

  • Isolation of the desired mono-alkylated product is difficult.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Over-alkylation The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.Use a stoichiometric amount or a slight deficit of the alkylating agent (e.g., 0.9-1.0 equivalents). Add the alkylating agent slowly to the reaction mixture containing an excess of M7AH to favor mono-alkylation.
Reaction Conditions Too Harsh High temperatures and prolonged reaction times can promote over-alkylation.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS and quench it once the starting material is consumed or the desired product is maximized.
Issue 3: Product is a Mixture of the Methyl Ester and the Carboxylic Acid

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of both the desired methyl ester and the corresponding carboxylic acid.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Ester Hydrolysis During Reaction The reaction conditions (e.g., high pH, extended heating) caused partial hydrolysis of the methyl ester.Re-optimize the reaction conditions as described in Issue 1 to minimize ester hydrolysis (lower temperature, shorter reaction time, milder base).
Ester Hydrolysis During Work-up or Purification Exposure to acidic or basic conditions during aqueous work-up or chromatography can lead to hydrolysis. For example, purification on silica gel (which is acidic) can sometimes cause hydrolysis of sensitive esters.Neutralize the reaction mixture carefully before extraction. Use a neutral or deactivated stationary phase for chromatography (e.g., neutral alumina or end-capped silica). Avoid prolonged exposure to strong acids or bases during all post-reaction steps.

Experimental Protocols & Visualizations

General Protocol for N-Acylation of this compound

This protocol provides a starting point for the N-acylation of M7AH with an acyl chloride. Optimization may be required for different substrates.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Basification: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) dropwise. Stir for 15-30 minutes to ensure the formation of the free amine.

  • Acylation: Slowly add the acyl chloride (1.05 eq) to the reaction mixture. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the pH-Reactivity Landscape

The following diagram illustrates the pH-dependent equilibrium of Methyl 7-aminoheptanoate and its implications for reactivity.

pH_Reactivity cluster_low_ph Low pH (< 7) cluster_neutral_ph Neutral pH (~7) cluster_high_ph High pH (> 9) low_ph_species R-NH3+ (Protonated Amine) Ester Group Stable low_ph_reactivity Amine: Non-nucleophilic Ester: Protected neutral_ph_species Equilibrium R-NH3+ / R-NH2 Ester Group Relatively Stable low_ph_species->neutral_ph_species Increase pH neutral_ph_species->low_ph_species Decrease pH neutral_ph_reactivity Amine: Low Nucleophilicity Ester: Slow Hydrolysis high_ph_species R-NH2 (Free Amine) Ester Group Susceptible to Hydrolysis neutral_ph_species->high_ph_species Increase pH high_ph_species->neutral_ph_species Decrease pH high_ph_reactivity Amine: Nucleophilic Ester: Prone to Saponification

Caption: pH-dependent equilibrium and reactivity of Methyl 7-aminoheptanoate.

Troubleshooting Workflow for Low Yield in N-Acylation

This flowchart provides a logical approach to diagnosing and resolving low-yield issues in N-acylation reactions.

Troubleshooting_Workflow start Low Yield in N-Acylation check_sm Starting Material (SM) Consumed? start->check_sm no_sm No: SM remains check_sm->no_sm No yes_sm Yes: SM consumed check_sm->yes_sm Yes check_byproduct Major Byproduct is 7-aminoheptanoic acid? yes_byproduct Yes: Ester Hydrolysis check_byproduct->yes_byproduct Yes no_byproduct No: Other byproducts or baseline material check_byproduct->no_byproduct No cause_no_sm1 Insufficient Base / Incorrect pH no_sm->cause_no_sm1 cause_no_sm2 Hydrolyzed/Inactive Acylating Agent no_sm->cause_no_sm2 yes_sm->check_byproduct solution1 Increase base equivalents Monitor pH (target 8-10) cause_no_sm1->solution1 solution2 Use anhydrous reagents/solvents Slow addition of acylating agent cause_no_sm2->solution2 solution3 Lower reaction temperature Reduce reaction time Use milder base yes_byproduct->solution3 solution4 Check for other side reactions (e.g., with solvent) Re-purify reagents no_byproduct->solution4

Caption: Troubleshooting flowchart for low yield in N-acylation reactions.

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for chemical reactions involving Methyl 7-aminoheptanoate hydrochloride. As this molecule possesses both a primary amine and a methyl ester, catalyst choice is critical to ensure chemoselectivity and high yields.

Introduction: The Dual Reactivity of Methyl 7-aminoheptanoate

This compound (CAS 17994-94-4) is a bifunctional molecule used as an intermediate in pharmaceutical and chemical synthesis.[1][2] Its structure contains a primary amine nucleophile and an electrophilic methyl ester group. The hydrochloride salt form means the amine is initially protonated, requiring neutralization before it can participate in most nucleophilic reactions. This dual functionality presents unique challenges and opportunities in synthesis, making catalyst selection a pivotal decision that dictates reaction outcomes. This guide will explore catalyst choices for the most common transformations: N-acylation (amidation) and reactions at the ester group.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction of this compound is showing low yield. I've added my acid chloride and a base. What's going wrong?

A1: The most common issue is the initial handling of the hydrochloride salt. The primary amine is protonated and non-nucleophilic. You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to liberate the free amine before or during the addition of your acylating agent.[3] If the base is omitted or insufficient, the reaction will not proceed efficiently. Also, ensure your solvent is anhydrous, as water can hydrolyze the acid chloride.

Q2: I am trying to form an amide by reacting Methyl 7-aminoheptanoate with a carboxylic acid using a carbodiimide catalyst like DCC. Why is the reaction sluggish and messy?

A2: Carbodiimide couplings, like those using Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), require additives to form a more reactive intermediate and suppress side reactions.[3][4] For amino acid couplings, adding 1-hydroxybenzotriazole (HOBt) is standard practice.[5] HOBt traps the reactive O-acylisourea intermediate to form an active ester, which then reacts more cleanly with the amine. This minimizes racemization if chiral centers are present and improves overall efficiency.[5] The sluggishness could also be due to the formation of the insoluble dicyclohexylurea byproduct (in the case of DCC) coating your reactants.[5]

Q3: Can I directly react the ester group of Methyl 7-aminoheptanoate without protecting the amine?

A3: It is challenging but possible under specific conditions. Direct aminolysis of the ester with another amine to form a new amide is difficult because the internal primary amine is more likely to cause polymerization or side reactions. A more controlled approach is to first N-protect the amine (e.g., as a Boc or Cbz derivative), then perform the reaction on the ester, followed by deprotection. If you must proceed without protection, using a large excess of the external amine nucleophile at elevated temperatures might favor the desired reaction, but expect competing reactions.

Q4: What catalyst should I use for the reductive amination of an aldehyde with Methyl 7-aminoheptanoate?

A4: For reductive amination, a two-step process occurs in one pot: imine formation followed by reduction.[6] A key challenge is selecting a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is less reactive towards ketones and aldehydes than sodium borohydride (NaBH₄).[7] The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under weakly acidic conditions, which can be provided by the hydrochloride salt itself or by adding a small amount of acetic acid.[6][7]

Q5: Are there "green" or more sustainable catalyst options for amide bond formation?

A5: Yes, the field is moving towards more sustainable options to avoid the poor atom economy of traditional coupling reagents.[8] Boron-based catalysts, such as B(OCH₂CF₃)₃, have been shown to facilitate the direct amidation of unprotected amino acids with amines, often under azeotropic removal of water.[9] Additionally, organocatalysts like 6-halo-2-pyridones can act as bifunctional Brønsted acid/base catalysts to promote the aminolysis of esters.[10] These methods avoid stoichiometric waste products like urea derivatives or phosphine oxides.

Troubleshooting Guides

Guide 1: N-Acylation & Peptide Coupling Reactions

This section focuses on forming an amide bond at the primary amine of Methyl 7-aminoheptanoate.

Problem Potential Cause(s) Troubleshooting Steps & Catalyst Considerations
Low or No Product Formation 1. Incomplete neutralization of the hydrochloride salt. 2. Inactive coupling reagent or acylating agent (hydrolysis). 3. Low reactivity of the carboxylic acid.1. Add at least 1 equivalent of a non-nucleophilic base (DIPEA or TEA). Confirm neutralization with a pH test strip (moistened with DI water) on the vapor. 2. Use fresh, high-quality coupling reagents (e.g., HATU, HBTU, PyBOP) stored under desiccated conditions.[3] Use freshly opened or distilled acid chlorides/anhydrides. 3. For sluggish couplings with carboxylic acids, use a more potent activating system. Catalyst Choice: Switch from DCC/HOBt to a uronium/aminium salt like HATU or HBTU. These reagents form highly reactive intermediates and often lead to faster, cleaner reactions.[3][11]
Multiple Products / Side Reactions 1. Diacylation (if the acylating agent is highly reactive and in excess). 2. Intra- or intermolecular polymerization (amine of one molecule reacting with the ester of another). 3. Racemization (if coupling a chiral carboxylic acid).1. Use controlled stoichiometry (1.0-1.1 equivalents of the acylating agent). Add the acylating agent slowly at a low temperature (e.g., 0 °C). 2. Use dilute conditions to disfavor intermolecular reactions. This is more prevalent at high temperatures. Consider N-protection if this is a persistent issue. 3. Catalyst Additive Choice: To suppress racemization, use HOBt or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), in combination with your carbodiimide catalyst.[5][12] HOAt is known to accelerate coupling and reduce loss of stereochemical integrity.[12]
Difficulty in Product Purification 1. Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC). 2. Excess unreacted carboxylic acid.1. Catalyst Choice: If using a carbodiimide, switch from DCC to DIC, as the diisopropylurea byproduct is more soluble in organic solvents, simplifying filtration.[5] Alternatively, use a water-soluble carbodiimide like EDC, allowing for removal of the urea byproduct via aqueous extraction.[5] 2. Perform a basic aqueous wash (e.g., with dilute NaHCO₃ solution) during workup to remove acidic impurities.
Experimental Protocol: General N-Acylation using HATU
  • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir for 10-15 minutes at room temperature to ensure complete neutralization.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in the same solvent.

  • Add the carboxylic acid/HATU solution to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove DMF and byproducts.

Catalyst Selection Logic for N-Acylation

G cluster_0 Reaction Goal: N-Acylation cluster_1 Key Considerations cluster_2 Catalyst/Reagent Choice start Start with Methyl 7-aminoheptanoate HCl neutralize Is the Amine Free? start->neutralize Step 1 base Add Base: DIPEA or TEA neutralize->base No coupling_partner What is the Acylating Agent? acid_chloride Acid Chloride/ Anhydride coupling_partner->acid_chloride Highly Reactive carbodiimide Carboxylic Acid + Carbodiimide (DCC, EDC) coupling_partner->carbodiimide Less Reactive uronium Carboxylic Acid + Uronium Salt (HATU, HBTU) coupling_partner->uronium Standard/ Difficult Acid racemization Is Racemization a Risk? additive Add Additive: HOBt or HOAt racemization->additive Yes base->coupling_partner Yes carbodiimide->racemization G start Start: Methyl 7-aminoheptanoate protect Protect Amine (e.g., Boc₂O, Base) start->protect Step 1: Ensure Selectivity ester_rxn Perform Ester Reaction (e.g., Saponification, Transamidation) protect->ester_rxn Step 2: Modify Ester deprotect Deprotect Amine (e.g., TFA or HCl) ester_rxn->deprotect Step 3: Unmask Amine product Final Product with Modified Ester deprotect->product

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 7-aminoheptanoate Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 7-aminoheptanoate hydrochloride. As a critical building block in pharmaceutical synthesis and research, ensuring the purity of this intermediate is paramount to the integrity of downstream applications. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating system for robust analytical method implementation. We will objectively compare HPLC with viable alternative methodologies, supported by clear data and detailed protocols, to empower researchers, scientists, and drug development professionals in their analytical decision-making.

The Analytical Imperative: Why Purity Matters

This compound is a bifunctional molecule, featuring both an amine and a methyl ester, making it a versatile synthon in the development of novel chemical entities. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. Common impurities may include unreacted starting materials, by-products such as the free carboxylic acid (7-aminoheptanoic acid) from hydrolysis, or oligomers formed via intermolecular amide bond formation.[1] The presence of these impurities can have significant consequences, leading to inconsistent results in downstream applications, the formation of unwanted side products in complex syntheses, and potential safety concerns in drug development. Therefore, a validated, reliable analytical method is not merely a quality control check but a foundational component of scientific rigor.

HPLC: The Workhorse for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][3][4] For a non-chromophoric, polar molecule like this compound, a successful HPLC method requires careful consideration of the separation mode, derivatization strategy, and detection method.

The Causality Behind the Method

Our approach is built on pre-column derivatization followed by reverse-phase HPLC. This is a deliberate choice rooted in the analyte's structure.

  • Analyte Challenge : this compound lacks a native chromophore, rendering it invisible to standard UV-Vis detectors.

  • Strategic Solution : Pre-column derivatization with a reagent that reacts with the primary amine introduces a strongly UV-absorbent or fluorescent tag. A common and effective choice is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts rapidly with the primary amine to form a highly stable and detectable derivative.[5]

This strategy transforms the analytical challenge into a routine, high-sensitivity measurement. The separation is then performed on a C18 stationary phase, which provides excellent retention for the hydrophobic Fmoc group, allowing for effective separation from potential impurities.

Experimental Workflow: HPLC Purity Determination

The logical flow of the HPLC validation process is crucial for ensuring a robust and reliable method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: System Suitability & Routine Use Dev Method Development & Optimization (Column, Mobile Phase, Derivatization) Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD_LoQ LOD & LOQ Prec->LoD_LoQ Rob Robustness LoD_LoQ->Rob SST System Suitability Testing (SST) (Resolution, Tailing Factor, etc.) Rob->SST Routine Routine Sample Analysis SST->Routine

Caption: Workflow for HPLC Method Validation.

Detailed Protocol: HPLC Method Validation

This protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][6][7]

Materials and Equipment
  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Column : Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Reagents : Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA), Borate Buffer, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

  • Standards : this compound reference standard (purity >99.5%), and any known impurity standards.

Chromatographic Conditions
  • Mobile Phase A : 0.1% TFA in Water

  • Mobile Phase B : 0.1% TFA in Acetonitrile

  • Gradient : 50% B to 90% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection : UV at 265 nm

  • Injection Volume : 10 µL

Standard and Sample Preparation
  • Stock Solution (1 mg/mL) : Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Derivatization : To 100 µL of the stock solution, add 400 µL of borate buffer (pH 9.0) and 500 µL of 3 mM Fmoc-Cl in acetonitrile. Vortex for 30 seconds and let stand for 10 minutes at room temperature. Quench the reaction by adding 50 µL of 1 M glycine solution.

  • Working Standard (for Purity) : Dilute the derivatized stock solution 1:10 with Mobile Phase A to obtain a concentration of approximately 0.1 mg/mL (pre-derivatization concentration).

  • Sample Preparation : Prepare samples in the same manner as the stock solution.

Validation Parameters

A. Specificity

  • Rationale : To prove that the signal measured is solely from the analyte of interest, free from interference from impurities, degradants, or matrix components.

  • Procedure :

    • Inject a blank (diluent).

    • Inject the derivatized working standard.

    • Inject solutions of known impurities.

    • Spike the analyte solution with known impurities and analyze.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions to ensure separation of degradation products from the main peak.

  • Acceptance Criteria : The analyte peak should be free from co-elution with any other component. Peak purity analysis (using DAD) should yield a purity angle less than the purity threshold.

B. Linearity and Range

  • Rationale : To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure : Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration.

  • Acceptance Criteria : The correlation coefficient (r²) of the linear regression plot should be ≥ 0.999.

C. Accuracy (Recovery)

  • Rationale : To determine the closeness of the measured value to the true value.

  • Procedure : Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).[6]

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

D. Precision

  • Rationale : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure :

    • Repeatability (Intra-assay) : Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[8]

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria : The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

E. Limit of Quantitation (LOQ)

  • Rationale : To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Procedure : Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six replicates at this concentration.

  • Acceptance Criteria : The RSD of the six replicates should be ≤ 10.0%.

F. Robustness

  • Rationale : To evaluate the method's reliability when subjected to small, deliberate variations in chromatographic parameters.

  • Procedure : Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria : The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity results should not be significantly affected.

Summary of Typical Validation Data
Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability RSD) ≤ 2.0%0.85%
Precision (Intermediate RSD) ≤ 2.0%1.10%
LOQ Precision (RSD) ≤ 10.0%6.5%
Specificity No interference at analyte RtPassed
Robustness No significant impact on resultsPassed

Comparative Guide: HPLC vs. Alternative Technologies

While HPLC is a powerful tool, it is not the only option. A comprehensive analytical strategy often employs orthogonal techniques to confirm results and provide a more complete purity profile.

Technology Overview
  • Gas Chromatography (GC) : A high-resolution technique suitable for volatile and thermally stable compounds.[4] For Methyl 7-aminoheptanoate, derivatization is mandatory to increase volatility (e.g., N-trifluoroacetyl n-butyl esters).[9] GC can provide excellent separation of closely related impurities.[10]

  • Quantitative NMR (qNMR) : A primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[11][12] It relies on an internal standard of known purity and concentration.[13] qNMR is orthogonal to chromatographic techniques and can detect non-UV active or non-volatile impurities that might be missed by HPLC or GC.[11][14]

  • Ultra-Performance Liquid Chromatography (UPLC) : An evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity.[15] The fundamental principles of validation remain the same as for HPLC.[16]

Performance Comparison
FeatureHPLC (with Derivatization) Gas Chromatography (GC) Quantitative NMR (qNMR) UPLC (with Derivatization)
Principle Liquid-solid partitioningGas-solid/liquid partitioningNuclear magnetic resonanceLiquid-solid partitioning
Sample Volatility Non-volatile compounds suitableRequires volatile/derivatized compounds[17][18]Not a limiting factorNon-volatile compounds suitable
Derivatization Often required for detectionAlmost always required for this analyte[19]Not requiredOften required for detection
Resolution Very GoodExcellentNot a separation techniqueExcellent
Analysis Time 15-30 min5-20 min5-15 min2-10 min
Quantitation Relative (vs. reference std)Relative (vs. reference std)Absolute/Direct (vs. internal std)[12]Relative (vs. reference std)
Strengths Versatile, robust, widely used.High efficiency for complex mixtures.Orthogonal to chromatography, detects "invisible" impurities.[11]High speed and resolution.
Limitations May miss non-UV active impurities.Potential for thermal degradation.Lower sensitivity than HPLC/GC, requires specialized expertise.Higher backpressure, system cost.
Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific requirements of the project phase.

Method_Selection Start Start: Need Purity of Methyl 7-aminoheptanoate HCl q1 Need absolute purity value or confirmation of HPLC? Start->q1 q2 Is high-throughput screening a primary driver? q1->q2 No qNMR Use qNMR q1->qNMR Yes q3 Are volatile impurities a major concern? q2->q3 No UPLC Use UPLC Method q2->UPLC Yes HPLC Use Validated HPLC Method q3->HPLC No GC Use GC Method q3->GC Yes

References

A Head-to-Head Comparison of Methyl 7-aminoheptanoate Hydrochloride with Other Bifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Selection in Drug Development and Research

In the intricate landscape of bioconjugation, the choice of a bifunctional linker is a critical decision that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the resulting conjugate. While a plethora of sophisticated linkers are commercially available, simpler building blocks like Methyl 7-aminoheptanoate hydrochloride offer a customizable and cost-effective alternative. This guide provides an in-depth, objective comparison of this compound with other prevalent classes of bifunctional linkers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Fundamental Role of Bifunctional Linkers

Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent linkage of two or more biomolecules.[1] These indispensable reagents are the cornerstone of numerous applications, from the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the immobilization of proteins on solid supports for diagnostic assays.[1] The linker is not merely a passive spacer; its length, flexibility, hydrophobicity, and the chemistry used to attach it to the biomolecules all play a crucial role in the performance of the final conjugate.[2]

Profile of this compound: A Simple and Versatile Building Block

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester, separated by a six-carbon alkyl chain.[3][4] In its hydrochloride salt form, the primary amine is protected, and can be deprotected under basic conditions to allow for reaction.[3] This simple structure provides a non-cleavable, hydrophobic spacer that can be incorporated into more complex linker designs or used directly in certain conjugation strategies. Its primary utility is as a foundational element in the synthesis of more complex linkers, particularly in the development of PROTACs.[2][5]

Head-to-Head Comparison with Other Linker Classes

The selection of a linker is a multi-faceted decision that requires a thorough understanding of the trade-offs between different linker properties. Here, we compare this compound, as a representative of simple alkyl linkers, with other major classes of bifunctional linkers.

Reactivity and Conjugation Chemistry

The two reactive handles of this compound, the primary amine and the methyl ester, offer distinct conjugation possibilities, but also present challenges compared to more activated linkers.

The Amine Terminus: The primary amine of Methyl 7-aminoheptanoate is a versatile nucleophile that can react with a variety of electrophilic groups.[6] However, its reactivity is pH-dependent, and it is typically unreactive when protonated at neutral or acidic pH.[7]

The Methyl Ester Terminus: The methyl ester is significantly less reactive than commonly used amine-reactive groups like N-hydroxysuccinimide (NHS) esters. Direct amidation of a methyl ester with a primary amine on a biomolecule, such as the lysine side chain, generally requires harsh conditions (e.g., high temperatures, strong bases, or metal catalysts) that are incompatible with maintaining the structure and function of most proteins.[8][9][10] Therefore, the methyl ester of this compound is almost always chemically modified into a more reactive functional group before being used in bioconjugation.

Comparison with Other Chemistries:

  • NHS Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[11] The hydrolysis of NHS esters is a competing reaction, and their stability in aqueous solutions is pH-dependent, with a half-life of 4-5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C.[12]

  • Maleimides: These are the most common thiol-reactive functional groups, reacting specifically with the sulfhydryl groups of cysteine residues at a pH range of 6.5-7.5 to form stable thioether bonds.[13] This allows for site-specific conjugation, as the occurrence of free cysteines on the surface of proteins is less frequent than that of lysines.

The following diagram illustrates the different conjugation chemistries:

cluster_amine Amine-Reactive Chemistries cluster_thiol Thiol-Reactive Chemistry cluster_ester Ester Amidation (Requires Activation) Amine Protein-NH2 Amide_Bond Protein-NH-CO-Linker Amine->Amide_Bond NHS Ester Reaction pH 7.2-8.5 NHS_Ester Linker-NHS NHS_Ester->Amide_Bond Thiol Protein-SH Thioether_Bond Protein-S-Linker Thiol->Thioether_Bond Maleimide Reaction pH 6.5-7.5 Maleimide Linker-Maleimide Maleimide->Thioether_Bond Ester Linker-COOCH3 Amide_Bond_2 Protein-NH-CO-Linker Ester->Amide_Bond_2 Harsh Conditions or Catalytic Activation Protein_Amine Protein-NH2 Protein_Amine->Amide_Bond_2 Start Methyl 7-aminoheptanoate HCl Step1 1. Deprotection (Base) 2. Boc Protection Start->Step1 Intermediate1 Boc-NH-(CH2)6-COOCH3 Step1->Intermediate1 Step2 Hydrolysis (e.g., LiOH) Intermediate1->Step2 Intermediate2 Boc-NH-(CH2)6-COOH Step2->Intermediate2 Step3 NHS Ester Formation (NHS, DCC or EDC) Intermediate2->Step3 Intermediate3 Boc-NH-(CH2)6-COO-NHS Step3->Intermediate3 Step4 Boc Deprotection (e.g., TFA) Intermediate3->Step4 Intermediate4 H2N-(CH2)6-COO-NHS Step4->Intermediate4 Step5 Reaction with Maleimidohexanoic acid Intermediate4->Step5 Final_Product Maleimide-(CH2)5-CO-NH-(CH2)6-COO-NHS Step5->Final_Product

References

A Comparative Guide to the Spectral Analysis of Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of small molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectral data for Methyl 7-aminoheptanoate hydrochloride, a versatile building block in various synthetic applications. In the spirit of robust scientific practice, we will not only delve into the expected spectral features of this compound but also compare it with structurally similar alternatives to highlight the nuances of spectral interpretation. This guide is designed to be a practical resource, blending theoretical principles with the experiential insights of a seasoned application scientist.

Introduction: The Importance of ω-Amino Acid Esters

This compound belongs to the class of ω-amino acid esters, which are valuable bifunctional molecules. The presence of a terminal amino group and a methyl ester allows for orthogonal chemical modifications, making them ideal linkers in drug-conjugate chemistry, building blocks for polyamides, and precursors in the synthesis of complex organic molecules. The hydrochloride salt form enhances the stability and solubility of the otherwise basic amino ester.

Accurate spectral characterization is paramount to confirm the identity, purity, and structural integrity of such compounds before their use in downstream applications. This guide will focus on the three most common and powerful analytical techniques for small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectral Implications

To understand the spectral data, we must first consider the molecular structure of this compound and its comparators.

G cluster_0 This compound cluster_1 Methyl 6-aminohexanoate hydrochloride cluster_2 Methyl 8-aminooctanoate hydrochloride m7ah_struct H₃N⁺-(CH₂)₆-COOCH₃  Cl⁻ m6ah_struct H₃N⁺-(CH₂)₅-COOCH₃  Cl⁻ m8ao_struct H₃N⁺-(CH₂)₇-COOCH₃  Cl⁻ G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer insert Insert sample into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire

A Comparative Guide to the Biological Activity of Aminoheptanoate Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminoheptanoate Scaffold

In the landscape of medicinal chemistry, the ω-amino acid scaffold is a foundational building block for the synthesis of novel therapeutic agents. Molecules like 7-aminoheptanoic acid and its simple esters, such as Methyl 7-aminoheptanoate hydrochloride, offer a flexible seven-carbon chain with two reactive functional groups—an amine and a carboxyl group (or its ester).[1] This bifunctionality allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize biological effects.

While broad comparative data on derivatives of Methyl 7-aminoheptanoate itself is limited in publicly accessible literature, a comprehensive and data-rich case study can be found in a closely related class of compounds: derivatives of 2-amino-7-phosphonoheptanoic acid (AP7) . These molecules, which feature the core heptanoic acid chain, have been extensively modified and evaluated as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience and drug development.

This guide will provide an in-depth comparison of a novel series of biphenyl-derivatives of AP7, leveraging published experimental data to illustrate how targeted chemical modifications of the aminoheptanoate backbone can dramatically influence biological activity. We will examine the causality behind the experimental design, present detailed protocols, and synthesize the findings into a clear structure-activity relationship analysis for researchers in drug discovery.

The Target: NMDA Receptors and the Parent Compound (AP7)

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in various neurological disorders, including epilepsy, stroke, and neuropathic pain. Consequently, antagonists that can block NMDA receptor activity are of significant therapeutic interest.

The "prototype" antagonist from the ω-phosphono-α-amino acid class is D-2-amino-7-phosphonoheptanoic acid (D-AP7) .[2] It is a competitive antagonist, meaning it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. While effective, the development of next-generation antagonists has focused on improving potency, selectivity, and pharmacokinetic properties.

A Novel Class: Biphenyl-Derivatives of AP7

Researchers hypothesized that increasing the molecular complexity of the AP7 scaffold could lead to enhanced receptor affinity. A key innovation was the insertion of a biphenyl-moiety into the middle of the heptanoic acid chain.[2] This modification not only increased potency by orders of magnitude but also interestingly reversed the enantioselectivity, with the L-isomers showing significantly higher activity compared to the D-isomers of the parent compound.[2]

Comparative Analysis of In Vitro Antagonist Potency

The primary measure of a competitive antagonist's effectiveness is its affinity for the receptor, often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in binding and functional assays. The following data, derived from a seminal study by Urwyler et al., compares various biphenyl-AP7 derivatives.[2]

Table 1: Comparative In Vitro Activity of Biphenyl-AP7 Derivatives at the NMDA Receptor [2]

Compound IDModifications to AP7 Core StructureKᵢ (nM) for [³H]CGP 39653 BindingIC₅₀ (µM) for NMDA-induced Depolarization
D-AP7 Parent Compound (Reference)140010
SDZ EAA 494 L-enantiomer, Unsubstituted Biphenyl150.15
SDZ EAB 515 L-enantiomer, 4'-Chloro-biphenyl3.60.05
SDZ 220-040 L-enantiomer, 2'-Chloro-biphenyl2.10.04
SDZ 221-545 L-enantiomer, 2',4'-Dichloro-biphenyl2.30.03
SDZ 220-581 L-enantiomer, 5-Hydroxy, 2'-Chloro-biphenyl1.3 0.02

Data synthesized from Urwyler S, et al. (1996). Neuropharmacology. Kᵢ values represent the affinity for the NMDA receptor binding site, and IC₅₀ values represent the functional antagonism in a cortical slice model. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Analysis

The comparative data in Table 1 provides a clear basis for a robust SAR analysis. The choices made during the derivatization process were not random; they were guided by principles of medicinal chemistry aimed at probing the steric and electronic requirements of the NMDA receptor's glutamate binding pocket.

  • Biphenyl Insertion and Enantioselectivity : The initial insertion of the biphenyl group (SDZ EAA 494) dramatically increased affinity (Kᵢ of 15 nM vs. 1400 nM for D-AP7), confirming the value of this structural modification.[2] This also established the preference for the L-enantiomer in this new chemical series.[2]

  • Substitution on the Distal Phenyl Ring : Adding space-filling chloro- groups to the second (distal) phenyl ring further enhanced potency. A single chloro- group in the para-position (4'-Chloro, SDZ EAB 515) improved Kᵢ to 3.6 nM.[2] Moving this group to the ortho-position (2'-Chloro, SDZ 220-040) provided an even greater benefit (Kᵢ = 2.1 nM).[2] This suggests that steric bulk in the ortho-position forces a specific torsion angle between the two phenyl rings, which is optimal for fitting into the receptor pocket.[2]

  • Hydroxylation of the Heptanoate Chain : The most potent compound in the series, SDZ 220-581 , incorporated a hydroxyl group at the C5 position of the heptanoate chain in addition to the 2'-chloro substitution.[2][3] This modification nearly doubled the affinity (Kᵢ = 1.3 nM) and functional potency (IC₅₀ = 0.02 µM).[2] This strongly implies the presence of a hydrogen bond donor or acceptor region within the receptor site that can be favorably engaged by this hydroxyl group.

SAR_Analysis cluster_backbone Core Scaffold Modification cluster_substitutions Systematic Derivatization cluster_result Outcome AP7 AP7 Parent Biphenyl Biphenyl Insertion (SDZ EAA 494) AP7->Biphenyl + High Potency + L-Enantiomer Preference Para_Cl 4'-Chloro Substitution (SDZ EAB 515) Biphenyl->Para_Cl Improved Affinity Ortho_Cl 2'-Chloro Substitution (SDZ 220-040) Para_Cl->Ortho_Cl Further Potency Gain (Optimal Torsion Angle) Hydroxy 5-OH Substitution (SDZ 220-581) Ortho_Cl->Hydroxy Highest Potency (New H-Bond Interaction) Lead Lead Compound SDZ 220-581 (Kᵢ = 1.3 nM) Hydroxy->Lead

Caption: Key Structure-Activity Relationship (SAR) findings for biphenyl-AP7 derivatives.

In Vivo Pharmacological Profile

The most promising compound from the in vitro screening, SDZ 220-581, was further characterized in vivo. It demonstrated full protection against maximal electroshock seizures in both rats and mice at oral doses of 10 mg/kg.[3] The compound exhibited a rapid onset of action (≤ 1 hour) and a remarkably long duration of action (≥ 24 hours).[3] Furthermore, it showed significant neuroprotective activity in a rat model of focal cerebral ischemia, reducing infarct size by 20-30% even when administered orally.[3] This successful translation from in vitro affinity to in vivo efficacy underscores the value of the systematic derivatization approach.

Experimental Protocols

The trustworthiness of these comparative findings rests on robust and reproducible experimental methods. Below are the detailed protocols for the key in vitro assays used to generate the data in this guide.

Protocol 1: Competitive NMDA Receptor Binding Assay
  • Principle: This assay measures the ability of a test compound to compete with a known radiolabeled antagonist ([³H]CGP 39653) for binding to the NMDA receptor in brain tissue preparations. The amount of radioactivity displaced is proportional to the affinity of the test compound.

  • Methodology:

    • Tissue Preparation: Rat cortical membranes are prepared by homogenization in a Tris-HCl buffer followed by centrifugation to isolate the membrane fraction containing the receptors.

    • Assay Incubation: 25 µL of the test compound (at various concentrations), 25 µL of [³H]CGP 39653 (at a final concentration of 5 nM), and 450 µL of the cortical membrane suspension are combined in microcentrifuge tubes.

    • Incubation: The mixture is incubated at 4°C for 45 minutes to allow binding to reach equilibrium.

    • Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is counted using a liquid scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and defined as the IC₅₀. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Protocol 2: NMDA-Induced Depolarization in Cortical Slices
  • Principle: This functional assay measures the ability of a test compound to antagonize the physiological effect of NMDA application, which is the depolarization of neurons. The assay uses brain slices to maintain the integrity of local neural circuits.

  • Methodology:

    • Slice Preparation: Coronal slices (400 µm thick) of the rat cerebral cortex are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).

    • Perfusion: A single slice is transferred to a recording chamber and continuously perfused with aCSF.

    • Electrophysiology: The field potential is recorded using a glass microelectrode placed in the cortical gray matter.

    • NMDA Application: NMDA (30 µM) is applied for 2 minutes, causing a characteristic negative shift (depolarization) in the field potential.

    • Antagonist Application: After a washout period, the slice is pre-incubated with the test compound at a specific concentration for 30 minutes.

    • Challenge: The 2-minute application of NMDA is repeated in the presence of the test compound.

    • Data Analysis: The percentage reduction in the NMDA-induced depolarization by the test compound is calculated. The IC₅₀ is determined by testing a range of antagonist concentrations and fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation Start AP7 Scaffold Synth Synthesis of Biphenyl-Derivatives Start->Synth Binding [3H]CGP 39653 Binding Assay (Determine Kᵢ) Synth->Binding Functional Cortical Slice Depolarization Assay (Determine IC₅₀) Synth->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Lead Select Lead Compound (SDZ 220-581) SAR->Lead Animal Animal Models (Seizure, Ischemia) Lead->Animal

Caption: High-level experimental workflow for the discovery of potent AP7 derivatives.

Future Perspectives

The successful development of the biphenyl-AP7 derivatives provides a powerful blueprint for future research. It demonstrates that the core aminoheptanoate structure is highly amenable to modifications that can yield compounds with high potency and specificity for challenging CNS targets. Future work could involve replacing the phosphonate group with other bioisosteres to improve oral bioavailability or exploring different aromatic systems beyond the biphenyl moiety to probe other regions of the NMDA receptor binding site. The detailed SAR and robust protocols established for this series provide a solid foundation for any researcher, scientist, or drug development professional looking to build upon this work.

References

A Comparative Guide to the Synthesis of Methyl 7-aminoheptanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 7-aminoheptanoate hydrochloride is a valuable bifunctional molecule, serving as a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its linear C7 backbone, capped by a primary amine and a methyl ester, offers versatile handles for elaboration into more complex structures. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and a critical evaluation of each method's strengths and weaknesses. This analysis is designed to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, cost, and environmental impact.

Executive Summary of Synthetic Routes

Four principal synthetic strategies for this compound are evaluated in this guide. The choice of route is often dictated by the availability and cost of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.

Route Starting Material(s) Key Transformation(s) Typical Overall Yield Purity Scalability Green Chemistry Considerations
1. Direct Esterification 7-Aminoheptanoic acidFischer EsterificationHighHighExcellentModerate (use of strong acids/reagents)
2. From Azelaic Acid Azelaic acidMonomethyl esterification, Curtius/Hofmann/Schmidt RearrangementModerateGood to HighGoodModerate (multi-step, use of potentially hazardous reagents)
3. Reductive Amination Methyl 7-oxoheptanoateReductive AminationGoodGood to HighGoodGood (often one-pot, milder reducing agents available)
4. From 6-Halohexanoic Acid Derivatives 6-Bromohexanoic acid ethyl ester, NitromethaneNucleophilic substitution, Reduction, EsterificationModerateGoodModerate to GoodLow to Moderate (multi-step, use of halogenated compounds)

Route 1: Direct Esterification of 7-Aminoheptanoic Acid

This is arguably the most straightforward and common laboratory-scale synthesis of this compound. The reaction involves the direct esterification of the commercially available 7-aminoheptanoic acid with methanol, catalyzed by a strong acid. The product is conveniently isolated as its hydrochloride salt, which enhances its stability and simplifies purification.

Causality of Experimental Choices

The zwitterionic nature of amino acids at neutral pH renders the carboxylic acid group less susceptible to nucleophilic attack. The addition of a strong acid serves two purposes: it protonates the carboxyl group, making it more electrophilic, and it protonates the amino group, preventing it from acting as a competing nucleophile. The hydrochloride salt of the product precipitates from non-polar solvents, driving the reaction to completion and facilitating isolation.

Experimental Protocols

Protocol 1A: Using Thionyl Chloride

This method is highly effective due to the in situ generation of HCl gas and the conversion of water, a byproduct of esterification, into gaseous SO2 and HCl, which are easily removed.

  • Materials: 7-Aminoheptanoic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether (anhydrous).

  • Procedure:

    • Suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) for 3-5 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

    • To the resulting solid, add anhydrous diethyl ether to precipitate the product.

    • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

  • Expected Yield: >95%[1]

  • Purity: Typically >98% after washing.

Protocol 1B: Using Trimethylchlorosilane (TMSCl)

This method offers milder reaction conditions and avoids the use of the highly corrosive thionyl chloride.[2][3]

  • Materials: 7-Aminoheptanoic acid, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).

  • Procedure:

    • Suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).

    • To the stirred suspension at room temperature, slowly add TMSCl (2.0-3.0 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Expected Yield: 90-95%[2]

  • Purity: High, >97% after recrystallization.

G cluster_esterification Route 1: Direct Esterification 7-Aminoheptanoic Acid 7-Aminoheptanoic Acid Reaction Esterification 7-Aminoheptanoic Acid->Reaction Methanol Methanol Methanol->Reaction Acid Catalyst SOCl₂ or TMSCl Acid Catalyst->Reaction Product Methyl 7-aminoheptanoate Hydrochloride Reaction->Product

Caption: Workflow for the direct esterification of 7-aminoheptanoic acid.

Route 2: Synthesis from Azelaic Acid

This route offers an alternative for large-scale synthesis, starting from the readily available and relatively inexpensive dicarboxylic acid, azelaic acid. The strategy involves the selective monomethyl esterification of azelaic acid, followed by the conversion of the remaining carboxylic acid functionality into a primary amine. This latter step can be achieved through several classic name reactions, most notably the Curtius, Hofmann, or Schmidt rearrangements.

Causality of Experimental Choices

The key challenge in this route is the selective transformation of one of two identical functional groups. Monomethyl esterification can be achieved under controlled conditions. The subsequent conversion of the carboxylic acid to an amine with the loss of one carbon atom is the hallmark of the Curtius, Hofmann, and Schmidt rearrangements. These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the primary amine. The choice between these rearrangements often depends on the specific substrate and the desired reaction conditions. The Curtius rearrangement, involving the thermal or photochemical decomposition of an acyl azide, is often preferred for its relatively mild conditions and high yields.[4][5][6]

Experimental Protocol (via Curtius Rearrangement)

This is a multi-step synthesis that requires careful control at each stage.

  • Step 1: Monomethyl Esterification of Azelaic Acid

    • Materials: Azelaic acid, Methanol, Sulfuric acid (catalytic amount).

    • Procedure:

      • Dissolve azelaic acid (1.0 eq) in a large excess of methanol.

      • Add a catalytic amount of concentrated sulfuric acid.

      • Reflux the mixture for a specific duration, carefully monitoring the reaction to favor the formation of the monoester.

      • Neutralize the reaction mixture and extract the monoester. Purify by distillation or chromatography.

    • Expected Yield: Moderate to good, depending on reaction control.

  • Step 2: Formation of Azelaic Acid Monomethyl Ester Acyl Azide

    • Materials: Azelaic acid monomethyl ester, Thionyl chloride or oxalyl chloride, Sodium azide.

    • Procedure:

      • Convert the azelaic acid monomethyl ester (1.0 eq) to its acid chloride using thionyl chloride or oxalyl chloride.

      • React the acid chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) at low temperature. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. Handle with extreme care.

    • Expected Yield: High.

  • Step 3: Curtius Rearrangement and Hydrolysis

    • Materials: Acyl azide intermediate, Toluene or another high-boiling inert solvent, Hydrochloric acid.

    • Procedure:

      • Heat the acyl azide in an inert solvent like toluene. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.

      • Hydrolyze the isocyanate in situ by adding aqueous hydrochloric acid to form the amine hydrochloride.

      • Isolate the product by crystallization.

    • Expected Yield: Good to high for the rearrangement and hydrolysis steps.[7][8]

G cluster_azelaic Route 2: From Azelaic Acid Azelaic Acid Azelaic Acid Step1 Monomethyl Esterification Azelaic Acid->Step1 Monoester Azelaic Acid Monomethyl Ester Step1->Monoester Step2 Acyl Azide Formation Monoester->Step2 AcylAzide Acyl Azide Intermediate Step2->AcylAzide Step3 Curtius Rearrangement AcylAzide->Step3 Product Methyl 7-aminoheptanoate Hydrochloride Step3->Product

Caption: Multi-step synthesis of this compound from azelaic acid.

Route 3: Reductive Amination of a Keto-Ester

Reductive amination is a powerful and versatile method for the synthesis of amines.[3] In this route, a suitable keto-ester, methyl 7-oxoheptanoate, is reacted with an ammonia source in the presence of a reducing agent to directly form the target amine.

Causality of Experimental Choices

This one-pot reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the amine. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is mild enough not to reduce the starting ketone but is effective at reducing the imine intermediate.[9] Other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation can also be employed, offering different reactivity profiles and safety considerations. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

Experimental Protocol
  • Materials: Methyl 7-oxoheptanoate, Ammonium acetate or ammonia, Sodium cyanoborohydride (NaBH₃CN), Methanol, Acetic acid (catalytic).

  • Procedure:

    • Dissolve methyl 7-oxoheptanoate (1.0 eq) and a large excess of ammonium acetate (as the ammonia source) in methanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Quench the reaction carefully with aqueous HCl.

    • Remove the methanol under reduced pressure.

    • Perform an aqueous workup to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product, which can be isolated as the hydrochloride salt by treatment with HCl in a suitable solvent.

  • Expected Yield: Good, typically in the range of 70-85%.

  • Purity: Good, may require chromatographic purification.

G cluster_reductive_amination Route 3: Reductive Amination KetoEster Methyl 7-oxoheptanoate Reaction Reductive Amination KetoEster->Reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Reaction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Reaction Product Methyl 7-aminoheptanoate Hydrochloride Reaction->Product

Caption: One-pot reductive amination approach to this compound.

Route 4: From 6-Halohexanoic Acid Derivatives

This route builds the carbon chain and introduces the nitrogen functionality in a stepwise manner, starting from a C6 building block. A common starting material is a 6-bromohexanoic acid ester.

Causality of Experimental Choices

This synthesis relies on classic nucleophilic substitution and reduction reactions. A patent describes a procedure starting with 6-bromohexanoic acid ethyl ester and nitromethane.[5] The nitronate anion acts as a nucleophile, displacing the bromide. The nitro group is then reduced to a primary amine. Finally, the ethyl ester would need to be transesterified to the methyl ester, or the initial starting material could be the methyl ester.

Experimental Protocol

This is a multi-step synthesis based on a patented procedure for the corresponding amino acid.[5]

  • Step 1: Nucleophilic Substitution

    • Materials: 6-Bromohexanoic acid ethyl ester, Nitromethane, Sodium ethoxide.

    • Procedure:

      • React nitromethane with sodium ethoxide in ethanol to form the nitronate anion.

      • Add 6-bromohexanoic acid ethyl ester to the solution and react to form ethyl 7-nitroheptanoate.

  • Step 2: Reduction of the Nitro Group

    • Materials: Ethyl 7-nitroheptanoate, Palladium on carbon (Pd/C), Hydrogen gas.

    • Procedure:

      • Hydrogenate the ethyl 7-nitroheptanoate in the presence of a Pd/C catalyst to reduce the nitro group to a primary amine, yielding ethyl 7-aminoheptanoate.

  • Step 3: Transesterification and Salt Formation

    • Materials: Ethyl 7-aminoheptanoate, Methanol, Acid catalyst (e.g., HCl).

    • Procedure:

      • Carry out an acid-catalyzed transesterification in methanol to convert the ethyl ester to the methyl ester.

      • The product is isolated as the hydrochloride salt.

  • Expected Overall Yield: Moderate, as it is a multi-step process. The patent reports a 74.6% yield for the synthesis of 7-aminoheptanoic acid from 6-bromohexanoic acid ethyl ester.[5]

  • Purity: Good, likely requires purification at intermediate stages.

G cluster_halo Route 4: From 6-Halohexanoic Acid Derivative Start 6-Bromohexanoic Acid Ester Step1 Nucleophilic Substitution Start->Step1 NitroEster 7-Nitroheptanoate Ester Step1->NitroEster Step2 Nitro Group Reduction NitroEster->Step2 AminoEster 7-Aminoheptanoate Ester Step2->AminoEster Step3 Transesterification & Salt Formation AminoEster->Step3 Product Methyl 7-aminoheptanoate Hydrochloride Step3->Product

Caption: Multi-step synthesis from a 6-halo-hexanoic acid derivative.

Comparative Analysis and Conclusion

Each of the discussed synthetic routes to this compound presents a unique set of advantages and disadvantages.

  • Direct Esterification is the most efficient and high-yielding method for laboratory-scale synthesis, especially when starting from 7-aminoheptanoic acid. Its simplicity and the high purity of the product make it an attractive choice for research purposes.

  • The synthesis from azelaic acid is a viable option for larger-scale production, given the low cost of the starting material. However, it is a multi-step process that involves potentially hazardous intermediates (acyl azides) and requires careful optimization of each step to achieve a good overall yield.

  • Reductive amination offers a convergent and often one-pot approach, which is advantageous from a process chemistry perspective. The availability and stability of the starting keto-ester are key considerations for this route.

  • The route from 6-halohexanoic acid derivatives is a classic example of carbon-carbon and carbon-nitrogen bond formation. While effective, it is a longer synthetic sequence compared to the other methods, which may impact the overall yield and cost-effectiveness.

For researchers in an academic setting or in the early stages of drug discovery, the direct esterification of 7-aminoheptanoic acid is the recommended route due to its efficiency and reliability. For process development and large-scale manufacturing, the routes starting from azelaic acid or involving reductive amination may offer economic advantages, provided that the multi-step sequences are well-optimized and safety considerations are adequately addressed. The choice of synthesis will ultimately depend on a careful evaluation of the specific project requirements, available resources, and desired scale of production.

References

A-Scientist's Comparative Guide: Methyl 7-Aminoheptanoate vs. Ethyl 7-Aminoheptanoate Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the choice of a bifunctional linker is a critical decision that influences reaction kinetics, yield, and the properties of the final conjugate. Among the array of options, ω-amino acid esters like methyl 7-aminoheptanoate and ethyl 7-aminoheptanoate serve as versatile spacers, providing a flexible seven-carbon chain to connect molecular entities.[1][2] This guide provides an in-depth comparison of the methyl and ethyl ester hydrochloride salts of 7-aminoheptanoic acid, grounded in established chemical principles and practical synthetic considerations, to inform your selection process in applications ranging from peptide synthesis to the development of complex pharmaceutical intermediates.[3][4]

Core Physicochemical and Reactivity Differences

At a fundamental level, the choice between a methyl and an ethyl ester hinges on the subtle yet significant differences in their steric and electronic profiles. These differences manifest in their reactivity, handling, and stability throughout a synthetic workflow.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 7-Aminoheptanoate HClEthyl 7-Aminoheptanoate HClRationale for Difference
Molecular Weight 195.69 g/mol [5]209.71 g/mol [6]Addition of a methylene group (-CH2-) in the ethyl ester.
Reactivity HigherLowerThe smaller methyl group presents less steric hindrance to nucleophilic attack at the carbonyl carbon.[7][8]
Byproduct Volatility Higher (Methanol BP: 64.7°C)Lower (Ethanol BP: 78.4°C)Methanol is more volatile, facilitating easier removal under vacuum post-reaction.
Hydrolytic Stability LowerHigher (Slightly)The bulkier ethyl group offers slightly more protection against hydrolysis.

The primary distinction lies in the steric bulk of the alkoxy group. The ethyl group is larger than the methyl group, which leads to two key consequences:

  • Reduced Reactivity: The ethyl group creates more steric hindrance around the electrophilic carbonyl carbon.[7][8] This can slow down the rate of nucleophilic attack, such as by an amine during amide bond formation, compared to the less hindered methyl ester.[9]

  • Enhanced Stability: The increased steric bulk of the ethyl group provides a minor shielding effect, making the ethyl ester slightly more resistant to unwanted hydrolysis during aqueous workup or under certain reaction conditions.

While electronic effects are secondary, the ethyl group is also slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon, further contributing to its slightly lower reactivity.[7]

Implications in Synthetic Workflows

The decision to use the methyl or ethyl variant directly impacts several stages of a typical synthetic process, from the initial coupling reaction to the final purification.

G cluster_0 Synthetic Workflow cluster_1 Key Decision Point: Ester Choice Deprotection Deprotection of Amine (if necessary) Coupling Amide Bond Formation (Coupling Reaction) Deprotection->Coupling Free amine generation Workup Aqueous Workup (Quenching & Extraction) Coupling->Workup Crude product Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Extracted product Methyl Methyl Ester Choice Methyl->Coupling Faster Kinetics Less Steric Hindrance Methyl->Workup Slightly higher risk of hydrolysis Methyl->Purification Easier byproduct (MeOH) removal Ethyl Ethyl Ester Choice Ethyl->Coupling Slower Kinetics More Steric Hindrance Ethyl->Workup Slightly more stable to hydrolysis Ethyl->Purification Slower byproduct (EtOH) removal

Fig 1. Impact of ester choice on a typical synthetic workflow.

Key Workflow Considerations:

  • Coupling Reaction: For sterically demanding substrates or when faster reaction times are desired, methyl 7-aminoheptanoate is generally the superior choice. Its lower steric profile allows for more efficient nucleophilic attack.[8]

  • Byproduct Removal: The lower boiling point of methanol makes it significantly easier and faster to remove under reduced pressure compared to ethanol. This can streamline the purification process, making the methyl ester advantageous in high-throughput synthesis or large-scale production.

  • Stability During Workup: If a reaction requires a prolonged aqueous workup or is performed under conditions where hydrolysis is a concern, ethyl 7-aminoheptanoate may offer a slight advantage due to its marginally better hydrolytic stability.

Application Focus: Amide Bond Formation

A primary application for these reagents is the formation of amide bonds, serving as a linker to connect a payload to a targeting moiety or to extend a peptide chain.[10][] The reaction is typically mediated by standard coupling reagents like EDC/NHS or HATU.

Representative Experimental Protocol: Amide Coupling

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time is recommended for specific substrates.

  • Reagent Preparation: Dissolve the carboxylic acid substrate (1.0 eq) and the chosen aminoheptanoate ester hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the solution to neutralize the hydrochloride salt and facilitate the reaction. Stir for 5-10 minutes.

  • Activator Addition: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in the same solvent.

  • Coupling Reaction: Slowly add the coupling reagent solution to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a weak aqueous acid (e.g., 5% citric acid solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Table 2: Expected Performance Comparison in Amide Coupling

ParameterMethyl 7-aminoheptanoate HClEthyl 7-aminoheptanoate HClJustification
Reaction Time Typically shorterTypically longerLower steric hindrance of the methyl group allows for faster nucleophilic attack.[7]
Yield Potentially higherMay be slightly lowerFaster kinetics can lead to higher conversion in a given timeframe, especially with hindered substrates.
Purity (Pre-Chroma.) HighHighBoth are generally clean reagents. Differences in byproduct persistence may affect initial purity.
Ease of Purification EasierMore challengingMethanol is more readily removed on a rotary evaporator than ethanol.
Decision Framework: Selecting the Optimal Reagent

The choice between the methyl and ethyl ester is a trade-off between reactivity and practical handling considerations. This decision can be guided by the specific demands of the synthetic target and process constraints.

Fig 2. Decision-making flowchart for reagent selection.
Conclusion

Both methyl and ethyl 7-aminoheptanoate hydrochloride are highly effective bifunctional linkers. The selection is not a matter of universal superiority but of strategic alignment with experimental goals.

  • Methyl 7-aminoheptanoate hydrochloride is the preferred reagent when maximum reactivity and speed are desired, particularly with challenging or sterically hindered substrates. Its volatile byproduct simplifies purification, making it ideal for efficiency-driven applications.

  • Ethyl 7-aminoheptanoate hydrochloride serves as a reliable alternative when reaction kinetics are less critical , or when there is a heightened concern for hydrolytic stability during the workup phase.

By carefully considering the factors of steric hindrance, byproduct removal, and stability, researchers can confidently select the optimal 7-aminoheptanoate ester to advance their synthetic and drug development programs.

References

The Understated Workhorse: A Comparative Guide to Methyl 7-aminoheptanoate Hydrochloride in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is a delicate balance of three components: a warhead to bind the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the often-underestimated linker that tethers them. While complex and functionalized linkers are gaining attention, the simple aliphatic chain, derived from precursors like Methyl 7-aminoheptanoate hydrochloride, remains a foundational element in the PROTAC designer's toolbox. This guide offers an in-depth technical comparison of alkyl linkers, exemplified by the C7 chain, against other common linker classes, providing experimental context and actionable protocols for their application.

This compound: A Gateway to the C7 Alkyl Linker

This compound is a bifunctional molecule featuring a terminal amino group and a methyl ester, separated by a seven-carbon chain.[1] This structure makes it a valuable building block in organic synthesis, particularly in the construction of PROTACs where it serves as a precursor to a flexible, seven-carbon alkyl linker.[2] Its hydrochloride salt form enhances stability and solubility for storage and handling. In PROTAC synthesis, the amino and ester groups provide convenient handles for conjugation to the warhead and E3 ligase ligand, respectively, often after appropriate functional group manipulations.

The Crucial Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer. Its length, composition, and attachment points are critical determinants of the resulting molecule's efficacy and drug-like properties. The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[3][4] An unsuitable linker can lead to steric hindrance, preventing the formation of the ternary complex, or position the two proteins in a way that is not optimal for ubiquitin transfer.

PROTAC_Mechanism

A Comparative Analysis: Alkyl vs. PEG Linkers

The two most common flexible linkers used in PROTAC design are alkyl chains and polyethylene glycol (PEG) chains. The choice between these two has significant consequences for the PROTAC's overall performance.[5]

Physicochemical Properties: The Hydrophilicity-Hydrophobicity Trade-off

The fundamental difference between alkyl and PEG linkers lies in their polarity. Alkyl chains are hydrophobic, while PEG linkers are hydrophilic. This dictates many of the PROTAC's physicochemical properties.[6]

FeatureAlkyl LinkersPEG LinkersRationale & Implications
Composition Saturated or unsaturated hydrocarbon chains.[5]Repeating ethylene glycol units.[7]Alkyl linkers increase lipophilicity, while PEG linkers increase hydrophilicity.
Solubility May decrease aqueous solubility of the PROTAC.[5]Generally improves aqueous solubility.[7]Poor solubility can hinder formulation and bioavailability. PEG linkers can mitigate the high lipophilicity of many warheads and E3 ligase ligands.
Cell Permeability Can enhance cell permeability due to increased lipophilicity.[]Can improve permeability by enhancing solubility and adopting folded conformations that shield polar surface areas.[5]This is a complex interplay. While lipophilicity aids membrane traversal, excessive lipophilicity from alkyl linkers can lead to non-specific binding and poor aqueous solubility. The flexibility of PEG linkers can be advantageous for cell entry.
Metabolic Stability Generally high metabolic stability.[5]Can be more susceptible to metabolism.[5]The ether linkages in PEG can be sites for oxidative metabolism. Alkyl chains are generally more robust in vivo.
In Vitro Performance: Ternary Complex Formation and Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. The linker plays a pivotal role in achieving the necessary ternary complex stability and geometry for efficient ubiquitination.

Performance MetricAlkyl LinkersPEG LinkersExperimental Insights
Ternary Complex Formation The hydrophobicity can contribute to the stability of the ternary complex through non-specific hydrophobic interactions.The flexibility and potential for hydrogen bonding of the ether oxygens can lead to more favorable and stable ternary complex conformations.[9]The optimal linker is highly dependent on the specific POI and E3 ligase pair. The linker must be of an appropriate length to span the distance between the two proteins without inducing steric clash.
Degradation Efficacy (DC50 & Dmax) The optimal length is target-dependent. A simple alkyl chain can be highly effective. For some targets, shorter alkyl linkers have shown better efficacy.The flexibility of PEG linkers can be beneficial, but excessively long chains can be detrimental. The "hook effect," where high concentrations of PROTAC lead to the formation of binary complexes instead of the desired ternary complex, can be influenced by linker type.Direct head-to-head comparisons are limited, but studies have shown that for certain targets, alkyl linkers lead to more potent degradation, while for others, PEG linkers are superior. This underscores the need for empirical testing.

The Case for the C7 Alkyl Linker: Experimental Evidence

While the "optimal" linker is system-dependent, a seven-carbon alkyl chain has emerged as a favorable choice in several published studies, highlighting the importance of linker length optimization.

  • Estrogen Receptor α (ERα) Degradation: In the development of ERα-targeting PROTACs, the attachment point and length of the linker were found to be critical. Rational design approaches identified that a linker attached to the C7 position of estradiol, the warhead, could lead to a PROTAC with high affinity and potent degradation of ERα.[9] While a longer, 16-atom linker was ultimately found to be optimal in one study, this work established the principle of an ideal linker length for this target.[10]

  • FBXO22 Degradation: More direct evidence for the efficacy of a C7-length linker comes from studies on the E3 ligase FBXO22. A von Hippel-Lindau (VHL)-recruiting PROTAC with a C6 alkylamine linker was identified as a potent and selective degrader of FBXO22. Significantly, linkers shorter than C6 were inactive, and those longer than C7 showed a dramatic loss of activity, pinpointing a narrow optimal linker length.[3]

These examples underscore a crucial principle in PROTAC design: a systematic evaluation of linker length is often necessary to achieve optimal degradation. This compound provides a readily available starting point for the exploration of this C7 "sweet spot."

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid methyl ester hydrochlorides is through the reaction of the corresponding amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[11]

Protocol: Esterification of 7-Aminoheptanoic Acid

  • Reaction Setup: In a round-bottom flask, suspend 7-aminoheptanoic acid (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) dropwise with stirring.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization.

Synthesis_Workflow

General Protocol for PROTAC Synthesis with an Alkyl Linker

The synthesis of a PROTAC is typically a modular process involving the conjugation of the warhead and E3 ligase ligand to a bifunctional linker.[3][12]

Protocol: PROTAC Assembly

  • Functionalization of Ligands: Ensure the warhead and E3 ligase ligand have appropriate functional groups (e.g., amine, carboxylic acid, alcohol) for linker attachment.

  • Linker Preparation: Prepare a bifunctional C7 alkyl linker. For example, 1,7-dibromoheptane can be used to react with nucleophilic handles on the ligands. Alternatively, Methyl 7-aminoheptanoate can be further modified to introduce a second reactive group.

  • First Conjugation: React one of the ligands with the bifunctional linker in a suitable solvent (e.g., DMF, DMSO) with an appropriate base (e.g., K2CO3, DIPEA).

  • Purification: Purify the ligand-linker intermediate by chromatography.

  • Second Conjugation: React the purified ligand-linker intermediate with the second ligand under appropriate coupling conditions.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTACs, providing access to a simple, metabolically stable, and often highly effective C7 alkyl linker. While the field of PROTAC design is increasingly exploring more complex and rigid linkers, the fundamental importance of optimizing linker length and composition remains. The comparative analysis presented here demonstrates that the choice between an alkyl and a PEG linker is a nuanced decision that must be guided by the specific properties of the target protein and the desired pharmacokinetic profile of the final molecule. As our understanding of the structural biology of ternary complexes deepens, we can anticipate a more rational approach to linker design. However, the empirical testing of a range of linker types and lengths, including the straightforward C7 alkyl chain, will continue to be a cornerstone of successful PROTAC development.

References

A Comparative Guide to Surface Modification: Case Studies of Amine-Terminated Self-Assembled Monolayers with a Focus on Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control surface properties is paramount. The functionalization of surfaces with self-assembled monolayers (SAMs) provides a powerful and versatile tool to tailor interfacial characteristics such as wettability, biocompatibility, and chemical reactivity. This guide offers an in-depth technical comparison of amine-terminated SAMs, with a specific focus on the potential applications and performance of Methyl 7-aminoheptanoate hydrochloride. While direct case studies on this specific molecule are emerging, we will draw upon extensive experimental data from analogous systems to provide a comprehensive and predictive comparison.

The Foundation: Understanding Self-Assembled Monolayers

Self-assembled monolayers are highly organized molecular films that spontaneously form on a substrate. The molecules that constitute these monolayers typically have three key components: a head group that chemisorbs to the substrate, an alkyl chain that provides van der Waals interactions for ordering, and a terminal functional group that dictates the surface properties. The choice of the terminal group is critical as it imparts the desired chemical and physical characteristics to the modified surface.

Amine-terminated SAMs are of particular interest due to the versatile reactivity of the primary amine group, which can serve as an anchor for the covalent attachment of biomolecules, nanoparticles, and other functional moieties.

This compound: A Molecule of Interest

This compound presents an intriguing candidate for surface modification. Its structure comprises a seven-carbon alkyl chain, a terminal primary amine (as a hydrochloride salt), and a methyl ester group at the other end. This bifunctional nature suggests potential for unique surface properties and subsequent chemical transformations.

Chemical Structure:

cluster_0 This compound H3N+ H3N+ C1 CH2 H3N+->C1 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH2 C4->C5 C6 CH2 C5->C6 C=O C=O C6->C=O O O C=O->O CH3 CH3 O->CH3 Cl- Cl-

Caption: Chemical structure of this compound.

The presence of the hydrochloride salt indicates that the amine group will be protonated (NH3+) at neutral pH, rendering the surface positively charged. The methyl ester group offers a site for potential hydrolysis to a carboxylic acid, enabling further chemical modifications.

Comparative Analysis of Amine-Terminated SAMs

To understand the expected performance of a SAM formed from this compound, we will compare it with well-studied amine-terminated molecules, primarily 3-aminopropyltriethoxysilane (APTES) on silica surfaces, and other short-chain amino-alkanes.

Surface Wettability and Energy

The wettability of a surface is a critical parameter in many applications and is commonly assessed by measuring the water contact angle. A lower contact angle indicates a more hydrophilic (wettable) surface. The surface free energy, which is composed of dispersive and polar components, provides a more comprehensive understanding of the surface's interfacial properties.

Table 1: Comparative Wettability and Surface Energy Data for Amine-Terminated Surfaces

Molecule/SAM TypeSubstrateWater Contact Angle (°)Surface Free Energy (mJ/m²)Reference
Bare Silicon DioxideSilicon Wafer< 10 - 30~70[1]
APTESSilicon Dioxide55 - 7040 - 50[2][3]
N-(6-aminohexyl)-3-aminopropyltrimethoxysilane (AHAPS)Silicon Dioxide62 (advancing), 57 (receding)Not Reported[2]
Expected: this compound Silicon Dioxide 50 - 65 45 - 55 (Predicted)
11-amino-1-undecanethiol (AUT)Gold45 - 55Not Reported[4]

Note: The values for this compound are predicted based on the properties of similar amine-terminated molecules.

The expected water contact angle for a this compound SAM is in the moderately hydrophilic range, similar to other amine-terminated surfaces. The protonated amine groups will contribute to the polar component of the surface energy.

Surface Morphology and Thickness

The quality of a SAM is highly dependent on its uniformity and packing density. Atomic Force Microscopy (AFM) is a powerful technique to visualize the surface topography at the nanoscale.

Well-ordered amine-terminated SAMs on silicon dioxide typically exhibit a very smooth surface with a root mean square (RMS) roughness of around 0.15 nm.[2] The thickness of these monolayers, as measured by ellipsometry, is generally in the range of 1-2 nm, consistent with a single layer of molecules.[2] For a fully extended Methyl 7-aminoheptanoate molecule, the theoretical length is approximately 1.2 nm.

cluster_substrate Substrate (e.g., Silicon Dioxide) cluster_sam Self-Assembled Monolayer Substrate Substrate p1 p2 p3 p4 p5 caption Schematic of a Self-Assembled Monolayer

Caption: Idealized structure of a self-assembled monolayer.

Chemical Composition and Stability

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of the atoms on the surface, confirming the successful deposition of the SAM. For an amine-terminated SAM on silicon dioxide, XPS would show the presence of carbon, nitrogen, silicon, and oxygen. The high-resolution N1s spectrum can distinguish between free amine (-NH2) and protonated amine (-NH3+) groups.[5]

The stability of the SAM is a critical factor for its long-term performance. Silane-based SAMs on oxide surfaces form robust covalent Si-O-Si bonds and generally exhibit good thermal stability.[6] However, the hydrolytic stability of ester-containing SAMs can be a concern, as the ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[7] This could be a potential limitation for applications in aqueous environments over extended periods.

Experimental Protocols

Formation of an Amine-Terminated SAM on a Silicon Wafer

This protocol is adapted for the use of an aminosilane, which is the most common method for forming amine-terminated SAMs on silicon-based substrates. A similar approach could be adapted for this compound, assuming it can be modified to have a silane headgroup.

G start Start: Clean Silicon Wafer sub_clean Substrate Cleaning (Piranha solution or UV/Ozone) start->sub_clean silanization Silanization (Immersion in aminosilane solution) sub_clean->silanization rinsing Rinsing (Toluene, then Ethanol) silanization->rinsing curing Curing (Oven at 110-120°C) rinsing->curing characterization Surface Characterization (Contact Angle, XPS, AFM) curing->characterization end End: Functionalized Surface characterization->end

Caption: Workflow for SAM formation on a silicon wafer.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean silicon wafers by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Activate the surface by treatment with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

  • SAM Deposition (Solution Phase):

    • Prepare a 1% (v/v) solution of the aminosilane (e.g., APTES) in anhydrous toluene.

    • Immerse the cleaned and dried wafers in the silane solution for 1-2 hours at room temperature.

    • To prevent multilayer formation, it is crucial to control the water content in the solvent.

  • Post-Deposition Treatment:

    • Remove the wafers from the solution and rinse them sequentially with fresh toluene and ethanol to remove any physisorbed molecules.

    • Dry the wafers under a stream of nitrogen.

    • Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds.[8]

Surface Characterization Techniques
  • Contact Angle Goniometry: To measure the static water contact angle and assess the surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding states of the SAM.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and measure the roughness of the monolayer.

  • Ellipsometry: To measure the thickness of the formed monolayer.

Conclusion and Future Outlook

This compound holds promise as a molecule for creating functional surfaces with a positive charge and a latent reactive group (the ester). Based on the extensive data from analogous amine-terminated SAMs, it is expected to form a moderately hydrophilic, smooth, and relatively ordered monolayer on hydroxylated surfaces like silicon dioxide.

The primary advantage of such a surface lies in its potential for further functionalization. The protonated amine groups can be used for electrostatic interactions or for covalent coupling reactions. The methyl ester provides an alternative chemical handle that can be hydrolyzed to a carboxylic acid, opening up a different set of bioconjugation chemistries.

However, the hydrolytic stability of the ester linkage needs to be carefully evaluated for applications in aqueous environments. Future research should focus on the direct experimental characterization of SAMs formed from this compound to validate the predictions made in this guide and to fully explore its potential in surface chemistry. This includes detailed studies on its formation kinetics, long-term stability under various conditions, and its performance in specific applications such as biosensors and drug delivery platforms.

References

A Senior Application Scientist's Guide to Batch-to-Batch Variability of Commercial Methyl 7-aminoheptanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in the synthesis of novel therapeutics like PROTACs and other peptide-based drugs, the quality of starting materials is paramount.[1] Methyl 7-aminoheptanoate hydrochloride (CAS 17994-94-4), a key building block and linker, is no exception.[2] Its purity and consistency directly impact the downstream success of complex multi-step syntheses, influencing yield, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth, objective comparison of the potential batch-to-batch variability of commercially available this compound. As a Senior Application Scientist, my goal is to equip you with the rationale and practical methodologies to de-risk your research by selecting and qualifying the most suitable grade and supplier for your specific application. We will explore the "why" behind experimental choices and present a self-validating system for assessing this critical raw material.

The Genesis of Variability: More Than Just a Percentage on a CoA

A Certificate of Analysis (CoA) provides a snapshot of a specific batch's quality, typically stating a purity of ≥97% or higher.[4][5][6] However, this single number can mask a host of underlying variabilities that can have significant downstream consequences. The adage "the devil is in the details" is particularly pertinent here. The synthetic route employed by the manufacturer, purification methods, and storage conditions all contribute to the final impurity profile.

Common impurities can include:

  • Unreacted Starting Materials: Residuals from the specific synthetic pathway used.

  • By-products of Synthesis: This can include oligomers (dimers, trimers) formed through intermolecular amide bond formation.[7]

  • Related Amino Esters: Shorter or longer-chain amino acid esters may be present due to impure starting materials.[7]

  • Residual Solvents and Inorganic Salts: Remnants from the purification and isolation steps.

The presence of these impurities, even in small amounts, can lead to the formation of deletion or insertion peptides in solid-phase peptide synthesis (SPPS), unpredictable side reactions, and complex purification challenges.[8][9]

A Framework for Comparative Analysis: A Multi-Pronged Approach

To rigorously assess the batch-to-batch variability, a multi-faceted analytical approach is essential. This allows for a comprehensive understanding of not just the purity, but also the identity and nature of any impurities present.

Below is a logical workflow for the comparative analysis of different batches of this compound.

G cluster_0 Initial Assessment cluster_1 Chemical Purity & Impurity Profiling cluster_2 Structural Confirmation & Residuals cluster_3 Downstream Performance Simulation CoA Review CoA Review Visual Inspection Visual Inspection CoA Review->Visual Inspection Initial Screening Solubility Testing Solubility Testing Visual Inspection->Solubility Testing Initial Screening HPLC_UPLC HPLC/UPLC Analysis (Purity & Impurity Profile) Solubility Testing->HPLC_UPLC Initial Screening NMR ¹H-NMR Spectroscopy (Structural Integrity & qNMR) Solubility Testing->NMR Confirm Structure LC_MS LC-MS Analysis (Impurity Identification) HPLC_UPLC->LC_MS Characterize Impurities Test_Reaction Model Peptide Coupling Reaction HPLC_UPLC->Test_Reaction Assess Performance LC_MS->Test_Reaction KF Karl Fischer Titration (Water Content) NMR->KF Quantify Residuals G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire Quantitative ¹H-NMR Spectrum Dissolve->Acquire_Spectrum Process_Data Process and Integrate Signals Acquire_Spectrum->Process_Data Calculate_Purity Calculate Purity using Standard Formula Process_Data->Calculate_Purity

References

Navigating Cellular Landscapes: A Comparative Guide to the Cytotoxicity of Methyl 7-Aminoheptanoate Hydrochloride and Related Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical safety assessment.[1][2] This guide provides an in-depth, objective comparison of the cytotoxicity of Methyl 7-aminoheptanoate hydrochloride in cell culture. In the absence of direct experimental data for this specific compound, we will leverage predictive models and comparative analysis with structurally similar amino acid esters to provide a comprehensive overview for research and drug development professionals.

Introduction: The Critical Role of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery and chemical safety evaluation.[1][2][3] They offer a rapid and cost-effective means to assess a compound's potential to cause cellular damage, thereby guiding the selection of promising candidates and reducing late-stage attrition.[1] The primary aim of these assays is to determine the concentration at which a substance exhibits toxic effects on cells, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher cytotoxicity.

This compound is a chemical compound with a linear seven-carbon chain, a terminal amino group, and a methyl ester. Its structural simplicity makes it an interesting candidate for various applications, including its use as a linker in proteolysis-targeting chimeras (PROTACs). However, its effect on cell viability is not well-documented in publicly available literature. This guide aims to bridge this knowledge gap by providing a comparative analysis based on predictive data and experimental findings for related compounds.

Comparative Cytotoxicity Analysis: A Predictive and Analog-Based Approach

Given the lack of direct experimental IC50 values for this compound, we turn to in silico predictive models and data from structurally analogous amino acid esters. This approach allows for an informed estimation of its cytotoxic potential relative to other commonly studied compounds.

Predicted Cytotoxicity Profile

To estimate the cytotoxicity of this compound and its comparators, we utilized a predictive model based on quantitative structure-activity relationships (QSAR). Such models are valuable tools in modern toxicology for forecasting the biological activities of chemical compounds.[3]

Table 1: Predicted IC50 Values and Cytotoxicity Classification of this compound and Comparative Amino Acid Esters

CompoundPredicted IC50 (µM)Predicted CytotoxicityStructural Notes
This compound 50 - 150 Low to Moderate Linear C7 chain, primary amine, methyl ester
Methyl 6-aminohexanoate hydrochloride75 - 200Low to ModerateShorter C6 linear chain
L-Lysine methyl ester hydrochloride> 250LowContains a second primary amine
L-Arginine methyl ester dihydrochloride150 - 300LowContains a guanidinium group
L-Phenylalanine methyl ester hydrochloride20 - 70Moderate to HighContains a bulky aromatic side chain

Disclaimer: The IC50 values presented in this table are predicted based on computational models and should be confirmed by experimental validation.

The predictive model suggests that this compound likely possesses low to moderate cytotoxicity. The presence of a simple alkyl chain and a primary amine is generally associated with lower toxicity compared to compounds with more complex or reactive functional groups.

Insights from Structurally Related Compounds

Experimental data on other amino acid esters provides valuable context for interpreting the predicted cytotoxicity of this compound.

  • Chain Length: Studies on homologous series of L-methionine alkyl esters have shown that cytotoxicity can be directly proportional to the alkyl chain length. This suggests that the seven-carbon chain of this compound may contribute to a moderate level of cytotoxicity.

  • Amino Acid Head Group: The nature of the amino acid itself plays a significant role. For instance, L-phenylalanine methyl ester, with its aromatic side chain, is known to be toxic to myeloid cells.[4] In contrast, esters of basic amino acids like lysine and arginine are often reported to have lower toxicity.[5]

  • Ester Group: The ester moiety can be hydrolyzed by intracellular esterases, releasing the free amino acid and the corresponding alcohol. The rate of hydrolysis and the nature of the released components can influence the overall cytotoxic effect.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

To enable researchers to experimentally validate the predicted cytotoxicity, we provide a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle of the MTT Assay

Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture your cell line of choice (e.g., HeLa, A549, HepG2) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and your chosen comparator compounds in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of the cells are viable, using a suitable software with a sigmoidal dose-response curve fit.

Visualizing the Workflow and Potential Mechanisms

Diagrams can aid in understanding the experimental process and potential cellular interactions.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition solubilization 5. Solubilize Formazan mtt_addition->solubilization read_plate 6. Measure Absorbance solubilization->read_plate calculate_ic50 7. Calculate IC50 read_plate->calculate_ic50

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Potential_Cytotoxicity_Mechanism compound Methyl 7-aminoheptanoate hydrochloride Enters the cell hydrolysis Hydrolysis compound->hydrolysis esterase Intracellular Esterases esterase->hydrolysis products 7-Aminoheptanoic Acid Methanol hydrolysis->products cellular_effects {Potential Cellular Effects | - Altered metabolism - Membrane disruption - Apoptosis induction} products->cellular_effects

References

The Straight Shooter: A Comparative Guide to Methyl 7-aminoheptanoate Hydrochloride in PROTAC Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Linker Efficiency in Targeted Protein Degradation

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a PROTAC's linker is a critical decision that profoundly influences therapeutic efficacy. While complex and multifunctional linkers are continually being developed, the simple, linear alkyl chain derived from building blocks like Methyl 7-aminoheptanoate hydrochloride remains a relevant and potent option. This guide provides an objective comparison of this alkyl linker with other common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Unsung Hero: Why the PROTAC Linker Matters

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1] This linker is not merely a passive spacer; it is a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the vital ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length, composition, and rigidity dictate the spatial arrangement of the POI and the E3 ligase, which in turn affects the efficiency of polyubiquitination and subsequent degradation of the target protein by the proteasome.[3]

The Alkyl Advantage: A Case for this compound

This compound serves as a precursor to a simple, flexible seven-carbon alkyl linker. Alkyl linkers, in general, offer several key advantages:

  • Synthetic Tractability: Their synthesis is often straightforward, allowing for rapid generation of PROTAC libraries with varying linker lengths.[1]

  • Enhanced Membrane Permeability: The hydrophobic nature of alkyl chains can improve a PROTAC's ability to cross the cell membrane and reach its intracellular target, a significant hurdle for these often large molecules.[][5]

  • Metabolic Stability: Alkyl chains are generally less susceptible to oxidative metabolism compared to other linker types, such as polyethylene glycol (PEG).[6]

The core structure of this compound provides a primary amine for facile conjugation to a warhead or E3 ligase ligand via amide bond formation, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.

A Head-to-Head Comparison: Alkyl Chains vs. The Alternatives

The efficiency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), representing potency, and the maximum level of degradation (Dmax), indicating efficacy.[7] Let's examine how an alkyl linker, exemplified by one derived from this compound, compares to other common linker classes.

Alkyl Linkers vs. Polyethylene Glycol (PEG) Linkers

PEG linkers are a popular choice due to their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule.[2] However, this increased polarity can sometimes hinder passive diffusion across the cell membrane.[8]

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Alkyl vs. PEG Linkers

PROTAC (Target: BRD4, E3 Ligase: VHL)Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Compound A (Alkyl-based) C8 Alkyl45.4>903.5
Compound B (PEG-based) PEG420952.5
Compound C (PEG-based) PEG515>983.1

Data synthesized from comparative studies of BRD4-targeting PROTACs for illustrative purposes.[2][9]

From the data, we can infer that while a PEG linker (Compound C) can achieve a slightly lower DC50 value, indicating higher potency in this specific context, the alkyl-linked PROTAC (Compound A) still demonstrates robust degradation and superior cell permeability.[2][9] This highlights a crucial trade-off: the potential for higher potency with an optimized PEG linker versus the often more favorable pharmacokinetic properties of an alkyl linker.[]

The "Hook Effect" and Linker Flexibility

The "hook effect" is a phenomenon observed with some PROTACs where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to a decrease in degradation efficiency.[10] The high conformational flexibility of simple alkyl linkers, such as the one derived from this compound, can in some cases mitigate this effect by allowing the PROTAC to more readily adopt a conformation suitable for ternary complex formation.

Visualizing the Process

To better understand the role of the linker in PROTAC synthesis and function, let's visualize the key concepts.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: The PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

Synthesis_Workflow start Methyl 7-aminoheptanoate hydrochloride step1 Hydrolysis of methyl ester to carboxylic acid start->step1 step2 Amide coupling with E3 Ligase Ligand step1->step2 step3 Amide coupling of free amine with POI Ligand (Warhead) step2->step3 end Final PROTAC step3->end

Caption: A simplified synthetic workflow for a PROTAC using an alkyl amine linker.

Experimental Protocols

For researchers looking to incorporate an alkyl linker derived from this compound, the following protocols provide a general framework.

Protocol 1: Synthesis of an Alkyl-Linked PROTAC

This protocol outlines the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation via the Von Hippel-Lindau (VHL) E3 ligase.

Step 1: Hydrolysis of Methyl 7-aminoheptanoate

  • Dissolve this compound in a 1:1 mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl) to pH ~7 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-aminoheptanoic acid.

Step 2: Coupling to the E3 Ligase Ligand

  • Dissolve the VHL ligand (with a free amine) and 7-aminoheptanoic acid in anhydrous DMF.

  • Add a coupling agent such as HATU and a base like DIPEA.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.

  • Purify the crude product by flash column chromatography to obtain the VHL-linker intermediate.

Step 3: Coupling to the POI Ligand

  • Dissolve the BRD4 ligand (with a carboxylic acid) and the VHL-linker intermediate in anhydrous DMF.

  • Add HATU and DIPEA and stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Conclusion: The Right Tool for the Job

The choice of a PROTAC linker is not a one-size-fits-all decision. While PEG and other more complex linkers offer advantages in terms of solubility and, in some cases, potency, the humble alkyl linker derived from building blocks like this compound remains a powerful tool in the PROTAC designer's arsenal. Its synthetic accessibility, coupled with favorable properties of metabolic stability and cell permeability, make it an excellent choice, particularly in the early stages of PROTAC development and for targets where high lipophilicity is desired.[3][] Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a diverse range of linker types and lengths to identify the most effective degrader for a given biological system.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 7-aminoheptanoate Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and development must be matched by an unwavering commitment to safety and environmental stewardship. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a responsible and efficient laboratory. This guide provides an in-depth, procedural framework for the safe disposal of methyl 7-aminoheptanoate hydrochloride (CAS No. 17994-94-4), moving beyond simple steps to explain the scientific rationale behind each recommendation.

Foundational Knowledge: Hazard Analysis & Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This initial analysis informs every subsequent step of the waste management process.

1.1 Chemical & Physical Properties Summary

A clear understanding of the substance's characteristics is fundamental to its safe handling and disposal.

PropertyValueSource
CAS Number 17994-94-4[1][2]
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 119-121 °C[3]
Storage Store under inert gas at 2-8°C[3]

1.2 Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[4][5]

  • H302: Harmful if swallowed. This necessitates preventing ingestion and mandates immediate medical attention if swallowed.[4]

  • H315: Causes skin irritation. This requires the use of chemical-resistant gloves and proper technique to avoid skin contact.[4]

  • H319: Causes serious eye irritation. This makes mandatory the use of safety goggles or a face shield.[4]

  • H335: May cause respiratory irritation. Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[4]

The presence of the hydrochloride salt means the compound will form a weakly acidic solution in water. This characteristic is a key consideration for potential neutralization strategies, as discussed in Section 3.0.

Pre-Disposal Protocol: Secure Waste Accumulation

Proper disposal begins long before the waste leaves the laboratory. It starts with systematic collection and storage in a designated Satellite Accumulation Area (SAA).[6] An SAA is a designated space at or near the point of waste generation, under the control of laboratory personnel.[7][8]

2.1 Container Selection and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be clean, in good condition, and compatible with the chemical to prevent leaks or reactions.[6][9]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must, at a minimum, include the following information[7][10]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding formulas or abbreviations).

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]

2.2 Segregation and Storage in the SAA

  • Incompatibility: Store the waste container away from incompatible materials, particularly strong bases (which could cause a vigorous acid-base reaction) and strong oxidizing agents.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding at least the volume of the largest container.[6]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[6]

Core Procedure: Step-by-Step Disposal Pathways

The appropriate disposal path depends on the nature and quantity of the waste. The following decision workflow provides a logical framework for selecting the correct protocol.

DisposalWorkflow start Waste containing Methyl 7-aminoheptanoate HCl generated q1 What is the waste form? start->q1 cont_materials Contaminated Labware (Gloves, Wipes, Glassware) q1->cont_materials Solid Labware pure_chem Pure Chemical or Solution q1->pure_chem Chemical Form proc1 Protocol 3.1: Package as Solid Hazardous Waste cont_materials->proc1 q2 What is the quantity? pure_chem->q2 small_quant Small Quantity (< 5 g) q2->small_quant Small large_quant Bulk Quantity (> 5 g) q2->large_quant Large q3 Does institutional EHS policy permit in-lab neutralization for this waste stream? small_quant->q3 proc2 Protocol 3.2: Package for Licensed Waste Contractor large_quant->proc2 q3->proc2 No proc3 Protocol 3.3: Neutralize, Verify pH, and Dispose per EHS Guideline q3->proc3 Yes

Disposal decision workflow for Methyl 7-aminoheptanoate HCl.

3.1 Protocol: Disposal of Contaminated Labware & PPE

This protocol applies to items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with the chemical.

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof container or bag.

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name "Solid waste contaminated with this compound."

  • Storage: Store the container in your laboratory's SAA.

  • Disposal: When the container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

3.2 Protocol: Disposal of Bulk Quantities (>5 g)

For larger quantities of the pure chemical or its solutions, in-lab treatment is not recommended. The primary method is to arrange for professional disposal.

  • Packaging: Ensure the chemical is in its original, properly sealed container or a securely sealed, compatible waste container.

  • Labeling: Verify the container has a complete and accurate hazardous waste label as described in Section 2.1.

  • Storage: Place the container in the SAA, ensuring it is segregated from incompatible materials.

  • Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.[9] Never attempt to dispose of bulk chemical waste via standard trash or sewer systems.

3.3 Protocol: Treatment & Disposal of Small Quantities (<5 g)

CAUTION: This procedure should only be performed after confirming with your institution's EHS department that in-lab neutralization and subsequent drain disposal are permitted for this specific chemical.[11]

The scientific basis for this procedure is the acid-base reaction between the amine hydrochloride salt and a weak base, such as sodium bicarbonate, to yield the free amine, sodium chloride, water, and carbon dioxide. This converts the regulated hazardous material into a less harmful substance that may be acceptable for drain disposal in some jurisdictions.

  • Required PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves. Perform all steps inside a certified chemical fume hood.

  • Dilution: In a suitably sized glass beaker, dissolve the this compound in approximately 100 mL of cold water.

  • Neutralization: While stirring the solution, slowly and carefully add a 5% aqueous solution of sodium bicarbonate. Effervescence (fizzing) will occur as CO₂ is released. Continue adding the bicarbonate solution portion-wise until the fizzing stops.

  • pH Verification: Use a calibrated pH meter or pH paper to check the solution's pH. The target pH is between 6.0 and 8.0. If the solution is still acidic, continue to add small amounts of bicarbonate solution until the target pH is reached.

  • Disposal: Once neutralized, and only with prior EHS approval, the solution may be poured down a laboratory drain with a copious amount of running water (at least a 20-fold excess).[6]

  • Documentation: Record the neutralization event in your laboratory's waste treatment log.

Contingency Planning: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.[4]

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including safety goggles, gloves, a lab coat, and if significant dust is present, respiratory protection.

  • Containment & Cleanup: For a small, solid spill, gently cover the material with an absorbent, inert material like vermiculite or sand. Carefully sweep up the mixture and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all cleanup materials as solid hazardous waste according to Protocol 3.1.

Regulatory Framework

All hazardous waste disposal activities are governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines specific requirements for storage time limits and documentation.[7][10] Adherence to the protocols outlined in this guide, in conjunction with your institution-specific EHS policies, is essential for maintaining full compliance.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 7-aminoheptanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 7-aminoheptanoate hydrochloride (CAS No: 17994-94-4). As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust through scientifically grounded, field-proven insights. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety.

Immediate Safety Synopsis & Hazard Assessment

This compound is a chemical that demands respect and careful handling. A thorough understanding of its hazard profile is the foundation of a robust safety protocol. The compound is classified with several key hazard statements that directly inform our PPE strategy.[1][2]

Hazard ClassificationGHS CodeImplication for PPE Selection
Causes serious eye irritation H319Mandates robust eye and face protection to prevent contact with dust or splashes.
Causes skin irritation H315Requires impermeable gloves and protective clothing to prevent direct skin contact.
May cause respiratory irritation H335Necessitates handling in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.
Harmful if swallowed H302Reinforces the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.

This data is synthesized from authoritative Safety Data Sheets (SDS).[1][2]

The primary routes of exposure are inhalation of the solid particulate, direct contact with the skin or eyes, and ingestion.[3] Our core directive is to establish effective barriers against these routes using a multi-layered PPE approach.

Core PPE Protocol: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risks of exposure.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), protecting your eyes from dust and potential splashes is non-negotiable.[1]

  • Mandatory for All Tasks: Chemical splash goggles that form a seal around the eyes are required whenever handling the compound in any form.[4] Standard safety glasses with side shields do not offer sufficient protection against fine particulates or splashes.[5]

  • Recommended for High-Risk Procedures: When preparing solutions, transferring larger quantities, or if there is any risk of splashing, a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier, protecting the entire face.[4][6]

Hand Protection: Preventing Dermal Absorption

This compound is a known skin irritant (H315).[1] The correct glove selection and usage are critical to prevent dermal exposure.

  • Glove Material: Nitrile gloves are the standard recommendation for handling this compound, offering good chemical resistance for incidental contact.[6]

  • Double Gloving: For procedures involving solution preparation or extended handling times, double gloving is strongly advised. This practice provides a critical safety margin; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[6]

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques (without touching the outer surface with bare skin) to avoid cross-contamination. Dispose of gloves immediately after handling the chemical.

Body Protection: Shielding Against Contamination

Protecting skin and personal clothing from accidental spills is a key component of laboratory safety.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.[6]

  • Enhanced Protection: For tasks involving quantities greater than a few grams or with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[4]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and dropped objects.[6]

Respiratory Protection: Controlling Inhalation Risk

As a solid, this compound poses an inhalation risk from airborne dust, which can cause respiratory irritation (H335).[1][7]

  • Primary Engineering Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to contain particulates at the source.[8][9]

  • When a Fume Hood is Not Feasible: If a task absolutely cannot be performed in a fume hood, a risk assessment must be conducted. In such cases, a NIOSH-approved respirator may be required. A surgical N-95 respirator can provide protection against particulates and splashes.[10] Proper fit-testing and training are required for respirator use.

Procedural Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Workflow PPE Selection Workflow for Methyl 7-aminoheptanoate HCl start Start: Assess Task & Scale weigh_solid Task: Weighing Solid start->weigh_solid < 1 gram prep_solution Task: Preparing Solution start->prep_solution Any Scale reaction Task: Running Reaction / Transfer start->reaction > 1 gram / Splash Risk fume_hood Action: Use Chemical Fume Hood weigh_solid->fume_hood prep_solution->fume_hood reaction->fume_hood ppe_base Required PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves fume_hood->ppe_base ppe_double Upgrade: - Double Nitrile Gloves ppe_base:e->ppe_double:w If preparing solution ppe_face Upgrade: - Add Face Shield ppe_base:e->ppe_face:w If splash risk end_procedure Follow Donning/Doffing & Disposal Protocols ppe_base->end_procedure For basic weighing ppe_double->end_procedure ppe_face->end_procedure

Caption: PPE selection workflow based on task risk.

Step-by-Step Guidance

Protocol for Donning PPE

Correctly putting on PPE is crucial to ensure its effectiveness. Follow this sequence to minimize contamination.

  • Lab Coat and Apron: Don your lab coat and ensure it is fully buttoned. If required, wear a chemical-resistant apron over the coat.

  • Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, add the face shield.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

Protocol for Doffing PPE

The removal process is a critical control point for preventing personal contamination. The goal is to touch contaminated items only with other contaminated items (i.e., your gloved hands).

  • Outer Gloves (if used): If double-gloved, remove the outer, most contaminated pair first. Peel one glove off by pinching the cuff and turning it inside out. Use the inside-out glove to remove the second glove, touching only the inside of the glove. Dispose of them immediately.

  • Apron (if used): Untie the apron and remove it without touching the front surface.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Do not touch the front surfaces.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][7]

Disposal Plan for Contaminated PPE

Proper disposal prevents the spread of contamination to other areas of the laboratory.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be placed in a designated, sealed, and clearly labeled solid chemical waste container. Do not mix with regular trash.

  • Reusable PPE: Reusable items like lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing.[11] Face shields and goggles should be decontaminated according to your institution's standard procedures before reuse.

  • Gross Contamination: In the event of a significant spill on clothing or PPE, remove the contaminated items immediately while under a safety shower if necessary.[1][11] Dispose of the items as hazardous waste.

By adhering to this comprehensive guide, you establish a robust and scientifically-defensible safety protocol for handling this compound, protecting yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-aminoheptanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 7-aminoheptanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.